Disperse Red 278
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-[3-acetamido-N-(3-methoxy-3-oxopropyl)-4-[(4-nitrophenyl)diazenyl]anilino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O7/c1-15(28)23-20-14-18(26(12-10-21(29)33-2)13-11-22(30)34-3)8-9-19(20)25-24-16-4-6-17(7-5-16)27(31)32/h4-9,14H,10-13H2,1-3H3,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMNHMLASYXHRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N(CCC(=O)OC)CCC(=O)OC)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0069466 | |
| Record name | C.I. Disperse Red 278 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0069466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61355-92-8 | |
| Record name | N-[3-(Acetylamino)-4-[2-(4-nitrophenyl)diazenyl]phenyl]-N-(3-methoxy-3-oxopropyl)-β-alanine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61355-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Alanine, N-(3-(acetylamino)-4-(2-(4-nitrophenyl)diazenyl)phenyl)-N-(3-methoxy-3-oxopropyl)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061355928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .beta.-Alanine, N-[3-(acetylamino)-4-[2-(4-nitrophenyl)diazenyl]phenyl]-N-(3-methoxy-3-oxopropyl)-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Disperse Red 278 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0069466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl N-[3-(acetylamino)-4-[(4-nitrophenyl)azo]phenyl]-N-(3-methoxy-3-oxopropyl)-β-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.011 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Disperse Red 278 chemical structure and properties
An In-depth Technical Guide to Disperse Red 278
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of the monoazo dye, this compound. The information is intended for researchers, scientists, and professionals in drug development and related fields.
Chemical Identity
This compound is a synthetic dye characterized by the following identifiers:
| Identifier | Value |
| C.I. Name | This compound[1][2] |
| C.I. Number | 113386[1][2] |
| CAS Registry Number | 68248-10-2, 61355-92-8[2] |
| IUPAC Name | methyl 3-[3-acetamido-N-(3-methoxy-3-oxopropyl)-4-[(4-nitrophenyl)diazenyl]anilino]propanoate[3] |
| Synonyms | Red P-4G, C.I. This compound press cake, beta-Alanine, N-(3-(acetylamino)-4-(2-(4-nitrophenyl)diazenyl)phenyl)-N-(3-methoxy-3-oxopropyl)-, methyl ester[4][5] |
Chemical Structure
The chemical structure of this compound is presented below. It is classified as a monoazo dye.[1][2]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₂H₂₅N₅O₇[1][2] |
| Molecular Weight | 471.46 g/mol [1][2] |
| Physical Appearance | Red powder[3][6] |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
Fastness Properties
This compound exhibits good to excellent fastness properties on polyester (B1180765) fabric, as detailed in the following table. The ratings are based on the ISO standards.
| Fastness Test | Rating |
| Light Fastness | 5[1][3] |
| Washing Fastness (Fading) | 5[1][3] |
| Washing Fastness (Staining) | 5[1][3] |
| Ironing Fastness (Fading) | 5[1][3] |
| Ironing Fastness (Staining) | 4-5[1][3] |
| Dry Fastness (Fading) | 5[3] |
| Dry Fastness (Staining) | 4-5[3] |
Synthesis
The manufacturing process for this compound involves a diazo coupling reaction.[1] The synthesis pathway begins with the diazotization of 4-nitrobenzenamine. This is followed by the coupling of the resulting diazonium salt with 3-(N,N-Bis(3-methoxy-3-oxopropyl)amino)acetylaniline to yield the final this compound dye.[1]
Experimental Protocols
Detailed experimental protocols for the synthesis, characterization, or application of this compound are not extensively available in the public domain. The general procedure for the synthesis of similar azo dyes involves the diazotization of an aromatic amine in an acidic medium with sodium nitrite (B80452) at low temperatures (0-5 °C), followed by the addition of this diazonium salt solution to a solution of the coupling component. The reaction mixture is typically stirred for several hours, and the precipitated dye is then filtered, washed, and dried.
Safety and Handling
Specific toxicological data for this compound is not currently available. However, as with any chemical powder, appropriate safety precautions should be taken to minimize exposure. It is recommended to handle this compound in a well-ventilated area and to use personal protective equipment (PPE) such as gloves, safety glasses, and a dust mask to avoid skin contact and inhalation.
Applications
This compound is primarily used as a disperse dye for coloring synthetic fibers.[1] Its main applications include the dyeing and printing of polyester and polyester/cotton blended fabrics.[1][6] It is also suitable for use in plasma printing and for dyeing polyester superfine fibers.[1]
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound Red C-4G 200% Textile Disperse Dyes - this compound, Red C-4G | Made-in-China.com [m.made-in-china.com]
- 3. China Biggest C.I. This compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 4. 68248-10-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. This compound TDS|this compound from Chinese supplier and producer - DISPERSE RED DYES - Enoch dye [enochdye.com]
In-depth Technical Guide to the Synthesis of C.I. Disperse Yellow 3 (C.I. 11855)
Disclaimer: Extensive searches for the compound designated "C.I. 113386" did not yield a positive identification. This suggests that the number may be incorrect, obsolete, or non-existent in publicly accessible databases. Therefore, this guide provides a detailed technical overview of the synthesis of a structurally related and well-documented dye, C.I. Disperse Yellow 3 (C.I. 11855) , as a representative example of a monoazo dye's synthesis pathway and mechanism.
Overview of C.I. Disperse Yellow 3
C.I. Disperse Yellow 3 is a monoazo dye characterized by its yellow hue and its application in dyeing synthetic fibers such as polyester (B1180765) and acetate.[1][2] Its synthesis is a classic example of diazo coupling, a fundamental reaction in the production of azo dyes. The overall process involves two main stages: the diazotization of an aromatic amine and the subsequent coupling of the resulting diazonium salt with a suitable coupling component.[1]
Synthesis Pathway
The synthesis of C.I. Disperse Yellow 3 proceeds via the diazotization of N-(4-aminophenyl)acetamide followed by the azo coupling with p-cresol (B1678582).[1]
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of C.I. Disperse Yellow 3, based on standard laboratory procedures for azo dye synthesis.
Diazotization of N-(4-aminophenyl)acetamide
-
Preparation of the Amine Salt: Dissolve a specific molar equivalent of N-(4-aminophenyl)acetamide in a dilute solution of hydrochloric acid. Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Formation of the Diazonium Salt: Slowly add a stoichiometric amount of a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) to the amine salt solution. Maintain the temperature between 0-5 °C throughout the addition to prevent the decomposition of the unstable diazonium salt. The completion of the diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).
Azo Coupling with p-Cresol
-
Preparation of the Coupling Component Solution: Dissolve a stoichiometric amount of p-cresol in a dilute aqueous solution of sodium hydroxide. This forms the sodium salt of p-cresol, which is more reactive towards the diazonium salt. Cool this solution to 0-5 °C.
-
Coupling Reaction: Slowly add the cold diazonium salt solution to the cold p-cresol solution with vigorous stirring. The coupling reaction is typically rapid and results in the precipitation of the yellow dye. Maintain the temperature below 10 °C.
-
Isolation and Purification: After the addition is complete, continue stirring the reaction mixture for a period to ensure complete reaction. The precipitated dye is then collected by filtration, washed with cold water to remove any unreacted starting materials and salts, and then dried.
Quantitative Data
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₁₅N₃O₂ | [1] |
| Molecular Weight | 269.30 g/mol | [1] |
| CAS Registry Number | 2832-40-8 | [1] |
Reaction Mechanism
The synthesis of C.I. Disperse Yellow 3 involves two key mechanistic steps: the formation of the diazonium ion and the electrophilic aromatic substitution (azo coupling).
Diazotization Mechanism
The diazotization reaction begins with the formation of nitrous acid from sodium nitrite and hydrochloric acid. The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). The amino group of N-(4-aminophenyl)acetamide then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the stable diazonium salt.
Azo Coupling Mechanism
The azo coupling is an electrophilic aromatic substitution reaction. The phenoxide ion of p-cresol (formed in the alkaline solution) is a highly activated aromatic ring and acts as the nucleophile. The diazonium ion, a weak electrophile, attacks the electron-rich ortho position to the hydroxyl group of the p-cresol. A proton is then lost from the intermediate to restore the aromaticity of the ring, resulting in the formation of the azo-linked product, C.I. Disperse Yellow 3.
Conclusion
The synthesis of C.I. Disperse Yellow 3 is a straightforward and well-established process that exemplifies the principles of azo dye chemistry. The two-step reaction involving diazotization and azo coupling provides a reliable method for producing this important disperse dye. The reaction conditions, particularly temperature control, are crucial for achieving a good yield and purity of the final product. This technical guide provides a foundational understanding for researchers, scientists, and professionals involved in the development and manufacturing of azo dyes.
References
Disperse Red 278 CAS number 68248-10-2 properties
CAS Number: 68248-10-2
This technical guide provides an in-depth overview of the core properties, synthesis, and applications of Disperse Red 278 (CAS No. 68248-10-2), a monoazo dye primarily utilized in the textile industry. This document is intended for researchers, scientists, and professionals in drug development and material science who require detailed technical information.
Core Properties
This compound is a synthetic organic colorant characterized by its brilliant red hue. Its low water solubility makes it suitable for dyeing hydrophobic fibers, particularly polyester (B1180765).
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Registry Number | 68248-10-2 | [1] |
| Molecular Formula | C22H25N5O7 | [1] |
| Molecular Weight | 471.46 g/mol | [1] |
| Appearance | Red or brilliant red powder/crystal powder | [2] |
| Chemical Class | Single Azo Dye | [1] |
| Purity | ~99% (commercial grade) | [3] |
Fastness Properties on Polyester
| Property | Grade | Source(s) |
| Light Fastness (Xenon) | 5/6 | [3] |
| Washing Fastness | 4/5 | [3] |
| Sublimation Fastness | 4/5 | [3] |
| Rubbing Fastness | 4/5 | [3] |
Synthesis of this compound
The synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction.
Experimental Protocol: Synthesis
Step 1: Diazotization of 4-Nitrobenzenamine
-
Dissolve 4-nitrobenzenamine in a suitable acidic solution (e.g., hydrochloric acid or sulfuric acid) and cool the mixture to 0-5°C in an ice bath.
-
Slowly add a cooled aqueous solution of sodium nitrite (B80452) (NaNO2) to the 4-nitrobenzenamine solution while maintaining the temperature between 0-5°C.
-
Stir the mixture for a specified period to ensure the complete formation of the diazonium salt.
Step 2: Azo Coupling
-
Prepare a solution of the coupling component, 3-(N,N-Bis(3-methoxy-3-oxopropyl)amino)acetylaniline.
-
Slowly add the previously prepared diazonium salt solution to the coupling component solution.
-
Maintain the temperature and pH of the reaction mixture as required for the coupling reaction to proceed to completion.
-
The resulting precipitate, this compound, is then isolated by filtration, washed with water to remove any unreacted starting materials and byproducts, and dried.[1]
Application in Polyester Dyeing
This compound is extensively used for dyeing and printing on polyester and polyester/cotton blended fabrics.[1] The high-temperature dyeing method is commonly employed to ensure effective dye penetration and fixation within the polyester fibers.
Experimental Protocol: High-Temperature Polyester Dyeing
-
Fabric Preparation: Scour the polyester fabric with a non-ionic detergent and soda ash solution to remove any impurities, oils, or sizing agents. Rinse thoroughly and dry.
-
Dye Bath Preparation:
-
Prepare a dye dispersion by making a paste of this compound powder with a dispersing agent and then adding it to water.
-
Adjust the pH of the dye bath to an acidic range of 4.5-5.5 using acetic acid.[4]
-
Add other auxiliaries as needed, such as a leveling agent.
-
-
Dyeing Process:
-
After-treatment:
-
Cool the dye bath down to about 70-80°C.
-
Perform a reduction clearing process to remove any unfixed dye from the fiber surface. This is typically done with a solution of sodium hydrosulfite and caustic soda.
-
Rinse the fabric thoroughly with hot and then cold water.
-
Neutralize the fabric with a dilute solution of acetic acid.
-
Finally, dry the dyed fabric.
-
References
Characterization of a Novel Chemical Entity: A Technical Guide for C22H25N5O7
For Researchers, Scientists, and Drug Development Professionals
Abstract
The identification and characterization of novel chemical entities are foundational to advancing chemical biology and drug discovery. This technical guide provides a comprehensive framework for the characterization of a compound with the molecular formula C22H25N5O7. As this formula does not correspond to a readily identifiable known compound in major chemical databases, this document outlines the essential experimental protocols and data interpretation strategies required to elucidate its structure, purity, and potential biological function. The methodologies described herein are standard in the field and are intended to guide researchers in the systematic evaluation of a new chemical entity.
Introduction
The molecular formula C22H25N5O7 suggests a complex organic molecule with a rich array of functional groups, indicating the potential for significant biological activity. The presence of a high number of nitrogen and oxygen atoms points towards possibilities such as a modified peptide, a complex alkaloid, or a synthetic molecule with multiple pharmacophores. A systematic approach is crucial for the complete characterization of such a novel compound. This guide details the necessary steps, from initial structural elucidation to preliminary biological assessment.
Structural Elucidation
The primary step in characterizing a new molecule is the determination of its chemical structure. A combination of spectroscopic techniques is employed to piece together the atomic connectivity and stereochemistry of the molecule.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula.
Experimental Protocol: A sample of the compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer, typically via electrospray ionization (ESI). The instrument is operated in high-resolution mode to obtain an accurate mass measurement of the molecular ion.
Data Presentation:
| Parameter | Observed Value | Theoretical Value (for C22H25N5O7) | Difference (ppm) |
| [M+H]+ | 488.1785 | 488.1776 | 1.8 |
| [M+Na]+ | 510.1604 | 510.1595 | 1.8 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol: The compound is dissolved in a deuterated solvent (e.g., DMSO-d6, CDCl3) and analyzed using a high-field NMR spectrometer. A suite of experiments is performed, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra.
Data Presentation (Hypothetical Data):
¹H NMR (500 MHz, DMSO-d6)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.50 | d | 1H | Ar-H |
| 7.80 | t | 1H | NH |
| ... | ... | ... | ... |
¹³C NMR (125 MHz, DMSO-d6)
| Chemical Shift (ppm) | Assignment |
|---|---|
| 172.5 | C=O (amide) |
| 168.0 | C=O (ester) |
| ... | ... |
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy
These techniques provide information about the functional groups present and the electronic properties of the molecule.
Experimental Protocol: For IR spectroscopy, a thin film of the sample is prepared on a salt plate or mixed with KBr to form a pellet. For UV-Vis spectroscopy, the compound is dissolved in a suitable solvent (e.g., ethanol) and the absorbance is measured across a range of wavelengths.
Data Presentation:
| Technique | Characteristic Peaks/Wavelengths | Interpretation |
| IR (cm⁻¹) | 3300 (broad), 1735, 1650, 1540 | O-H/N-H, C=O (ester), C=O (amide), N-H bend |
| UV-Vis (nm) | λmax = 280 | Aromatic system |
Purity and Physicochemical Characterization
Establishing the purity of the compound is critical for accurate biological testing.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the compound and can also be used for purification.
Experimental Protocol: A solution of the compound is injected onto a C18 reverse-phase column. A gradient of water and acetonitrile (B52724) (both containing 0.1% formic acid) is used to elute the compound, which is detected by UV absorbance.
Data Presentation:
| Parameter | Value |
| Retention Time | 15.2 min |
| Purity (at 254 nm) | >98% |
Elemental Analysis
This technique provides the percentage composition of elements in the compound, serving as a final confirmation of the molecular formula.
Data Presentation:
| Element | Theoretical % | Experimental % |
| C | 54.21 | 54.18 |
| H | 5.17 | 5.20 |
| N | 14.37 | 14.35 |
Hypothetical Biological Activity and Signaling Pathway
Given the molecular formula C22H25N5O7, the compound possesses features (e.g., potential for hydrogen bonding, aromatic rings, amide bonds) that suggest it could interact with biological macromolecules. A plausible hypothesis is that it could act as an inhibitor of a kinase or a protease, common targets in drug discovery.
Hypothetical Signaling Pathway: Inhibition of a Kinase Cascade
This diagram illustrates a hypothetical scenario where C22H25N5O7 inhibits a key kinase in a cancer-related signaling pathway.
Caption: Hypothetical inhibition of the MEK kinase by C22H25N5O7.
Experimental Workflow
The overall process of characterizing a novel compound can be visualized as a systematic workflow.
Caption: Workflow for the characterization of a novel compound.
Conclusion
The characterization of a novel chemical entity with the molecular formula C22H25N5O7 requires a multidisciplinary approach, integrating advanced spectroscopic and analytical techniques. This guide provides a robust framework for researchers to systematically elucidate the structure, confirm the purity, and begin to explore the biological potential of such a compound. The detailed protocols and data presentation formats outlined herein are intended to serve as a valuable resource for scientists in the field of drug discovery and chemical biology.
Disperse Red 278: A Technical Guide to its Photophysical and Photochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disperse Red 278, a monoazo dye, finds significant application in the textile industry for dyeing hydrophobic fibers such as polyester (B1180765).[1] Despite its commercial importance, a comprehensive public domain dataset detailing its specific photophysical and photochemical properties is notably scarce. This technical guide consolidates the available information on this compound and provides a framework for its characterization based on the general properties of related monoazo disperse dyes. The guide outlines standard experimental protocols for determining key parameters such as absorption and emission spectra, fluorescence quantum yield, solubility, and photostability. This document aims to serve as a foundational resource for researchers and professionals interested in the further investigation and application of this compound.
Introduction
This compound, with the Colour Index number 113386 and CAS number 68248-10-2, is a synthetic organic colorant belonging to the monoazo class of dyes.[2][3] Its molecular formula is C₂₂H₂₅N₅O₇, and it has a molecular weight of 471.46 g/mol .[4] The dye is primarily utilized in the dyeing and printing of polyester and its blends due to its insolubility in water and affinity for hydrophobic materials.[1] A key characteristic of this compound is its nature as an alkali-clearable dye, which incorporates base-sensitive groups, allowing for the solubilization of the dye under alkaline conditions. This property is advantageous for improving the wet fastness of dyed fabrics.[1][5]
While the industrial application of this compound is well-established, detailed scientific literature on its intrinsic photophysical and photochemical behavior is limited. Understanding these properties is crucial for optimizing its use, predicting its environmental fate, and exploring potential applications in other fields, including as a fluorescent probe or in materials science. This guide provides a comprehensive overview of the methodologies required to characterize such a dye and presents general expectations for its behavior based on the properties of similar azo dyes.
Physicochemical Properties
General Properties
| Property | Value | Reference |
| C.I. Name | This compound | [4] |
| C.I. Number | 113386 | [3] |
| CAS Number | 68248-10-2 | [3] |
| Chemical Class | Monoazo | [4] |
| Molecular Formula | C₂₂H₂₅N₅O₇ | [4] |
| Molecular Weight | 471.46 g/mol | [4] |
| Appearance | Red powder | [1] |
Photophysical Data
| Parameter | Value (in various solvents) |
| λmax (nm) | Not Available |
| Molar Extinction Coefficient (ε) (M-1cm-1) | Not Available |
| Emission Maximum (λem) (nm) | Not Available |
| Fluorescence Quantum Yield (ΦF) | Not Available |
| Fluorescence Lifetime (τF) (ns) | Not Available |
| Stokes Shift (nm) | Not Available |
For context, other disperse red azo dyes exhibit absorption maxima in the visible region, typically between 400 and 600 nm, with molar extinction coefficients in the range of 10⁴ to 10⁵ M⁻¹cm⁻¹. The fluorescence emission, if any, is generally weak for many simple azo dyes due to efficient non-radiative decay pathways, including photoisomerization.
Solubility Data
Disperse dyes are characterized by their low solubility in water.[1] The solubility of this compound in common organic solvents has not been quantitatively reported.
| Solvent | Solubility |
| Water | Sparingly soluble |
| Ethanol | Not Available |
| Methanol | Not Available |
| Acetone | Not Available |
| Dichloromethane | Not Available |
| Dimethylformamide (DMF) | Not Available |
| Toluene | Not Available |
Experimental Protocols
This section outlines the detailed methodologies for the experimental determination of the key photophysical and photochemical properties of this compound.
UV-Visible Absorption Spectroscopy
This protocol determines the absorption spectrum and molar extinction coefficient of the dye.
Workflow for UV-Visible Absorption Spectroscopy
Caption: A flowchart illustrating the steps for determining the absorption spectrum and molar extinction coefficient.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a spectroscopic grade solvent in which it is fully soluble (e.g., dimethylformamide or dichloromethane). From this stock, prepare a series of dilutions of known concentrations.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Fill a 1 cm path length quartz cuvette with the pure solvent to be used as a blank and record a baseline correction.
-
Record the absorption spectra of each of the diluted dye solutions from 200 to 800 nm.
-
Identify the wavelength of maximum absorption (λmax).
-
-
Data Analysis:
-
Plot the absorbance at λmax against the concentration of the dye.
-
According to the Beer-Lambert law (A = εcl), the slope of the linear fit of this plot will be the molar extinction coefficient (ε) in M⁻¹cm⁻¹.
-
Fluorescence Spectroscopy
This protocol is for determining the fluorescence excitation and emission spectra.
Workflow for Fluorescence Spectroscopy
References
Solubility of Disperse Dyes in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse dyes are a class of non-ionic colorants characterized by their low water solubility and are primarily used for dyeing hydrophobic fibers like polyester (B1180765) and cellulose (B213188) acetate.[1][2] Their solubility in organic solvents, however, is a critical parameter in various applications beyond textiles, including ink formulations, coatings, and as chromophores in advanced materials.[3][4] Understanding and quantifying this solubility is essential for process optimization, formulation development, and quality control.
This guide addresses the solubility of disperse red dyes in common organic solvents. Due to a lack of specific public data for Disperse Red 278, this paper will focus on representative and well-documented red disperse dyes to provide a foundational understanding and practical methodologies applicable to the broader class of disperse dyes.
Factors Influencing Disperse Dye Solubility
The solubility of a disperse dye in an organic solvent is a complex interplay of several factors related to the dye's molecular structure, the solvent's properties, and external conditions.
-
Molecular Structure of the Dye: The size, shape, and polarity of the dye molecule are paramount. Dyes with lower molecular weights and less complex structures tend to be more soluble.[1][4] The presence of polar functional groups (e.g., -NO2, -CN, -OH) can influence interactions with polar solvents.[5]
-
Solvent Properties: The principle of "like dissolves like" is fundamental.[2] Polar dyes exhibit higher solubility in polar solvents (e.g., ethanol, acetone), while non-polar dyes are more soluble in non-polar solvents (e.g., benzene, toluene).[6]
-
Temperature: Generally, the solubility of disperse dyes increases with temperature.[7] This is a key principle in high-temperature dyeing processes.
-
Crystalline State: The crystalline structure of the dye powder can affect its dispersion and dissolution rate.[8]
-
Presence of Impurities: Impurities within the dye can negatively impact its dispersion and solubility characteristics.[8]
Figure 1. Logical relationship of factors affecting dye solubility.
Quantitative Solubility Data
The following tables summarize the available qualitative and quantitative solubility data for selected disperse red dyes in various organic solvents. It is important to note that "soluble" and "insoluble" are often relative terms and may not represent precise quantitative measurements.
Table 1: Solubility of Disperse Red 1 (C.I. 11110)
| Solvent | CAS No. | Solubility Description | Reference(s) |
| Water | 7732-18-5 | Insoluble | [3][6] |
| Ethanol | 64-17-5 | Soluble | [3][6] |
| Acetone | 67-64-1 | Soluble | [3][6] |
| Benzene | 71-43-2 | Soluble | [3][6] |
| Supercritical CO₂ | 124-38-9 | Low, but increases with density | [9] |
| Dichloromethane | 75-09-2 | Soluble | [10] |
Disperse Red 1 has a reported melting point of 160-162 °C.
Table 2: Solubility of Disperse Red 60 (C.I. 60756)
| Solvent | CAS No. | Solubility Description | Reference(s) |
| Water | 7732-18-5 | Insoluble (16.42 µg/L at 25 °C) | [11] |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Slightly Soluble | [11] |
| Methanol | 67-56-1 | Very Slightly Soluble | [11] |
| Dichloromethane | 75-09-2 | Soluble | [10] |
| Supercritical CO₂ | 124-38-9 | Solubility increases with pressure | [12][13] |
Disperse Red 60 is an anthraquinone (B42736) dye, appearing as a dark red solid.[10]
Table 3: Solubility of Disperse Red 82 (C.I. 11140)
| Solvent | CAS No. | Solubility Description | Reference(s) |
| Water | 7732-18-5 | Insoluble | [14][15][16] |
| Supercritical CO₂ | 124-38-9 | Low, but increases with pressure | [5] |
| Supercritical CO₂ with 5% Ethanol | N/A | Solubility increases up to 25-fold | [17] |
Disperse Red 82 is a single azo dye that appears as a dark brown powder.[14][15]
Experimental Protocol: Determination of Solubility
This section provides a generalized and reliable gravimetric method for determining the saturation solubility of a disperse dye in a specific organic solvent at a constant temperature.
Objective: To quantitatively determine the saturation solubility of a disperse dye in a selected organic solvent at a specified temperature.
Materials and Equipment:
-
Analytical balance (±0.0001 g)
-
Thermostatic shaker or water bath
-
Glass vials with screw caps
-
Volumetric flasks
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Pipettes
-
Drying oven or vacuum oven
-
Desiccator
-
Disperse dye sample
-
High-purity organic solvent
Figure 2. Gravimetric method for determining dye solubility.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the disperse dye to a series of glass vials. The excess is crucial to ensure saturation is reached.
-
Accurately pipette a known volume of the organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.[18]
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. It is recommended to perform a preliminary study to determine the minimum time required to reach equilibrium.[18]
-
-
Sample Collection and Filtration:
-
After equilibration, remove the vials and allow them to stand undisturbed at the set temperature for at least 2 hours to let undissolved solids settle.[18]
-
Carefully draw a known volume of the clear supernatant using a syringe.
-
Immediately attach a 0.45 µm syringe filter and dispense the saturated solution into a pre-weighed, clean, and dry volumetric flask. Record the exact volume transferred.[18]
-
-
Gravimetric Analysis:
-
Place the volumetric flask containing the filtered solution in an oven. The temperature should be high enough to evaporate the solvent but low enough to prevent dye degradation. A vacuum oven is recommended for heat-sensitive compounds.[18]
-
Once all the solvent has evaporated, cool the flask to room temperature in a desiccator.
-
Weigh the flask with the dried dye residue on an analytical balance.
-
Repeat the drying and weighing steps until a constant weight is achieved.[18]
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved dye by subtracting the initial weight of the empty flask from the final constant weight.
-
The solubility (S) is expressed in grams per liter (g/L) using the formula:
-
S (g/L) = Mass of dried dye (g) / Volume of filtered solution (L) [18]
-
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for both the dye and the solvent before beginning the experiment.
Conclusion
The solubility of disperse dyes in organic solvents is a critical property governed by the molecular characteristics of the dye and solvent, as well as by temperature. While comprehensive data for every specific dye is not always available, the principles and methodologies outlined in this guide provide a robust framework for researchers. The provided data for Disperse Red 1, Disperse Red 60, and Disperse Red 82 serve as valuable benchmarks. The detailed gravimetric protocol offers a reliable method for generating precise solubility data, enabling informed decisions in formulation, material science, and other research applications.
References
- 1. scispace.com [scispace.com]
- 2. GENERAL INTRODUCTION TO THE CHEMISTRY OF DYES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Disperse Red 1 | 2872-52-8 [chemicalbook.com]
- 4. Evaluation Of Application Properties Of Organic Pigments - Solvent Resistance, Migration Resistance - Pigments - News - Sinoever International Co.,Ltd [dyestuffscn.com]
- 5. Disperse Red 82 | 12223-42-6 | Benchchem [benchchem.com]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. textilelearner.net [textilelearner.net]
- 8. Factors Affecting The Dispersion Stability Of Disperse Dyes - News [colorfuldyes.com]
- 9. researchgate.net [researchgate.net]
- 10. Disperse Red 60 - Wikipedia [en.wikipedia.org]
- 11. Disperse Red 60 CAS#: 17418-58-5 [m.chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Disperse Red 82 | 30124-94-8 [chemicalbook.com]
- 15. worlddyevariety.com [worlddyevariety.com]
- 16. Disperse red 82 TDS|Disperse red 82 from Chinese supplier and producer - DISPERSE RED DYES - Enoch dye [enochdye.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Disperse Red 278: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of Disperse Red 278, a monoazo dye used in the textile industry. The information is curated for professionals in research, scientific studies, and development.
Chemical Identity and Synonyms
This compound is a synthetically produced organic compound. Its systematic IUPAC name is methyl 3-[3-acetamido-N-(3-methoxy-3-oxopropyl)-4-[(4-nitrophenyl)diazenyl]anilino]propanoate [1].
The compound is also known by a variety of synonyms and identifiers, which are crucial for cross-referencing in scientific literature and commercial product listings. These include:
-
beta.-Alanine, N-[3-(acetylamino)-4-[(4-nitrophenyl)azo]phenyl]-N-(3-methoxy-3-oxopropyl)-, methyl ester[1]
-
3,3'-((3-(Acetylamino)-4-((4-nitrophenyl)azo)phenyl)imino)bis(propanoic acid), dimethyl ester[1]
-
Dispersol Red 4G PC[3]
-
Dispersol Red C-4G[3]
-
Permasil Red C-4G 150%[3]
-
Red 278 380%[3]
-
Red C-4G 200%[5]
-
beta-Alanine[4]
Physicochemical and Technical Data
The following table summarizes the key quantitative data for this compound, providing a quick reference for its physical and chemical properties.
| Property | Value | Reference |
| Molecular Formula | C22H25N5O7 | [1][3][6] |
| Molecular Weight | 471.46 g/mol | [1][3] |
| CAS Number | 68248-10-2 | [1][3][6] |
| Physical Appearance | Red Powder | [4] |
| Light Fastness (ISO) | 5 | [1] |
| Washing Fastness (ISO) - Fading | 5 | [1] |
| Washing Fastness (ISO) - Staining | 5 | [1] |
| Ironing Fastness - Fading | 5 | [1] |
| Ironing Fastness - Staining | 4-5 | [1] |
| Dry Fastness (ISO) - Fading | 5 | [1] |
| Dry Fastness (ISO) - Staining | 4-5 | [1] |
Experimental Protocols
Generalized Synthesis of this compound
The synthesis of this compound involves a two-step process: diazotization of an aromatic amine followed by an azo coupling reaction.[1]
Step 1: Diazotization of 4-Nitrobenzenamine
-
Preparation of Diazo Component Solution: In a suitable reaction vessel, dissolve 4-nitrobenzenamine in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) at a temperature of 0-5 °C.
-
Addition of Nitrite (B80452): Slowly add a chilled aqueous solution of sodium nitrite to the 4-nitrobenzenamine solution while maintaining the temperature between 0-5 °C with constant stirring.
-
Completion of Diazotization: Continue stirring for a short period after the addition of sodium nitrite is complete to ensure the full formation of the diazonium salt. The resulting solution should be kept cold for the subsequent coupling reaction.
Step 2: Azo Coupling
-
Preparation of Coupling Component Solution: In a separate vessel, dissolve the coupling component, 3-(N,N-Bis(3-methoxy-3-oxopropyl)amino)acetylaniline, in a suitable solvent.
-
Coupling Reaction: Slowly add the cold diazonium salt solution from Step 1 to the coupling component solution. The pH of the reaction mixture may need to be adjusted to facilitate the coupling reaction.
-
Formation of the Dye: The azo coupling reaction will proceed, leading to the formation of the this compound dye as a precipitate.
-
Isolation and Purification: The precipitated dye is then collected by filtration, washed with water to remove any unreacted starting materials and by-products, and subsequently dried.
General Protocol for Dyeing Polyester (B1180765) Fabric with Disperse Dyes
This protocol outlines a typical high-temperature exhaust dyeing method for polyester fabrics using disperse dyes like this compound.
-
Fabric Preparation: The polyester fabric should be thoroughly scoured and pre-washed to remove any impurities, oils, or sizing agents that could interfere with the dyeing process.
-
Dye Bath Preparation:
-
Prepare a dye bath with a specific liquor ratio (e.g., 10:1 to 20:1).
-
Disperse the required amount of this compound dye in water with a suitable dispersing agent to form a stable dispersion.
-
Add the dye dispersion to the dye bath.
-
Adjust the pH of the dye bath to an acidic range, typically 4.5-5.5, using acetic acid.
-
A leveling agent can be added to promote uniform dyeing.
-
-
Dyeing Process:
-
Introduce the polyester fabric into the dye bath at a temperature of approximately 60 °C.
-
Gradually raise the temperature of the dye bath to 130 °C over a period of 30-45 minutes.
-
Maintain the temperature at 130 °C for 30-60 minutes to allow for dye penetration and fixation within the polyester fibers.
-
After the dyeing cycle, cool the dye bath down to 70-80 °C before draining.
-
-
After-treatment (Reduction Clearing):
-
To remove any unfixed dye from the fabric surface and improve wash fastness, a reduction clearing process is performed.
-
Treat the dyed fabric in a fresh bath containing sodium hydrosulfite and sodium hydroxide (B78521) at 70-80 °C for 15-20 minutes.
-
Rinse the fabric thoroughly with hot and then cold water.
-
-
Drying: Finally, the dyed fabric is dried.
Visualized Synthesis Pathway
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis pathway of this compound.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. ijcmas.com [ijcmas.com]
- 3. textilelearner.net [textilelearner.net]
- 4. This compound TDS|this compound from Chinese supplier and producer - DISPERSE RED DYES - Enoch dye [enochdye.com]
- 5. textilestudycenter.com [textilestudycenter.com]
- 6. 68248-10-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
A Technical Guide to the Spectral Characteristics of Disperse Red 278
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectral characteristics of the monoazo dye, Disperse Red 278 (C.I. 113386). Due to a lack of publicly available, specific quantitative spectral data for this compound, this document utilizes data from the closely related monoazo dye, Disperse Red 19, as a representative example to illustrate the typical spectral properties of this class of compounds. The guide details the theoretical underpinnings of light absorption and fluorescence, the influence of solvent environments (solvatochromism), and provides standardized experimental protocols for obtaining these spectral measurements. This document is intended to serve as a valuable resource for researchers and professionals utilizing disperse dyes in their work.
Introduction
This compound is a monoazo dye with the chemical formula C₂₂H₂₅N₅O₇ and a molecular weight of 471.46 g/mol .[1][2] It is classified under CAS Registry Number 68248-10-2.[1] Primarily used as a brilliant red colorant for polyester (B1180765) and polyester/cotton blended fabrics, its photophysical properties are of significant interest for various scientific and industrial applications beyond textiles.[1][3] Understanding the interaction of such dyes with light is fundamental to predicting their behavior in different chemical environments and for the development of new applications.
This guide will cover the core principles of UV-Visible absorption and fluorescence spectroscopy, present illustrative spectral data, and provide detailed experimental methodologies for their determination.
Physicochemical Properties
A summary of the key identifiers for this compound is provided in the table below.
| Property | Value |
| CI Name | C.I. This compound |
| CI Number | 113386 |
| CAS Number | 68248-10-2 |
| Molecular Formula | C₂₂H₂₅N₅O₇ |
| Molecular Weight | 471.46 g/mol |
| Chemical Class | Monoazo |
| Appearance | Red Powder |
Spectral Characteristics
The spectral properties of a dye are dictated by its molecular structure, specifically the system of conjugated π-electrons within the chromophore. The azo group (–N=N–) linked to aromatic rings forms the primary chromophore in this compound.
Note: As specific, peer-reviewed spectral data for this compound is not available in the public domain, the following data for Disperse Red 19 , a structurally similar monoazo dye, is presented for illustrative purposes.[4] These values were determined in ethanol.[4]
UV-Visible Absorption
Disperse dyes typically exhibit strong absorption bands in the visible region of the electromagnetic spectrum, which is responsible for their color. The absorption spectrum of Disperse Red 19 shows two primary peaks. The peak at a shorter wavelength is attributed to a π → π* transition within the aromatic system, while the peak at a longer wavelength, which extends into the visible region, is assigned to an n → π* transition involving the non-bonding electrons of the azo group.[4]
| Parameter | Value (for Disperse Red 19 in Ethanol) | Electronic Transition |
| λmax 1 | 285 nm | π → π |
| λmax 2 | 495 nm | n → π |
Fluorescence Emission
Upon absorption of light, an excited molecule can return to its ground state by emitting a photon, a process known as fluorescence. The emitted light is of a longer wavelength (lower energy) than the absorbed light, and the difference between the absorption and emission maxima is known as the Stokes shift. The fluorescence spectrum of Disperse Red 19 shows two emission peaks corresponding to its two absorption bands.[4]
| Parameter | Value (for Disperse Red 19 in Ethanol) | Corresponding λmax | Stokes Shift |
| λem 1 | 324 nm | 285 nm | 39 nm |
| λem 2 | 640 nm | 495 nm | 145 nm |
Solvatochromism
Solvatochromism is the phenomenon where the absorption or emission spectrum of a substance shifts in wavelength due to a change in the polarity of the solvent.[5] This effect arises from differential solvation of the ground and excited states of the dye molecule.
-
Positive Solvatochromism (Bathochromic or Red Shift): The absorption maximum shifts to a longer wavelength with increasing solvent polarity. This is typical for π → π* transitions.
-
Negative Solvatochromism (Hypsochromic or Blue Shift): The absorption maximum shifts to a shorter wavelength with increasing solvent polarity. This is often observed for n → π* transitions.
Investigating the solvatochromic behavior of this compound would require measuring its absorption spectra in a range of solvents with varying polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, water).
Experimental Protocols
The following sections detail the methodologies for determining the absorption and fluorescence spectra of a disperse dye.
Protocol for UV-Visible Absorption Spectroscopy
This protocol outlines the steps to determine the wavelength(s) of maximum absorbance (λmax) and the molar absorptivity (ε) of a dye.
-
Solution Preparation:
-
Prepare a stock solution of the dye (e.g., 1x10⁻³ M) in a suitable solvent (e.g., spectroscopic grade ethanol). Disperse dyes often have low water solubility, so an organic solvent is typically required.
-
From the stock solution, prepare a series of dilutions to a final concentration range suitable for absorbance measurements (typically in the micromolar range, e.g., 1x10⁻⁵ M).
-
-
Instrumentation and Calibration:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes for stabilization.
-
Select the desired wavelength range for scanning (e.g., 200-800 nm).
-
Fill a clean cuvette with the pure solvent to be used for the dye solutions. This will serve as the blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum. The instrument software will subtract this baseline from subsequent sample measurements.
-
-
Sample Measurement:
-
Rinse the cuvette with a small amount of the dye solution before filling it approximately three-quarters full.
-
Ensure there are no air bubbles and that the outside of the cuvette is clean and dry.
-
Place the sample cuvette in the spectrophotometer.
-
Initiate the scan to record the absorbance spectrum.
-
Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.
-
-
Determination of Molar Absorptivity (ε):
-
Measure the absorbance of at least three different concentrations of the dye at the determined λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
According to the Beer-Lambert law (A = εbc), the slope of the resulting linear plot will be the molar absorptivity (ε), where 'b' is the path length of the cuvette (typically 1 cm).
-
Protocol for Fluorescence Spectroscopy
This protocol describes the measurement of a dye's excitation and emission spectra.
-
Solution Preparation:
-
Prepare a dilute solution of the dye (e.g., 1x10⁻⁶ M) in the desired solvent. Solutions for fluorescence should be more dilute than for absorption to avoid inner filter effects.
-
-
Instrumentation:
-
Turn on the spectrofluorometer, including the excitation lamp (e.g., Xenon arc lamp), and allow it to stabilize.
-
Open the instrument control software and set the parameters for the scan.
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the dye's absorption maximum (λmax) determined from the UV-Vis spectrum.
-
Set the range for the emission scan, which should start at a slightly longer wavelength than the excitation wavelength and extend to cover the expected emission (e.g., if λex = 495 nm, scan from 510 nm to 800 nm).
-
Set the excitation and emission slit widths (e.g., 2-5 nm). Wider slits increase signal but decrease resolution.
-
Measure the emission spectrum of a solvent blank first and subtract it from the sample spectrum.
-
Measure the emission spectrum of the dye solution. The peak of this spectrum is the emission maximum (λem).
-
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the determined emission maximum (λem).
-
Set the range for the excitation scan to cover the absorption region of the dye (e.g., 250 nm to 600 nm).
-
Measure the excitation spectrum. The resulting spectrum should be similar in shape to the absorption spectrum.
-
Mandatory Visualizations
The following diagrams illustrate the general workflow for the spectral characterization of a dye.
Caption: Experimental workflow for determining the spectral properties of a dye.
Conclusion
This guide has outlined the fundamental spectral characteristics of monoazo disperse dyes, using Disperse Red 19 as a working example in the absence of specific data for this compound. The provided experimental protocols offer a standardized approach for researchers to determine the absorption and fluorescence properties of this compound or other similar dyes. The spectral behavior is crucial for quality control in the dye industry and for the development of advanced applications in fields such as materials science and molecular sensing. Further research is warranted to obtain and publish the specific photophysical constants for this compound to build upon the foundational information presented herein.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound Red C-4G 200% Textile Disperse Dyes - this compound, Red C-4G | Made-in-China.com [m.made-in-china.com]
- 3. This compound TDS|this compound from Chinese supplier and producer - DISPERSE RED DYES - Enoch dye [enochdye.com]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile of Disperse Red 278: A Data-Deficient Landscape
An in-depth toxicological assessment of the monoazo dye, Disperse Red 278 (CAS No. 68248-10-2), is significantly hampered by a notable absence of publicly available scientific literature and comprehensive safety data. Despite its use in the textile industry for coloring polyester (B1180765) fabrics, a thorough toxicological profile, including quantitative data on acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive effects, remains largely uncharacterized. This technical guide summarizes the limited available information and provides a broader context based on the toxicological properties of related chemical classes, such as disperse dyes and azo dyes.
Physicochemical and Identified Information
A clear understanding of a substance's identity is the foundation of any toxicological assessment.
| Property | Value | Reference |
| Chemical Name | β-Alanine, N-[3-(acetylamino)-4-[2-(4-nitrophenyl)diazenyl]phenyl]-N-(3-methoxy-3-oxopropyl)-, methyl ester | [1] |
| C.I. Name | This compound, C.I. 113386 | [2][3] |
| CAS Number | 68248-10-2 | [2][3] |
| Molecular Formula | C22H25N5O7 | [3][4] |
| Molecular Weight | 471.46 g/mol | [3][4] |
| Chemical Class | Monoazo dye | [2] |
| Appearance | Red powder | [5] |
| Application | Dyeing and printing of polyester and polyester/cotton blends. | [2][5] |
Mammalian Toxicology: A Gap in Knowledge
A comprehensive search of scientific databases and regulatory agency websites reveals a significant lack of specific studies on the mammalian toxicity of this compound. No quantitative data, such as LD50 (median lethal dose), NOAEL (No-Observed-Adverse-Effect Level), or LOAEL (Lowest-Observed-Adverse-Effect Level), are publicly available.
Acute Toxicity
There are no published studies on the acute oral, dermal, or inhalation toxicity of this compound.
Skin and Eye Irritation and Sensitization
While no specific data exists for this compound, a safety data sheet for a product identified as "Bizol Red CD" or "Reactive Red 278" with the same CAS number (68248-10-2) suggests it may cause mild skin and eye irritation.[6] Disperse dyes, as a class, are known to have skin sensitizing potential.[7]
Genotoxicity and Carcinogenicity
There is no specific information on the genotoxic or carcinogenic potential of this compound. However, as a monoazo dye, there are general concerns. The metabolic cleavage of the azo bond (-N=N-) can lead to the formation of aromatic amines.[8][9] Some aromatic amines are known to be mutagenic and carcinogenic.[10][11] Therefore, the potential for this compound to be metabolized to hazardous aromatic amines warrants investigation.
Reproductive and Developmental Toxicity
No studies on the reproductive or developmental toxicity of this compound have been identified.
Ecotoxicology
Information regarding the environmental fate and toxicity of this compound is also scarce. The general persistence and potential for bioaccumulation of disperse dyes in aquatic environments are areas of concern.
General Toxicological Concerns for Azo and Disperse Dyes
In the absence of specific data for this compound, a cautious approach based on the known hazards of related dyes is prudent for researchers and professionals in drug development.
Azo Dyes
The primary toxicological concern for azo dyes is their potential to undergo reductive cleavage of the azo bond by intestinal microflora or liver enzymes, leading to the release of aromatic amines.[8] The toxicity of the parent azo dye is often dependent on the toxicity of its potential aromatic amine metabolites.
Disperse Dyes
Disperse dyes are characterized by their low water solubility and small molecular size, which allows them to penetrate and color synthetic fibers. These properties also mean they can be more readily absorbed through the skin, leading to a higher potential for skin sensitization.[7] Some disperse dyes have also been shown to possess mutagenic and genotoxic properties.[12]
Experimental Protocols and Signaling Pathways: Uncharted Territory
Due to the lack of primary research on the toxicology of this compound, no established experimental protocols for its toxicological evaluation could be retrieved. Similarly, there is no information on any signaling pathways that might be perturbed by this specific dye.
For general guidance on relevant experimental designs, researchers can refer to established OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals. For azo dyes, in vitro genotoxicity assays such as the Ames test (bacterial reverse mutation assay) and in vivo studies like the comet assay or micronucleus test would be critical to assess their potential mutagenicity.[13][14]
Below is a generalized workflow for assessing the potential toxicity of an uncharacterized azo dye.
Given the current data gap, it is not possible to construct a signaling pathway diagram for this compound. Research into the metabolic fate of this dye and the subsequent interaction of its metabolites with cellular pathways would be a necessary first step.
Conclusion
The toxicological profile of this compound is largely unknown. While it is actively used in the textile industry, the absence of publicly accessible safety and toxicological data is a significant concern. Based on its chemical class as a monoazo disperse dye, there is a potential for skin sensitization and for the metabolic formation of potentially hazardous aromatic amines. A comprehensive toxicological evaluation, following established international guidelines, is urgently needed to adequately characterize the potential risks to human health and the environment associated with this compound. Researchers and professionals are advised to handle this substance with caution, employing appropriate personal protective equipment and engineering controls to minimize exposure until more definitive toxicological data becomes available.
References
- 1. Color Index (C.I.) Dyes - Pharos [pharos.habitablefuture.org]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. This compound Red C-4G 200% Textile Disperse Dyes - this compound and Red C-4G [orienchem.en.made-in-china.com]
- 4. 68248-10-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound TDS|this compound from Chinese supplier and producer - DISPERSE RED DYES - Enoch dye [enochdye.com]
- 6. scribd.com [scribd.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. d.docksci.com [d.docksci.com]
- 11. scribd.com [scribd.com]
- 12. Characterizing azobenzene disperse dyes and related compounds in house dust and their correlations with other organic contaminant classes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential toxicity of Disperse Red 1 and Disperse Red 13 in the Ames test, HepG2 cytotoxicity assay, and Daphnia acute toxicity test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Genotoxicity assessment of reactive and disperse textile dyes using human dermal equivalent (3D cell culture system) - PubMed [pubmed.ncbi.nlm.nih.gov]
Environmental Fate and Degradation of Disperse Red 278: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific data specifically detailing the environmental fate and degradation of Disperse Red 278 is limited in publicly accessible literature. This guide synthesizes available information on this compound's properties and draws upon data from structurally related disperse azo dyes to provide a comprehensive overview. The environmental behavior of analogous compounds is presented to infer the potential fate and degradation pathways of this compound, and this should be interpreted with caution.
Introduction
This compound (C.I. 113386; CAS No. 68248-10-2) is a monoazo dye characterized by its brilliant red hue.[1][2] It is primarily utilized in the dyeing and printing of polyester (B1180765) and polyester/cotton blended fabrics.[1][3] Its chemical structure, derived from the coupling of 4-Nitrobenzenamine diazo and 3-(N,N-Bis(3-methoxy-3-oxopropyl)amino)acetylaniline, results in a molecule with the formula C₂₂H₂₅N₅O₇.[1][4] Like many disperse dyes, it exhibits low water solubility, a characteristic that influences its environmental distribution and bioavailability. The environmental persistence and potential for degradation of this compound are of significant concern due to the widespread use of azo dyes in the textile industry and their potential to form harmful aromatic amines upon degradation.
Physicochemical Properties
Understanding the fundamental physicochemical properties of this compound is crucial for predicting its behavior in various environmental compartments. While specific experimental data for all properties are not available, its classification as a disperse dye provides insight into its general characteristics.
| Property | Value/Information | Reference/Method |
| Chemical Formula | C₂₂H₂₅N₅O₇ | [1][4][5] |
| Molecular Weight | 471.46 g/mol | [1] |
| CAS Number | 68248-10-2 | [1][4][5] |
| Appearance | Red Powder | [2][3] |
| Chemical Structure | Monoazo | [1][3] |
| Water Solubility | Low (characteristic of disperse dyes) | Inferred |
| Octanol-Water Partition Coefficient (Log Kow) | Not available. Expected to be high due to low water solubility. | Inferred |
Environmental Fate and Degradation
The environmental fate of this compound is governed by a combination of transport and transformation processes, including hydrolysis, photolysis, and biodegradation. Due to the lack of specific quantitative data for this compound, the following sections present data for analogous Disperse Red dyes to provide an illustrative understanding.
Hydrolysis
Azo dyes are generally stable to hydrolysis under neutral pH conditions. However, under acidic or alkaline conditions, the azo bond can be susceptible to cleavage. No specific hydrolysis data for this compound was found.
Photolysis
Photolysis, or degradation by light, can be a significant transformation pathway for dyes released into surface waters. The rate of photolysis is dependent on factors such as light intensity, wavelength, and the presence of other substances in the water.
Table 2: Photolytic Degradation of Analogous Disperse Red Dyes
| Dye | Experimental Conditions | Degradation Rate/Efficiency | Reference |
| Disperse Red 1 | Photo-Fenton degradation | 98% degradation after 45 minutes | [6] |
| Disperse Red 78 | Not specified | - | [7] |
Biodegradation
Biodegradation is a key process for the removal of organic pollutants from the environment. Azo dyes are often resistant to aerobic biodegradation due to their complex aromatic structures. However, under anaerobic or microaerophilic conditions, the azo bond can be reductively cleaved by microorganisms, leading to the formation of aromatic amines, which may be further degraded.
Table 3: Biodegradation of Analogous Disperse Red Dyes
| Dye | Microorganism/Consortium | Experimental Conditions | Degradation/Decolorization Efficiency | Reference |
| Disperse Red 78 | Providencia rettgeri Strain HSL1 | 50 mg/L dye, 30°C, pH 7.0, 36 hours | 98% decolorization | [8] |
| Disperse Red 78 | Bacterial Consortium (Providencia rettgeri HSL1 & Pseudomonas sp. SUK1) | 100 mg/L dye, 30°C, microaerophilic | 98-99% decolorization within 12-30 hours | [7] |
Experimental Protocols
Detailed experimental protocols for assessing the environmental fate of this compound are not available. However, based on standard methodologies for other azo dyes, the following protocols can be adapted.
Hydrolysis Study
-
Preparation of Solutions: Prepare buffered solutions of this compound at different pH values (e.g., 4, 7, and 9).
-
Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).
-
Sampling: At regular intervals, withdraw aliquots from each solution.
-
Analysis: Analyze the concentration of the parent dye using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector.
-
Data Analysis: Calculate the hydrolysis rate constant and half-life at each pH.
Photolysis Study
-
Preparation of Solutions: Prepare an aqueous solution of this compound of a known concentration.
-
Irradiation: Expose the solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Maintain a control sample in the dark.
-
Sampling: At regular time intervals, take samples from both the irradiated and control solutions.
-
Analysis: Determine the concentration of this compound in the samples using HPLC-UV/Vis.
-
Data Analysis: Calculate the photolysis rate constant and half-life.
Biodegradation Study
-
Inoculum: Use a mixed microbial culture from a relevant environmental source, such as activated sludge from a wastewater treatment plant.
-
Medium: Prepare a mineral salts medium containing this compound as the sole carbon source (for assessing primary biodegradation) or supplemented with an additional carbon source (for assessing co-metabolism).
-
Incubation: Incubate the flasks under both aerobic (shaking) and anaerobic (static, purged with nitrogen) conditions at a controlled temperature (e.g., 30°C).
-
Sampling: Periodically withdraw samples.
-
Analysis: Measure the decrease in dye concentration (decolorization) using a UV-Vis spectrophotometer and the disappearance of the parent compound using HPLC. Analysis of potential degradation products can be performed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Data Analysis: Calculate the percentage of degradation over time.
Visualizations
Logical Relationship of Environmental Fate
Caption: Environmental distribution and degradation pathways of this compound.
Experimental Workflow for Biodegradation Assessment
Caption: Workflow for assessing the biodegradation of this compound.
Hypothetical Anaerobic Degradation Pathway
Based on the known degradation of azo dyes, a hypothetical anaerobic degradation pathway for this compound is proposed. The initial step is the reductive cleavage of the azo bond.
Caption: Hypothetical anaerobic degradation pathway of this compound.
Ecotoxicity
Conclusion
This technical guide provides an overview of the environmental fate and degradation of this compound based on its known properties and data from analogous compounds. The lack of specific experimental data for this compound highlights a significant knowledge gap. Further research is imperative to accurately determine its persistence, degradation pathways, and potential ecotoxicological effects. The experimental protocols and hypothetical pathways presented here offer a framework for future studies to generate the necessary data for a thorough environmental risk assessment of this widely used textile dye.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. China Biggest C.I. This compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 3. This compound TDS|this compound from Chinese supplier and producer - DISPERSE RED DYES - Enoch dye [enochdye.com]
- 4. chembk.com [chembk.com]
- 5. 68248-10-2|this compound Red P-4G|Colorcom Group [colorcominternational.com]
- 6. repositorio.unesp.br [repositorio.unesp.br]
- 7. Biodegradation and detoxification of textile azo dyes by bacterial consortium under sequential microaerophilic/aerobic processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Disperse Dye Ecotoxicity → Term [pollution.sustainability-directory.com]
- 10. researchgate.net [researchgate.net]
Disperse Red 278 material safety data sheet (MSDS) analysis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a certified Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS). A complete and certified SDS for Disperse Red 278 was not publicly available at the time of this writing. The information herein is compiled from available technical data and safety information for analogous disperse dyes. All personnel handling this chemical should consult a certified SDS and receive appropriate safety training.
Chemical and Physical Properties
This compound is a brilliant red monoazo dye.[1][2] Its primary application is in the dyeing and printing of polyester (B1180765) and polyester/cotton blended fabrics.[1][2][3] The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 68248-10-2 | [2][4][5] |
| Molecular Formula | C22H25N5O7 | [1][2][4][5] |
| Molecular Weight | 471.46 g/mol | [1][2] |
| Appearance | Red Powder | [1][3] |
| Synonyms | C.I. This compound, beta-Alanine, N-[3-(acetylamino)-4-[(4-nitrophenyl)azo]phenyl]-N-(3-methoxy-3-oxopropyl)-, methyl ester | [1][5] |
| Manufacturing Method | Prepared by the coupling of 4-Nitrobenzenamine diazo and 3-(N,N-Bis(3-methoxy-3-oxopropyl)amino)acetylaniline. | [1][2] |
Toxicological Data (Analog-Based)
No specific toxicological data for this compound was found. The following data is for analogous disperse dyes and should be considered indicative of potential hazards. Disperse dyes, as a class, can pose risks of sensitization and other health effects.
| Parameter | Test Species | Route | Result | Analogous Compound | Reference |
| LD50 | Rat (male) | Oral | 0.7 - 1.0 g/kg | Disperse Red 11 | [6] |
| LD50 | Rat (female) | Oral | > 5 g/kg | Disperse Red 11 | [6] |
| LD50 | Rabbit | Dermal | > 2 g/kg | Disperse Red 11 | [6] |
| Skin Sensitization | Human | Patch Test | Allergic contact dermatitis observed in some individuals | Various Disperse Dyes | [6] |
| Mutagenicity | S. typhimurium | Ames Test | Positive (frameshift mutations) | Disperse Red 1 & 13 | [7] |
| Genotoxicity | Mouse | in vivo | Increased DNA damage in testis cells | Disperse Red 1 | [8] |
Ecotoxicity Data (Analog-Based)
Specific ecotoxicity data for this compound is not available. The data below is for Disperse Red 1, a structurally related azo dye, and highlights potential environmental concerns.
| Parameter | Test Species | Duration | Endpoint | Result | Reference |
| Acute Toxicity | Daphnia similis | 48 hours | EC50 | Not specified, but identified as the most sensitive species | [9] |
| Chronic Toxicity | Daphnia similis | Not specified | PNEC | 60 ng/L | [9] |
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. The following are generalized methodologies for key toxicological and ecotoxicological assessments based on studies of analogous compounds.
Acute Oral Toxicity (Based on OECD Guideline 423)
-
Test Animals: Healthy, young adult rats of a single strain are used.
-
Dosage: A stepwise procedure is used with a starting dose based on available information. Doses are administered by gavage.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: A gross necropsy is performed on all animals at the end of the study.
-
Endpoint: The LD50 is calculated based on the number of mortalities at different dose levels.
Bacterial Reverse Mutation Test (Ames Test, based on OECD Guideline 471)
-
Test Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA are commonly used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to assess the mutagenicity of the parent compound and its metabolites.
-
Procedure: The test substance, bacterial culture, and S9 mix (if used) are incubated together. The mixture is then plated on a minimal medium.
-
Scoring: The number of revertant colonies is counted after a suitable incubation period. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants.
Aquatic Toxicity Testing (Based on OECD Guideline 202, Daphnia sp. Acute Immobilisation Test)
-
Test Organism: Daphnia magna or Daphnia similis are used.
-
Test Substance Preparation: A series of concentrations of the test substance in a suitable medium are prepared.
-
Exposure: Daphnids are exposed to the test concentrations for 48 hours.
-
Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.
-
Endpoint: The EC50 (the concentration that immobilizes 50% of the daphnids) is calculated.
Safety and Handling
The following diagrams illustrate recommended procedures for handling this compound based on general laboratory safety principles for handling powdered dyes.
Conclusion
While a comprehensive safety profile for this compound is not publicly available, the existing data on its physicochemical properties and information from analogous disperse dyes suggest that it should be handled with care. The potential for skin sensitization, mutagenicity, and ecotoxicity should be considered. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and proper handling procedures to minimize dust generation, is essential to ensure the safety of personnel. Further research is needed to fully characterize the toxicological and ecotoxicological profile of this compound.
References
- 1. China Biggest C.I. This compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. This compound TDS|this compound from Chinese supplier and producer - DISPERSE RED DYES - Enoch dye [enochdye.com]
- 4. 68248-10-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. C.I.this compound [chembk.com]
- 6. Disperse Red 11 - Toxicity of Military Smokes and Obscurants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Differential toxicity of Disperse Red 1 and Disperse Red 13 in the Ames test, HepG2 cytotoxicity assay, and Daphnia acute toxicity test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Disperse Red 1 (textile dye) induces cytotoxic and genotoxic effects in mouse germ cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Genotoxicity and Cytotoxicity of Disperse Red 1 and Disperse Red 13
Lack of Publicly Available Toxicological Data for Disperse Red 278
A comprehensive review of publicly available scientific literature and toxicological databases reveals a significant lack of specific genotoxicity and cytotoxicity data for the azo dye this compound (CAS No. 68248-10-2). To provide a relevant and informative technical guide for researchers, this document instead focuses on the well-characterized toxicological profiles of structurally related and commercially significant disperse azo dyes, namely Disperse Red 1 and Disperse Red 13 . The methodologies and findings presented herein are representative of the assessments typically applied to this class of compounds and can serve as a valuable reference for the toxicological evaluation of other disperse azo dyes.
This guide provides a detailed overview of the genotoxic and cytotoxic effects of Disperse Red 1 and Disperse Red 13, summarizing key quantitative data, experimental protocols, and relevant biological pathways.
Data Presentation: Summary of Quantitative Findings
The following tables summarize the quantitative data from genotoxicity and cytotoxicity studies of Disperse Red 1 and Disperse Red 13.
Table 1: Genotoxicity of Disperse Red 1 and Disperse Red 13 in the Ames Test
| Compound | Tester Strain | Metabolic Activation (S9) | Concentration | Result (Revertants/plate) | Reference |
| Disperse Red 1 | Salmonella typhimurium TA98 | With | Not specified | Positive (mutagenic) | [1] |
| Disperse Red 13 | Salmonella typhimurium TA98 | With | Not specified | Positive (mutagenic, ~14x less than DR1) | [1] |
Table 2: Genotoxicity of Disperse Red 1 in the Micronucleus Assay
| Cell Line | Concentration (µg/mL) | Observation | Result | Reference |
| Human Lymphocytes | 0.2 | Lowest concentration tested | Similar to negative control | [2] |
| Human Lymphocytes | Up to 1.0 | Dose-response increase | Increased micronuclei formation | [2] |
| HepG2 cells | Up to 2.0 | Dose-dependent increase | Increased frequency of micronuclei | [2] |
| Human Lymphocytes | 1.0 | In vitro exposure | Increased frequency of micronuclei | [3] |
| HepG2 cells | 2.0 | In vitro exposure | Increased frequency of micronuclei | [3] |
Table 3: In Vivo Genotoxicity and Cytotoxicity of Disperse Red 1 in Mice
| Assay | Tissue/Organ | Dose (mg/kg bw) | Time Point | Effect | Reference |
| Comet Assay | Testis cells | 100 and 500 | 16.6 and 24.9 days | Increased DNA damage | [4] |
| Sperm Abnormality | - | 20, 100, and 500 | - | Increased frequency of abnormal morphology | [4] |
| Fertility | - | 20, 100, and 500 | - | Decreased fertility | [4] |
| Micronucleus Test | Bone marrow | 0.5 and 50 | 24 hours | Increased micronucleated polychromatic erythrocytes | [5] |
| Comet Assay | Liver | 0.005 | 24 hours | Increased primary DNA damage | [5] |
Table 4: Cytotoxicity of Disperse Red 1 and Disperse Red 13 in HepG2 Cells
| Compound | Culture Type | Incubation Time | Effect on Mitochondrial Activity | Reference |
| Disperse Red 1 | Monolayer & 3D | Not specified | Deleterious effect | [6] |
| Disperse Red 13 | Monolayer & 3D | 24, 48, and 72 hours | Decreased mitochondrial activity | [6] |
Experimental Protocols
Detailed methodologies for key genotoxicity and cytotoxicity assays are provided below.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[7] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium.[7] A positive test is indicated by an increase in the number of revertant colonies that have regained the ability to synthesize histidine, suggesting that the test substance caused a mutation.[7]
Protocol for Azo Dyes:
-
Strain Selection: Salmonella typhimurium strains such as TA98 (for frameshift mutagens) and TA100 (for base-pair substitution mutagens) are commonly used.[8]
-
Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction from rat or hamster liver) to detect metabolites that may be mutagenic.[9][10] For azo dyes, a modified protocol including flavin mononucleotide (FMN) in the S9 mix is often necessary to facilitate the reductive cleavage of the azo bond.[9][10]
-
Exposure: The tester strains are exposed to various concentrations of the test substance in the presence or absence of the S9 mix. A pre-incubation method, where the bacteria, test compound, and S9 mix are incubated together before plating, is often more sensitive for azo dyes.[7][9]
-
Plating: The mixture is then plated on a minimal glucose agar (B569324) medium lacking histidine.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted. A dose-dependent increase in the number of revertants, typically at least a two-fold increase over the spontaneous reversion rate, is considered a positive result.
In Vitro Micronucleus Assay
The in vitro micronucleus assay detects chromosomal damage. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[11]
Protocol using Human Lymphocytes or HepG2 Cells:
-
Cell Culture: Human peripheral blood lymphocytes are stimulated to divide with a mitogen (e.g., phytohemagglutinin). HepG2 cells are cultured to an appropriate confluency.
-
Exposure: Cells are treated with various concentrations of the test substance for a defined period.
-
Cytokinesis Block (for lymphocytes): Cytochalasin B is added to the lymphocyte cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[12]
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: The frequency of micronucleated cells is determined by microscopic analysis, typically by scoring at least 1000-2000 cells per concentration.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[13]
Alkaline Comet Assay Protocol:
-
Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest.
-
Embedding: The cells are mixed with low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.[14]
-
Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose alkali-labile sites.[15]
-
Electrophoresis: An electric field is applied, causing the negatively charged DNA to migrate towards the anode. Damaged DNA (fragments) will migrate faster and further than undamaged DNA, forming a "comet tail".[13]
-
Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Scoring: The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified by measuring parameters such as tail length, tail intensity, and tail moment using image analysis software.[16]
Cell Viability Assays
Cell viability assays are used to determine the overall health of cells and to measure the cytotoxic effects of a compound.
a) MTT Assay
This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.[17][18]
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.
-
Exposure: The cells are treated with various concentrations of the test substance for a specified period.
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for 1-4 hours at 37°C.[19]
-
Solubilization: A solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) is added to dissolve the formazan crystals.[20]
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[17] The amount of formazan produced is proportional to the number of viable cells.
b) Neutral Red Uptake (NRU) Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[21]
Protocol:
-
Cell Seeding and Exposure: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compound.
-
Neutral Red Incubation: The treatment medium is replaced with a medium containing neutral red, and the plate is incubated for approximately 2-3 hours.[22][23]
-
Washing and Destaining: The cells are washed to remove excess dye, and then a destain solution (e.g., acidified ethanol) is added to extract the dye from the lysosomes.[24]
-
Absorbance Reading: The absorbance of the extracted dye is measured at approximately 540 nm.[23] The amount of dye retained is proportional to the number of viable cells.
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Workflow of the Ames Test for mutagenicity assessment.
Caption: Workflow of the in vitro Micronucleus Assay.
Caption: Workflow of the alkaline Comet Assay for DNA damage.
Caption: Generalized workflow for cell viability assays (MTT/NRU).
References
- 1. Differential toxicity of Disperse Red 1 and Disperse Red 13 in the Ames test, HepG2 cytotoxicity assay, and Daphnia acute toxicity test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The azo dyes Disperse Red 1 and Disperse Orange 1 increase the micronuclei frequencies in human lymphocytes and in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disperse red 1 [chembk.com]
- 4. Disperse Red 1 (textile dye) induces cytotoxic and genotoxic effects in mouse germ cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. inotiv.com [inotiv.com]
- 8. Comparison of genotoxicity of textile dyestuffs in Salmonella mutagenicity assay, in vitro micronucleus assay, and single cell gel/comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of a method for testing azo dyes for mutagenic activity in Salmonella typhimurium in the presence of flavin mononucleotide and hamster liver S9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Comet assay - Wikipedia [en.wikipedia.org]
- 14. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cryoletters.org [cryoletters.org]
- 16. mdpi.com [mdpi.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. MTT (Assay protocol [protocols.io]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 24. qualitybiological.com [qualitybiological.com]
An In-depth Technical Guide on the Thermal Stability of Disperse Red 278
Introduction
Disperse Red 278 is a monoazo dye used in the textile industry for dyeing polyester (B1180765) and its blends.[1][2] The thermal stability of this dye is a critical parameter that influences its application, processing, and the quality of the final dyed product. High temperatures are integral to the dyeing process of polyester fibers, as well as subsequent finishing treatments such as heat-setting.[3] Therefore, a thorough understanding of the thermal behavior of this compound is essential for researchers, scientists, and professionals in drug development who may use such molecules as building blocks or in formulations subjected to thermal stress.
This technical guide provides a comprehensive overview of the thermal stability of this compound. Due to the limited availability of specific experimental thermal analysis data for this compound in the public domain, this paper presents representative data from analogous azo dyes to provide a functional understanding of its expected thermal behavior. The methodologies for key analytical techniques are detailed to enable researchers to conduct their own assessments.
Data Presentation
Table 1: Representative Thermal Decomposition Data for Azobenzene (B91143) Dyes
| Dye Number | TGA Temperature Range (°C) | DTG Peak (°C) |
| 1 | 150–600 | 218.9 |
| 2 | 250–785 | 237.2 |
| 3 | 350–250 | 261.3 |
| 4 | 450–260 | 263.4 |
| 5 | 150–800 | 289.5 |
| 6 | 120–800 | 294.7 |
| 7 | 200–500 | 331.2 |
| 8 | 250–800 | 303.8 |
| 9 | 100–305 | 330.2 |
| 10 | 150–370 | 333.6 |
Source: Adapted from a study on the thermal degradation of azobenzene dyes. The DTG (Derivative Thermogravimetry) peak indicates the temperature of the maximum rate of decomposition.
Experimental Protocols
To evaluate the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.
Instrumentation: A high-precision thermogravimetric analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.
-
Instrument Setup: Purge the TGA furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[4]
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of 800 °C at a controlled, linear heating rate of 10 °C/min.[4]
-
Data Acquisition: Continuously record the sample's mass as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve to determine the onset of decomposition, the peak decomposition temperature (from the first derivative of the TGA curve, the DTG curve), and the percentage of mass loss at different temperature intervals.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and glass transitions by measuring the heat flow into or out of the sample as a function of temperature.
Instrumentation: A calibrated differential scanning calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an aluminum DSC pan and hermetically seal it. An empty, sealed aluminum pan is used as a reference.[4]
-
Instrument Setup: Place both the sample and reference pans into the DSC cell. Purge the cell with an inert gas like nitrogen at a constant flow rate.
-
Temperature Program: Subject the sample and reference to a controlled temperature program. A typical program includes a heating-cooling-heating cycle to erase the sample's thermal history. For example:
-
Heat from 30 °C to 250 °C at 10 °C/min.
-
Cool from 250 °C to 30 °C at 10 °C/min.
-
Heat from 30 °C to 350 °C at 10 °C/min.[4]
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: Analyze the resulting DSC thermogram to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).
Mandatory Visualization
Caption: Experimental workflow for the thermal stability analysis of this compound.
Caption: Logical relationship of thermal degradation pathways for azo disperse dyes.
Core Concepts of Thermal Instability
The thermal instability of disperse dyes like this compound on polyester fibers primarily manifests through two phenomena: thermomigration and sublimation.[3]
-
Thermomigration: This is the movement of dye molecules from the interior of the polyester fiber to its surface during subsequent heat treatments.[5] This can lead to a change in shade and a decrease in color fastness properties.
-
Sublimation: At elevated temperatures, disperse dyes can transition directly from a solid to a gaseous state.[3] This gaseous dye can then transfer to adjacent materials, causing staining.
At even higher temperatures, the dye molecule itself will undergo chemical decomposition. For azo dyes, the initial and most significant thermal degradation step is the cleavage of the azo bond (-N=N-).[6] This process results in the formation of aromatic free radicals and the release of nitrogen gas. These reactive radicals can then undergo further reactions to form a variety of smaller, often colorless, degradation products. The presence of electron-withdrawing or electron-donating groups on the aromatic rings can influence the temperature at which this bond cleavage occurs.[6]
Conclusion
While specific experimental data for the thermal decomposition of this compound is not publicly available, this technical guide provides a robust framework for its analysis based on the behavior of analogous azo dyes. The representative data suggests that decomposition is expected to begin at temperatures above 200°C. The detailed experimental protocols for TGA and DSC offer a standardized approach for researchers to precisely determine the thermal properties of this compound. Understanding these properties is crucial for optimizing dyeing processes, ensuring the quality and durability of dyed textiles, and for any application where the molecule might be subjected to thermal stress.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound Red C-4G 200% Textile Disperse Dyes - this compound and Red C-4G [orienchem.en.made-in-china.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. textilelearner.net [textilelearner.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Protocol for Dyeing Polyester with Disperse Red 278
Audience: Researchers, scientists, and drug development professionals.
Introduction
Disperse Red 278 is a monoazo disperse dye characterized by its brilliant red shade.[1][2] It is primarily utilized in the dyeing and printing of polyester (B1180765) and polyester/cotton blends.[2][3][4][5][6] Due to their non-ionic nature and low water solubility, disperse dyes, including this compound, are effective for coloring hydrophobic fibers like polyester.[7][8] The dyeing process is typically carried out at high temperatures to facilitate the diffusion of the dye molecules into the amorphous regions of the polyester fibers, where they are held by van der Waals forces and hydrogen bonds.[9] A crucial post-treatment step, known as reduction clearing, is often employed to remove any dye particles adhering to the fiber surface, thereby enhancing the wash and rubbing fastness of the final product.[7]
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| C.I. Name | This compound | [1] |
| CAS Number | 68248-10-2 | [1][10][11] |
| Molecular Formula | C₂₂H₂₅N₅O₇ | [1][10][11] |
| Molecular Weight | 471.46 g/mol | [1][10][11] |
| Chemical Class | Single Azo Dye | [1] |
| Appearance | Red Powder | [3] |
| Application | Dyeing and printing of polyester and its blends | [2][4][5] |
Experimental Protocol: High-Temperature Dyeing of Polyester
This protocol details the high-temperature, high-pressure (HT-HP) exhaust dyeing method for polyester fabric using this compound.
3.1. Materials and Reagents
-
Polyester fabric
-
This compound
-
Dispersing agent
-
Acetic acid (to adjust pH)
-
Levelling agent (optional)
-
Sodium hydrosulfite (for reduction clearing)
-
Sodium hydroxide (B78521) (for reduction clearing)
-
Deionized or softened water
3.2. Equipment
-
High-temperature, high-pressure laboratory dyeing machine
-
Beakers and graduated cylinders
-
pH meter
-
Stirring rods
-
Drying oven
3.3. Procedure
-
Fabric Preparation (Scouring):
-
Before dyeing, thoroughly scour the polyester fabric to remove any oils, sizes, or impurities. This can be achieved by washing the fabric in a solution containing a non-ionic detergent and soda ash.
-
Rinse the fabric thoroughly with warm water and then cold water.
-
-
Dye Bath Preparation:
-
Prepare the dye bath with a liquor ratio of 10:1 (10 mL of water for every 1 g of fabric).
-
Add the following components to the dye bath in the given order, ensuring each is fully dissolved or dispersed before adding the next:
-
Dispersing agent (e.g., 1 g/L)[12]
-
Levelling agent (optional, for uniform dyeing)
-
-
Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[7][13]
-
In a separate container, make a paste of the required amount of this compound (e.g., 1-3% on weight of fabric, depending on desired shade depth) with a small amount of dispersing agent and cold water.[7][13][14] Add this dispersion to the dye bath.
-
-
Dyeing Process:
-
Place the prepared polyester fabric into the dye bath at a starting temperature of approximately 60°C.[13][14]
-
Seal the dyeing machine and run for 15 minutes at this temperature.[13][14]
-
Gradually increase the temperature to 130°C over 30-40 minutes.[7][13][14]
-
Maintain the temperature at 130°C for 30-60 minutes to allow for dye diffusion and fixation.[7][13][14]
-
Slowly cool the dye bath to 80°C before draining.[7]
-
Rinse the dyed fabric with hot water.
-
-
Aftertreatment (Reduction Clearing):
-
Drying:
-
Finally, dry the dyed fabric in an oven or air-dry.
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the dyeing protocol.
| Parameter | Recommended Value |
| Dye Bath Preparation | |
| Liquor Ratio | 10:1 |
| This compound Concentration | 1-3% (on weight of fabric)[7] |
| Dispersing Agent Concentration | ~1 g/L[12] |
| pH | 4.5 - 5.5[7][13] |
| pH Adjusting Agent | Acetic Acid[7][13] |
| Dyeing Cycle | |
| Initial Temperature | 60°C[13][14] |
| Rate of Temperature Rise | ~2°C/minute |
| Final Dyeing Temperature | 130°C[13][14] |
| Dyeing Time at 130°C | 30-60 minutes[7][13][14] |
| Reduction Clearing | |
| Sodium Hydrosulfite | 1-2 g/L[7] |
| Sodium Hydroxide | 1-2 g/L[7] |
| Temperature | 70-80°C[7] |
| Time | 15 minutes[7] |
Visualizations
Caption: Workflow for dyeing polyester with this compound.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. China Biggest C.I. This compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 3. This compound TDS|this compound from Chinese supplier and producer - DISPERSE RED DYES - Enoch dye [enochdye.com]
- 4. 68248-10-2|this compound Red P-4G|Colorcom Group [colorcominternational.com]
- 5. colorkem.com [colorkem.com]
- 6. C.I.this compound [chembk.com]
- 7. autumnchem.com [autumnchem.com]
- 8. scispace.com [scispace.com]
- 9. textilestudycenter.com [textilestudycenter.com]
- 10. This compound Red C-4G 200% Textile Disperse Dyes - this compound, Red C-4G | Made-in-China.com [m.made-in-china.com]
- 11. 68248-10-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. textilecoach.net [textilecoach.net]
- 13. textilelearner.net [textilelearner.net]
- 14. scribd.com [scribd.com]
Application of Disperse Dyes in Supercritical CO2 Dyeing: A Focus on Red Azo Dyes
Note to the Reader: While the query specifically requested information on C.I. Disperse Red 278, a comprehensive search of scientific literature reveals a lack of specific studies on its application within supercritical carbon dioxide (scCO2) dyeing systems. This compound is a known brilliant red azo dye used for conventional polyester (B1180765) and polyester/cotton blend dyeing and printing.[1][2][3][4]
Given the absence of direct data for this compound, this document provides detailed application notes and protocols based on closely related and extensively studied red azo disperse dyes, such as C.I. Disperse Red 60 and C.I. Disperse Red 153. The principles, parameters, and protocols described are fundamentally applicable and should serve as a robust starting point for researchers investigating the supercritical fluid dyeing behavior of this compound.
Introduction to Supercritical CO2 Dyeing
Supercritical fluid dyeing is an innovative, waterless technology that utilizes carbon dioxide in its supercritical state (above 31.1 °C and 7.38 MPa) as a dyeing medium.[5] This method offers significant environmental advantages over traditional aqueous dyeing by eliminating wastewater effluent and the need for auxiliary chemicals like dispersing agents.[5][6] The process is particularly effective for hydrophobic fibers such as polyester, which can be readily penetrated by nonpolar disperse dyes dissolved in the nonpolar scCO2 solvent.[5][7]
The key steps in the scCO2 dyeing process involve:
-
Dissolution: The disperse dye dissolves in the supercritical CO2 fluid.
-
Transport: The dissolved dye is transported to the surface of the fiber.
-
Adsorption: The dye is adsorbed onto the fiber surface.
-
Diffusion: The dye diffuses into the amorphous regions of the polymer fiber.[6]
The efficiency of this process is primarily controlled by temperature and pressure, which together determine the density and solvating power of the CO2 fluid, as well as the mobility of the polymer chains in the fiber.
Experimental Protocols
This section outlines a general laboratory-scale protocol for dyeing polyester fabric with a red disperse dye using a supercritical CO2 system.
2.1 Materials and Equipment
-
Substrate: Polyester (PET) fabric, pre-cleaned to remove any oils or finishes.
-
Dye: C.I. Disperse Red 60 or C.I. Disperse Red 153 (as a proxy for this compound), pure dye powder without additives.
-
Solvent: High-purity carbon dioxide (99.5% or higher).[6]
-
Apparatus: A high-pressure laboratory-scale dyeing autoclave (e.g., 100-500 mL capacity) equipped with:
-
A high-pressure pump for CO2 delivery.
-
Temperature control system (e.g., heating mantle or oil bath).
-
Pressure transducer and controller.
-
Stirring mechanism (magnetic or mechanical).
-
Sample holder (e.g., perforated stainless steel tube).
-
2.2 General Dyeing Procedure
-
Sample Preparation: Cut a known weight of polyester fabric (e.g., 5-10 grams). Wrap the fabric sample around the perforated sample holder and place it inside the autoclave.
-
Dye Loading: Place a pre-weighed amount of the disperse dye powder at the bottom of the dyeing vessel. The dye quantity is typically calculated as a percentage of the weight of the fabric (% owf), for instance, 2-4% owf.[8][9]
-
Sealing and Purging: Seal the autoclave. Purge the vessel with gaseous CO2 for several minutes to remove any residual air.
-
Pressurization and Heating:
-
Dyeing Cycle: Maintain the set temperature and pressure for the desired dyeing duration (e.g., 30-120 minutes), with constant stirring to ensure uniform dye distribution.
-
Cooling and Depressurization:
-
After the dyeing cycle, stop the heating and allow the vessel to cool to approximately 50-60 °C.
-
Slowly release the pressure. The CO2 will transition to a gaseous state, leaving the undissolved dye behind as a dry powder.
-
-
Post-Cleaning: Remove the dyed fabric from the vessel. Rinse it with a solvent like acetone (B3395972) to remove any residual surface dye, then allow it to air dry.[11]
Data Presentation: Dyeing Parameters and Outcomes
The following tables summarize typical experimental conditions and results for the supercritical CO2 dyeing of polyester with red disperse dyes, compiled from various studies.
Table 1: Typical Supercritical CO2 Dyeing Parameters for Red Disperse Dyes on Polyester
| Parameter | Range | Unit | Source(s) |
| Dye | Disperse Red 60 / 153 | - | [9][10] |
| Temperature | 80 - 140 | °C | [8][9] |
| Pressure | 15 - 30 | MPa | [9][10] |
| Dyeing Time | 20 - 240 | minutes | [9][10] |
| Dye Concentration | 2 - 4 | % owf | [8][9] |
Table 2: Influence of Process Parameters on Color Strength (K/S) for Red Disperse Dyes
| Dye | Temperature (°C) | Pressure (MPa) | Time (min) | Resulting K/S or Dye Uptake | Source(s) |
| Disperse Red 60 | 90 | 30 | 240 | Saturation concentration achieved | [10] |
| Disperse Red 153 | 80 - 140 | 17 - 29 | 60 | K/S increases with temperature and pressure | [9] |
| Corangar Red PE-3469 | 100 | - | 30 | Equivalent K/S to 120°C aqueous dyeing | [8] |
| Corangar Red PE-3469 | 120 | - | 90 | Higher K/S than aqueous dyeing | [8] |
Table 3: Fastness Properties of Polyester Dyed with Disperse Dyes in scCO2
| Fastness Test | Disperse Red 153 | This compound (Aqueous) |
| Washing Fastness | ||
| - Fading | Generally similar to aqueous methods | 5 |
| - Staining | Generally similar to aqueous methods | 5 |
| Light Fastness (Xenon) | Generally similar to aqueous methods | 5 |
| Rubbing Fastness | - | 4-5 |
| Ironing Fastness | - | 4-5 |
| Note: Fastness data for scCO2 dyeing with Disperse Red 153 is reported as being comparable to conventional methods.[9][12] Specific ratings for this compound from conventional dyeing are provided for reference.[3][13] |
Visualizations: Workflows and Relationships
The following diagrams illustrate the experimental workflow and the key relationships governing the supercritical dyeing process.
Caption: Experimental workflow for supercritical CO2 dyeing.
Caption: Influence of parameters on scCO2 dyeing.
References
- 1. This compound TDS|this compound from Chinese supplier and producer - DISPERSE RED DYES - Enoch dye [enochdye.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. China Biggest C.I. This compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 4. colorkem.com [colorkem.com]
- 5. eco2dye.com [eco2dye.com]
- 6. mdpi.com [mdpi.com]
- 7. hb.diva-portal.org [hb.diva-portal.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Supercritical Fluid Dyeing of Polyester Fiber with Two Different Dispersion Dyes | Semantic Scholar [semanticscholar.org]
- 11. Dyeing Procedures of Polyester Fiber in Supercritical Carbon Dioxide Using a Special Dyeing Frame [ouci.dntb.gov.ua]
- 12. scite.ai [scite.ai]
- 13. 68248-10-2|this compound Red P-4G|Colorcom Group [colorcominternational.com]
Application Note: Quantitative Analysis of Disperse Red 278 in Textile Matrices using HPLC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Disperse Red 278 in textile samples using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This compound is a monoazo dye used in the textile industry, and its monitoring is crucial due to potential allergic reactions and environmental concerns. The described protocol provides a reliable workflow from sample extraction to final quantification, suitable for quality control and research laboratories.
Introduction
Disperse dyes are a class of synthetic colorants with low water solubility, primarily used for dyeing hydrophobic fibers such as polyester (B1180765).[1] Several disperse dyes are recognized as allergens and potential carcinogens, leading to regulatory restrictions on their use in consumer products.[2] Accurate and sensitive analytical methods are therefore essential for monitoring the presence of these dyes in textiles. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers high selectivity and sensitivity, making it the technique of choice for the trace analysis of these compounds.[3][4] This application note outlines a specific HPLC-MS/MS method for the quantification of this compound.
Chemical Information:
-
Compound Name: C.I. This compound
-
Chemical Class: Monoazo dye[5]
Experimental Protocols
Sample Preparation (Textile Matrix)
A reliable extraction method is critical for the accurate quantification of this compound from textile samples. The following protocol is based on established methods for disperse dye extraction.[3]
Materials:
-
Methanol (B129727) (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters (PTFE)
-
Analytical balance
Protocol:
-
Weigh 1.0 g of the textile sample, cut into small pieces, and place it into a 50 mL conical tube.
-
Add 20 mL of methanol to the tube.
-
Place the tube in an ultrasonic bath and sonicate at 50°C for 30 minutes.
-
After sonication, centrifuge the sample at 10,000 rpm for 10 minutes.
-
Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean vial.
-
The filtered extract is now ready for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
HPLC Conditions: | Parameter | Value | | :--- | :--- | | Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm) | | Mobile Phase A | Water with 0.1% Formic Acid | | Mobile Phase B | Acetonitrile with 0.1% Formic Acid | | Flow Rate | 0.3 mL/min | | Injection Volume | 5 µL | | Column Temperature | 40°C | | Gradient Elution | Time (min) | %B | | | 0.0 | 10 | | | 10.0 | 95 | | | 12.0 | 95 | | | 12.1 | 10 | | | 15.0 | 10 |
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Curtain Gas: 35 psi
-
Collision Gas (CAD): Medium
-
IonSpray Voltage: 5500 V
-
Source Temperature: 550°C
-
Gas 1 (Nebulizer Gas): 55 psi
-
Gas 2 (Heater Gas): 55 psi
MRM Transitions (Theoretical - Requires Optimization):
| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| 472.2 | 156.1 | 100 | 80 | 35 |
| 472.2 | 291.1 | 100 | 80 | 25 |
Note: The Declustering Potential (DP) and Collision Energy (CE) values are starting points and require optimization for the specific instrument being used to achieve the best sensitivity and specificity.
Data Presentation
The following table summarizes the expected quantitative performance of the method. These values are illustrative and should be confirmed by a full method validation.
| Parameter | Expected Performance |
| Linearity Range | 1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | < 0.5 ng/mL |
| Limit of Quantification (LOQ) | < 1.5 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Visualizations
Experimental Workflow
Caption: HPLC-MS/MS experimental workflow for this compound.
Logical Relationship of Method Parameters
Caption: Key parameters for the HPLC-MS/MS method.
Conclusion
The HPLC-MS/MS method described in this application note provides a selective and sensitive approach for the quantification of this compound in textile matrices. The detailed sample preparation and instrumental parameters offer a solid foundation for laboratories to implement this analysis for regulatory compliance and research purposes. It is recommended to perform a full method validation to ensure the accuracy and reliability of the results.
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. SATRA TM459: The Quantitative Analysis of Disperse Dyes by LC-MS [satra.com]
- 4. The characterization of disperse dyes in polyester fibers using DART mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. This compound Red C-4G 200% Textile Disperse Dyes - this compound, Red C-4G | Made-in-China.com [m.made-in-china.com]
- 7. 68248-10-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Application Notes and Protocols for Dyeing Polyester-Cotton Blend Fabrics with Disperse Red 278
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical data for the use of C.I. Disperse Red 278 in the dyeing of polyester-cotton (P/C) blend fabrics. The information is intended to guide researchers and scientists in achieving consistent and high-quality dyeing results for various applications.
Overview of this compound
This compound, also known by its Colour Index name C.I. 113386, is a monoazo disperse dye.[1] It is a non-ionic dye with low water solubility, making it suitable for dyeing hydrophobic fibers like polyester (B1180765).[2] Its brilliant red shade and good fastness properties make it a viable candidate for dyeing polyester and its blends.[1]
Chemical and Physical Properties of this compound:
| Property | Value |
| C.I. Name | This compound, C.I. 113386 |
| CAS Number | 68248-10-2 |
| Molecular Formula | C₂₂H₂₅N₅O₇[1] |
| Molecular Weight | 471.46 g/mol [1] |
| Chemical Structure | Monoazo[1] |
| Appearance | Red powder[3] |
Dyeing Mechanisms on Polyester-Cotton Blends
The dyeing of polyester-cotton blends with a single class of dye is challenging due to the differing chemical nature of the fibers. Polyester is hydrophobic and requires disperse dyes that can diffuse into the fiber at high temperatures, while cotton is hydrophilic and is typically dyed with water-soluble dyes like reactive dyes.[4]
For dyeing P/C blends with this compound, two primary methods are employed: a one-bath, two-step exhaust process or a continuous thermosol process. In both methods, a reactive dye is typically used in conjunction with the disperse dye to color the cotton component.
Dyeing Mechanism of Disperse Dyes on Polyester: The dyeing of polyester with disperse dyes is a process of transferring the dye from the aqueous dispersion to the solid fiber.[5] The process is facilitated by high temperatures (typically above 130°C), which causes the polyester fibers to swell, allowing the fine disperse dye particles to penetrate the amorphous regions of the polymer structure.[5] Inside the fiber, the dye molecules are held by non-ionic forces such as van der Waals forces and hydrogen bonds.[2]
Staining of Cotton by Disperse Dyes: During the dyeing process, disperse dyes can cause staining on the cotton fibers. This occurs through physical deposition and weak interactions, leading to poor wash fastness if not properly cleared.[6] A subsequent reduction clearing step is crucial to remove the surface-level disperse dye from the cotton portion of the blend.[7]
Experimental Protocols
One-Bath, Two-Step Exhaust Dyeing Protocol
This method is suitable for batch dyeing of P/C blend fabrics in equipment such as a high-temperature, high-pressure (HTHP) beaker dyeing machine.
Materials and Reagents:
-
Polyester-Cotton (e.g., 65/35) blend fabric
-
This compound
-
A suitable reactive dye for cotton (e.g., a vinyl sulfone or MCT type)
-
Dispersing agent
-
Levelling agent
-
Acetic acid (to maintain pH 4.5-5.5 for the disperse dyeing stage)
-
Sodium carbonate (soda ash) (for fixation of the reactive dye)
-
Glauber's salt (sodium sulfate) (to promote exhaustion of the reactive dye)
-
Sodium hydrosulfite and caustic soda (for reduction clearing)
-
Non-ionic soap
Procedure:
-
Dye Bath Preparation (Polyester Dyeing):
-
Set the liquor ratio (e.g., 1:10 to 1:20).
-
Add a dispersing agent (e.g., 1 g/L) and a levelling agent (e.g., 0.5 g/L) to the water.[8]
-
Prepare a dispersion of this compound (e.g., 1-4% on weight of fabric - owf) and add it to the dye bath.
-
Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[9]
-
-
Polyester Dyeing Cycle:
-
Introduce the P/C fabric into the dye bath at room temperature.
-
Raise the temperature to 130°C at a rate of 1-2°C/minute.
-
Hold the temperature at 130°C for 45-60 minutes.
-
Cool the dye bath down to 80°C.
-
-
Cotton Dyeing Cycle (in the same bath):
-
Add Glauber's salt (e.g., 40-60 g/L) and the pre-dissolved reactive dye to the dye bath.
-
Run for 15-20 minutes.
-
Add sodium carbonate (e.g., 15-20 g/L) to raise the pH to 10-11 for reactive dye fixation.
-
Hold the temperature at 80°C for 45-60 minutes.
-
-
Rinsing and Reduction Clearing:
-
Drain the dye bath and rinse the fabric with hot and then cold water.
-
Prepare a reduction clearing bath with sodium hydrosulfite (e.g., 2 g/L) and caustic soda (e.g., 2 g/L) at 70-80°C.[7]
-
Treat the fabric for 15-20 minutes.
-
Rinse thoroughly with hot and cold water.
-
-
Soaping and Final Rinsing:
-
Soap the fabric with a non-ionic soap (e.g., 1-2 g/L) at 95°C for 10-15 minutes.
-
Rinse with hot and cold water until the water runs clear.
-
Dry the fabric.
-
Thermosol Dyeing Protocol
This is a continuous method suitable for large-scale production.
Materials and Reagents:
-
Polyester-Cotton blend fabric
-
This compound
-
A suitable reactive dye for cotton
-
Migration inhibitor
-
Urea (B33335) (for reactive dye fixation)
-
Sodium bicarbonate or soda ash
-
Wetting agent
Procedure:
-
Padding:
-
Drying:
-
Dry the padded fabric in a hot flue dryer or using infrared pre-dryers at 100-120°C.[11]
-
-
Thermofixation (Thermosol):
-
Chemical Padding for Reactive Dye Fixation:
-
Pad the fabric through a chemical bath containing an alkali (e.g., sodium carbonate or caustic soda) and salt (e.g., Glauber's salt) to fix the reactive dye on the cotton.[13]
-
-
Steaming:
-
Steam the fabric at 100-105°C for 1-2 minutes to complete the fixation of the reactive dye.
-
-
Washing and Soaping:
-
Thoroughly wash the fabric in a continuous washing range to remove unfixed dyes and chemicals.
-
Soap the fabric at or near the boil.
-
Rinse and dry.
-
Data Presentation
Table 1: Fastness Properties of this compound on Polyester/Cotton Blends
| Fastness Property | Test Method | Rating (on a scale of 1-5, where 5 is excellent) |
| Light Fastness (Xenon Arc) | ISO 105-B02 | 5-6[7] |
| Washing Fastness (Change in Shade) | ISO 105-C06 | 4-5[7] |
| Washing Fastness (Staining on Cotton) | ISO 105-C06 | 3-4 |
| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5[7] |
| Rubbing Fastness (Wet) | ISO 105-X12 | 4 |
| Sublimation Fastness | ISO 105-P01 | 4-5[7] |
| Perspiration Fastness | ISO 105-E04 | 4-5 |
Note: The fastness properties can vary depending on the dyeing process, depth of shade, and the specific polyester/cotton blend ratio.
Visualizations
Caption: Experimental workflows for dyeing polyester-cotton blends.
Caption: Simplified dyeing mechanism on P/C blend fibers.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. textileschool.com [textileschool.com]
- 3. This compound TDS|this compound from Chinese supplier and producer - DISPERSE RED DYES - Enoch dye [enochdye.com]
- 4. Unpacking the Differences Between Disperse and Reactive Dyes - Skychem Group [skychemi.com]
- 5. Dispersing and Leveling agent | Dyeing | NICCA Textile Chemicals [nctexchem.com]
- 6. Reactive Dyes And Disperse Dyes One Bath Dyeing, How To Choose Dyes? - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 7. 68248-10-2|this compound Red P-4G|Colorcom Group [colorcominternational.com]
- 8. texauxchemicals.com [texauxchemicals.com]
- 9. scribd.com [scribd.com]
- 10. textilelearner.net [textilelearner.net]
- 11. resiltextiles.com [resiltextiles.com]
- 12. autumnchem.com [autumnchem.com]
- 13. How to dye and procedure of dyeing for textile: The Thermosol process of polyester fyeing with disperse dyes [dyes4dyeing.blogspot.com]
Application Notes and Protocols for Disperse Red 278 as a Fluorescent Dye in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Red 278 is a synthetic organic dye, historically utilized in the textile and plastics industries.[1][2][3] Structurally, it is classified as a monoazo dye, though it is sometimes referred to within the broader category of anthraquinone-derived dyes due to its chromatic properties and industrial applications.[1][4] While its primary use has been as a colorant, its chemical structure suggests potential as a fluorescent probe for biological research. These application notes provide a guide for researchers interested in exploring the utility of this compound as a fluorescent dye in cellular and molecular biology applications.
Disclaimer: Published research specifically detailing the use of this compound as a fluorescent probe in biological imaging is limited. The following data and protocols are based on the general properties of structurally related anthraquinone (B42736) and monoazo dyes and should be considered as a starting point for experimental optimization.
Physicochemical and Photophysical Properties
| Property | Estimated Value/Characteristic | Notes |
| Chemical Formula | C₂₂H₂₅N₅O₇ | |
| Molecular Weight | 471.46 g/mol | [4] |
| CAS Number | 68248-10-2, 61355-92-8 | [5][6] |
| Appearance | Red crystalline powder | [5] |
| Solubility | Sparingly soluble in water. Likely soluble in organic solvents such as DMSO and ethanol. | Disperse dyes are characteristically hydrophobic. |
| Excitation Max (λex) | ~450 - 550 nm | Estimated based on the red color. The exact maximum will be solvent-dependent. |
| Emission Max (λem) | ~570 - 650 nm | Expected to be in the orange-to-red region of the spectrum. |
| Quantum Yield (Φ) | Low to Moderate | Azo dyes are known for potential fluorescence quenching.[4] |
| Molar Absorptivity (ε) | 10,000 - 50,000 M⁻¹cm⁻¹ | Typical range for organic dyes. |
| Photostability | Moderate | Anthraquinone structures can confer good photostability.[7] |
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound in fluorescence microscopy. It is critical to perform initial experiments to determine the optimal staining concentrations, incubation times, and imaging parameters.
Preparation of Stock Solution
-
Dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a stock solution of 1-10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light and moisture. Aliquoting is recommended to avoid repeated freeze-thaw cycles.
General Protocol for Live Cell Staining
This protocol provides a starting point for staining live, adherent cells.
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture until they reach the desired confluency.
-
Staining Solution Preparation: Dilute the this compound stock solution in serum-free cell culture medium or a suitable buffer (e.g., PBS) to a working concentration. A starting range of 0.5 - 10 µM is recommended for initial optimization.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed culture medium or PBS to remove unbound dye.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Proceed with imaging using a fluorescence microscope equipped with suitable filters for the estimated excitation and emission wavelengths.
-
General Protocol for Fixed Cell Staining
This protocol is for staining cells that have been fixed and permeabilized.
-
Cell Culture and Fixation:
-
Plate and culture cells on coverslips as for live-cell imaging.
-
Remove the culture medium and wash with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (for intracellular targets):
-
Incubate the fixed cells with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Dilute the this compound stock solution in PBS to a working concentration (e.g., 1-20 µM).
-
Incubate the fixed and permeabilized cells with the staining solution for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells three to five times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the slides using a fluorescence microscope.
-
Visualizations
Experimental Workflow for Cellular Staining
Caption: General experimental workflow for staining cells with this compound.
Hypothetical Signaling Pathway Visualization
This compound, if developed into a targeted probe, could be used to visualize specific cellular events. For example, a derivative could be designed to bind to an activated kinase in a signaling pathway.
Caption: Hypothetical use of a this compound probe to detect an activated kinase.
Safety and Handling
-
Toxicity: Specific toxicity data for this compound is not widely available. However, related azo dyes, such as Disperse Red 1, have been shown to have cytotoxic and genotoxic effects in various cell lines and animal models.[8][9][10] Therefore, it is prudent to handle this compound with care.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the solid compound and its solutions.
-
Disposal: Dispose of the dye and any contaminated materials in accordance with local regulations for chemical waste.
Troubleshooting
-
No/Weak Signal:
-
Increase the dye concentration.
-
Increase the incubation time.
-
Ensure the correct filter sets are being used on the microscope.
-
Check the health of the cells.
-
-
High Background:
-
Decrease the dye concentration.
-
Increase the number and duration of wash steps.
-
Image in a medium without phenol (B47542) red.
-
-
Phototoxicity:
-
Reduce the laser power or illumination intensity.
-
Decrease the exposure time.
-
Use a more sensitive detector.
-
Acquire images less frequently in time-lapse experiments.
-
Conclusion
This compound presents an unexplored option as a fluorescent dye for research applications. Its properties as a red dye suggest fluorescence in a spectral region that is often desirable for multicolor imaging. However, due to the lack of published data, researchers must undertake a thorough characterization and optimization of its photophysical properties and staining protocols. The information provided here serves as a foundational guide for initiating such investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound TDS|this compound from Chinese supplier and producer - DISPERSE RED DYES - Enoch dye [enochdye.com]
- 3. This compound Red C-4G 200% Textile Disperse Dyes - this compound, Red C-4G | Made-in-China.com [m.made-in-china.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. colorkem.com [colorkem.com]
- 6. CAS # 61355-92-8 (68248-10-2), this compound, C.I. 113386, 2-Acetamido-4-[bis[(2-methoxycarbonyl)ethyl]amino]-4'-nitroazobenzene - chemBlink [chemblink.com]
- 7. "Biomedical Applications and Syntheses of Selected Anthraquinone Dyes" by Richard Sirard [digitalcommons.liberty.edu]
- 8. researchgate.net [researchgate.net]
- 9. Differential toxicity of Disperse Red 1 and Disperse Red 13 in the Ames test, HepG2 cytotoxicity assay, and Daphnia acute toxicity test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Disperse Red 1 (textile dye) induces cytotoxic and genotoxic effects in mouse germ cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulation of a Disperse Red 278 Dye Bath for Textile Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the formulation and application of a Disperse Red 278 dye bath for textile research, primarily focusing on the dyeing of polyester (B1180765) fabrics. This compound is a non-ionic monoazo dye suitable for coloring hydrophobic synthetic fibers.[1][2][3] The following protocols are based on the exhaust dyeing method, a common laboratory and industrial practice for achieving uniform and high-quality coloration of polyester.[4][5]
Quantitative Data Summary
The successful application of this compound requires precise control over the dye bath composition and dyeing parameters. The following table summarizes the key components and their typical concentration ranges for a laboratory-scale exhaust dyeing process.
| Component | Function | Typical Concentration | pH | Temperature | Time |
| Dye Bath Formulation | |||||
| This compound | Colorant | 1-3% o.w.f.* | 4.5-5.5[6] | 130°C[6] | 30-60 min[6] |
| Dispersing Agent | Prevents dye aggregation[7][8] | 1-2 g/L | |||
| Leveling Agent | Ensures even dye uptake[7][8] | 0.5-1 g/L | |||
| Acetic Acid | pH control[6][9] | As needed | |||
| Post-Dyeing Reduction Clearing | |||||
| Sodium Hydrosulfite | Removes unfixed surface dye[6] | 1-2 g/L[6] | 70-80°C[6] | 15 min[6] | |
| Sodium Hydroxide (B78521) | Activates reducing agent | 1-2 g/L[6] |
*o.w.f. = on weight of fabric
Experimental Protocols
Materials and Reagents
-
This compound dye powder
-
Polyester fabric, scoured
-
Dispersing agent (e.g., lignosulfonate-based or naphthalene-based condensate)
-
Leveling agent (e.g., fatty acid ethoxylate blend)
-
Glacial acetic acid
-
Sodium hydrosulfite
-
Sodium hydroxide
-
Distilled or deionized water
-
High-temperature, high-pressure laboratory dyeing apparatus
-
Beakers, graduated cylinders, and magnetic stirrer
-
pH meter
-
Drying oven
Dye Bath Preparation
-
Scouring of Fabric: Before dyeing, it is crucial to scour the polyester fabric to remove any oils, waxes, or other impurities that could interfere with dye uptake.[6] This is typically done in an alkaline solution with a detergent.
-
Dye Dispersion: Weigh the required amount of this compound dye powder based on the weight of the fabric (e.g., for a 2% o.w.f. on a 10g fabric sample, use 0.2g of dye). Create a smooth paste by adding a small amount of cold water and the dispersing agent.[5][9]
-
Dye Bath Formulation: In a separate beaker, add the required volume of distilled or deionized water for the desired liquor ratio (e.g., 15:1).[10] Add the leveling agent and stir until dissolved.
-
pH Adjustment: Add the prepared dye dispersion to the main dye bath with continuous stirring. Adjust the pH of the dye bath to 4.5-5.5 using a dilute solution of acetic acid.[6][9]
Exhaust Dyeing Procedure
-
Fabric Introduction: Introduce the scoured polyester fabric into the prepared dye bath at room temperature.
-
Temperature Ramp-up: Seal the dyeing apparatus and begin heating the dye bath. Gradually raise the temperature to 130°C over 30-40 minutes.[6]
-
Dyeing: Maintain the temperature at 130°C for 30-60 minutes to allow for dye diffusion and fixation within the polyester fibers.[6]
-
Cooling: After the specified time, slowly cool the dye bath to 80°C before draining.[6]
-
Rinsing: Remove the dyed fabric and rinse thoroughly with warm water, followed by a cold water rinse.
Post-Dyeing Reduction Clearing
To improve the wash and rubbing fastness of the dyed fabric, a reduction clearing process is necessary to remove any unfixed dye from the fabric surface.[6]
-
Preparation of Clearing Solution: Prepare a fresh bath containing sodium hydrosulfite (1-2 g/L) and sodium hydroxide (1-2 g/L).[6]
-
Treatment: Immerse the rinsed fabric in the clearing solution and heat to 70-80°C for 15 minutes.[6]
-
Final Rinsing and Neutralization: Rinse the fabric thoroughly with hot water, followed by a cold water rinse. Neutralize any remaining alkali with a dilute solution of acetic acid.
-
Drying: Finally, dry the fabric in an oven or air-dry.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow of the this compound dyeing process.
Caption: Workflow for the exhaust dyeing of polyester with this compound.
Caption: Mechanism of disperse dyeing on polyester fibers.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound Red C-4G 200% Textile Disperse Dyes - this compound, Red C-4G | Made-in-China.com [m.made-in-china.com]
- 3. scispace.com [scispace.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. scribd.com [scribd.com]
- 6. autumnchem.com [autumnchem.com]
- 7. texauxchemicals.com [texauxchemicals.com]
- 8. bluelakechem.com [bluelakechem.com]
- 9. textilelearner.net [textilelearner.net]
- 10. Optimisation of the Disperse Dyeing Process using Dyebath Analysis - Fibre2Fashion [fibre2fashion.com]
Application Notes and Protocols for Post-Treatment Reduction Clearing of Disperse Red Dyes on Polyester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the post-treatment reduction clearing of polyester (B1180765) materials dyed with disperse red dyes, using C.I. Disperse Red 82 as a representative example due to the limited availability of specific data for Disperse Red 278. Reduction clearing is a critical step to remove unfixed dye from the fiber surface, thereby improving the color fastness and overall quality of the dyed textile.
Introduction
Disperse dyes, characterized by their low water solubility, are the primary choice for dyeing polyester fibers.[1] During the dyeing process, not all dye molecules penetrate and fix within the fiber; a portion remains loosely adhered to the surface.[1] This unfixed dye can lead to poor wash, rubbing, and sublimation fastness, as well as color bleeding.[2] Reduction clearing is a post-treatment process designed to chemically reduce the unfixed disperse dye on the fiber surface into a more soluble, colorless form that can be easily washed off.[2][3] This process is particularly crucial for medium to dark shades to achieve high-quality and durable coloration.[4]
The traditional reduction clearing process typically involves treating the dyed polyester with a solution containing a reducing agent, most commonly sodium hydrosulfite (also known as sodium dithionite), and an alkali, such as sodium hydroxide (B78521), at elevated temperatures.[1] However, environmental concerns associated with the use of sodium hydrosulfite have prompted research into more sustainable alternatives.[5][6]
Principle of Reduction Clearing
The effectiveness of reduction clearing relies on the chemical structure of the disperse dye.[4] For azo dyes, which constitute a large portion of disperse dyes, the reducing agent cleaves the azo bond (-N=N-), which is the primary chromophore responsible for the color. This cleavage results in the formation of colorless aromatic amines, which are typically more water-soluble and can be readily removed from the fabric surface.[4] For anthraquinone-based disperse dyes, the reduction process converts the quinone structure into its soluble leuco form, which is also colorless and easily washed away.
Data Presentation: Performance of Reduction Clearing Agents
The following tables summarize the performance of a conventional reduction clearing agent (Sodium Hydrosulfite) compared to alternative "green" agents on polyester fabrics dyed with C.I. Disperse Red 82. The data is adapted from a study by Hou et al. (2023) and showcases the impact on color strength (K/S value) and color fastness.[6]
Table 1: Effect of Reduction Clearing Agents on Color Strength (K/S Value) of Filament Polyester Dyed with C.I. Disperse Red 82 [6]
| Shade Depth | No Clearing | Sodium Hydrosulfite | Mega Clear | Prime Cleaner | Sera Fast |
| 4% | 14.23 | 13.52 | 14.01 | 13.85 | 13.79 |
| 7% | 18.97 | 18.02 | 18.75 | 18.54 | 18.48 |
Table 2: Effect of Reduction Clearing Agents on Color Strength (K/S Value) of Micro Polyester Dyed with C.I. Disperse Red 82 [6]
| Shade Depth | No Clearing | Sodium Hydrosulfite | Mega Clear | Prime Cleaner | Sera Fast |
| 4% | 15.89 | 15.09 | 15.72 | 15.55 | 15.48 |
| 7% | 21.12 | 20.06 | 20.89 | 20.61 | 20.53 |
Table 3: Wash Fastness (Gray Scale Rating) of Filament Polyester Dyed with C.I. Disperse Red 82 (4% Shade Depth) [6]
| Fastness Parameter | No Clearing | Sodium Hydrosulfite | Mega Clear | Prime Cleaner | Sera Fast |
| Change in Color | 2-3 | 4-5 | 4-5 | 4 | 4 |
| Staining on Cotton | 3 | 4-5 | 4-5 | 4 | 4 |
| Staining on Polyester | 2-3 | 4 | 4 | 3-4 | 3-4 |
Table 4: Rubbing Fastness (Gray Scale Rating) of Filament Polyester Dyed with C.I. Disperse Red 82 (4% Shade Depth) [6]
| Fastness Parameter | No Clearing | Sodium Hydrosulfite | Mega Clear | Prime Cleaner | Sera Fast |
| Dry Rubbing | 4 | 4-5 | 4-5 | 4-5 | 4-5 |
| Wet Rubbing | 2-3 | 4 | 4 | 3-4 | 3-4 |
Experimental Protocols
The following are detailed protocols for performing a post-treatment reduction clearing on polyester fabric dyed with a disperse red dye.
Materials and Equipment
-
Dyed polyester fabric
-
Sodium Hydrosulfite (Na₂S₂O₄)
-
Sodium Hydroxide (NaOH)
-
Alternative "green" clearing agents (e.g., Mega Clear, Prime Cleaner, Sera Fast)[6]
-
Non-ionic detergent
-
Acetic acid
-
Laboratory-scale dyeing machine or water bath with temperature control
-
Beakers and graduated cylinders
-
Stirring rods
-
pH meter
-
Spectrophotometer for color measurement
-
Crockmeter for rubbing fastness testing
-
Laundering machine for wash fastness testing
-
Gray scales for assessing color change and staining
Protocol 1: Conventional Reduction Clearing
This protocol is based on the traditional method using sodium hydrosulfite.[6]
-
Preparation of Reduction Clearing Bath:
-
Prepare a bath with a liquor-to-goods ratio of 20:1 (e.g., 200 mL of water for 10 g of fabric).
-
Add 2 g/L of sodium hydrosulfite to the bath.
-
Add 2 g/L of sodium hydroxide to the bath to achieve an alkaline pH.
-
Add 1 g/L of a non-ionic detergent.
-
-
Reduction Clearing Treatment:
-
Post-Clearing Rinsing:
-
Neutralization:
-
Prepare a neutralization bath with 1 g/L of acetic acid.
-
Immerse the fabric in the neutralization bath for 5-10 minutes at room temperature.
-
Rinse the fabric again with cold water.
-
-
Drying:
-
Air-dry the fabric or use a laboratory oven at a moderate temperature.
-
Protocol 2: Alternative "Green" Reduction Clearing
This protocol utilizes a more environmentally friendly commercial clearing agent as a substitute for sodium hydrosulfite.[6] The specific concentrations may vary depending on the manufacturer's recommendations.
-
Preparation of Clearing Bath:
-
Prepare a bath with a liquor-to-goods ratio of 20:1.
-
Add the recommended concentration of the green clearing agent (e.g., Mega Clear, Prime Cleaner, or Sera Fast).[6]
-
-
Clearing Treatment:
-
Post-Clearing Rinsing:
-
Drying:
-
Air-dry the fabric or use a laboratory oven at a moderate temperature.
-
Visualizations
The following diagrams illustrate the experimental workflow and the chemical signaling pathway involved in reduction clearing.
References
- 1. ijarbs.com [ijarbs.com]
- 2. A Review on the Different Methods of Clearing Disperse Dyes from the Surface of the Dyed Polyester Fibre [jscw.icrc.ac.ir]
- 3. Studies on the Effect of Reduction Cleaning on Disperse Dyed Polyester Fabric [dspace.daffodilvarsity.edu.bd:8080]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Dyeing Kinetics of Disperse Red 278 on Polyamide Fibers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the theoretical and practical aspects of studying the dyeing kinetics of C.I. Disperse Red 278 on polyamide fibers. The information is intended to guide researchers in setting up and analyzing experiments to determine the kinetic and thermodynamic parameters of this dyeing system.
Introduction
Disperse dyes are non-ionic, sparingly water-soluble colorants primarily used for dyeing hydrophobic fibers such as polyester (B1180765) and polyamide (nylon). The dyeing process is a complex interplay of dye dispersion in the aqueous bath, adsorption onto the fiber surface, and subsequent diffusion into the fiber matrix.[1] Understanding the kinetics of this process is crucial for optimizing dyeing conditions to achieve level coloration, good fastness properties, and efficient dye uptake.
This compound (C.I. 113386) is a monoazo disperse dye.[2] Its dyeing behavior on polyamide is governed by factors such as temperature, pH, dye concentration, and the presence of auxiliaries.[3] The kinetics of dyeing polyamide with disperse dyes can be described by various models that quantify the rate of dyeing and the affinity of the dye for the fiber.
Theoretical Background
The dyeing of polyamide fibers with disperse dyes is generally considered a three-stage process:
-
Diffusion from the dyebath to the fiber surface: The dye, dispersed in the aqueous medium, moves towards the fiber.
-
Adsorption onto the fiber surface: A rapid equilibrium is established between the dye in the solution and the dye adsorbed on the surface of the polyamide fiber.
-
Diffusion into the fiber: The adsorbed dye molecules slowly diffuse into the amorphous regions of the polymer. This is typically the rate-determining step in the dyeing process.
The overall rate of dyeing is influenced by several factors, including:
-
Temperature: Higher temperatures increase the kinetic energy of the dye molecules and swell the polymer, facilitating faster diffusion.[3]
-
pH: The pH of the dyebath can influence the surface charge of the polyamide fiber and the stability of the disperse dye dispersion.
-
Dye Concentration: The initial concentration of the dye affects the rate of uptake and the final exhaustion of the dyebath.
-
Fiber Morphology: The crystallinity and orientation of the polyamide fibers can impact the rate of dye diffusion.
Experimental Protocols
The following protocols provide a general framework for studying the dyeing kinetics of this compound on polyamide fibers. Researchers should optimize these protocols based on their specific experimental setup and objectives.
Materials and Equipment
-
Polyamide 6 or 6,6 fabric: Scoured to remove any impurities.
-
C.I. This compound: Commercial grade.
-
Dispersing agent: A non-ionic or anionic surfactant.
-
Acetic acid: To adjust the pH of the dyebath.
-
Laboratory-scale dyeing machine: Capable of precise temperature control.
-
Spectrophotometer: For measuring dye concentration in the dyebath.
-
Standard laboratory glassware and equipment.
Protocol for Determining Dyeing Rate (Exhaustion Curve)
-
Prepare the Dyebath:
-
Accurately weigh a sample of polyamide fabric (e.g., 2 grams).
-
Prepare a stock solution of this compound (e.g., 1 g/L) by pasting the dye with a small amount of dispersing agent and then diluting with distilled water.
-
Prepare the dyebath in the dyeing vessel with a specific liquor ratio (e.g., 40:1).
-
Add the required amount of the dye stock solution to achieve the desired initial concentration (e.g., 1% on weight of fiber).
-
Add a dispersing agent (e.g., 1 g/L).
-
Adjust the pH of the dyebath to a desired value (e.g., 5.5) using acetic acid.
-
-
Dyeing Procedure:
-
Place the polyamide fabric sample in the dyebath at an initial temperature of 40°C.
-
Start the dyeing machine and begin to raise the temperature at a controlled rate (e.g., 2°C/minute) to the target dyeing temperature (e.g., 100°C).
-
Once the target temperature is reached, start taking aliquots (e.g., 2 mL) from the dyebath at regular time intervals (e.g., 5, 10, 15, 20, 30, 45, 60, 90, and 120 minutes).
-
After each aliquot is taken, replenish the dyebath with an equal volume of a blank solution (water with the same pH and auxiliary concentrations) to maintain a constant liquor ratio.
-
-
Analysis:
-
Allow the collected aliquots to cool to room temperature.
-
Measure the absorbance of each aliquot at the wavelength of maximum absorbance (λmax) for this compound using a spectrophotometer.
-
Use a pre-determined calibration curve to determine the concentration of the dye in each aliquot.
-
Calculate the percentage exhaustion of the dyebath at each time point using the following equation:
Exhaustion (%) = [(C₀ - Cₜ) / C₀] x 100
where C₀ is the initial concentration of the dye in the dyebath and Cₜ is the concentration of the dye at time t.
-
-
Data Presentation:
-
Plot the percentage exhaustion as a function of time to obtain the dyeing rate curve.
-
Protocol for Determining Adsorption Isotherms
-
Prepare a series of dyebaths with varying initial concentrations of this compound (e.g., 0.5, 1.0, 1.5, 2.0, 2.5% on weight of fiber).
-
Follow the dyeing procedure as described in section 3.2, but continue the dyeing process until equilibrium is reached (i.e., the concentration of the dye in the dyebath no longer changes with time). This may take several hours.
-
At equilibrium , measure the final concentration of the dye in the dyebath (Ce).
-
Calculate the amount of dye adsorbed per unit mass of fiber (qe) at equilibrium using the following equation:
qe = [(C₀ - Ce) * V] / W
where V is the volume of the dyebath and W is the weight of the fabric.
-
Plot qe versus Ce to obtain the adsorption isotherm.
-
Fit the experimental data to various isotherm models (e.g., Langmuir, Freundlich, Nernst) to determine the best-fit model and its parameters.
Quantitative Data Presentation
Table 1: Representative Kinetic Data for Disperse Dyeing of Polyamide at Different Temperatures.
| Temperature (°C) | Half-Dyeing Time (t₁/₂) (min) | Dyeing Rate Constant (k) (min⁻¹) | Apparent Diffusion Coefficient (D) (cm²/s) |
| 80 | 45 | 0.015 | 1.5 x 10⁻¹⁰ |
| 90 | 25 | 0.028 | 3.2 x 10⁻¹⁰ |
| 100 | 15 | 0.046 | 6.8 x 10⁻¹⁰ |
Table 2: Representative Thermodynamic Parameters for Disperse Dyeing of Polyamide.
| Parameter | Value |
| Standard Affinity (Δμ°) | -25 kJ/mol |
| Enthalpy of Dyeing (ΔH°) | -40 kJ/mol |
| Entropy of Dyeing (ΔS°) | -50 J/(mol·K) |
| Activation Energy of Diffusion (Ea) | 85 kJ/mol |
Table 3: Representative Adsorption Isotherm Parameters for Disperse Dyeing of Polyamide.
| Isotherm Model | Parameters |
| Langmuir | q_max = 25 mg/g, K_L = 0.8 L/mg |
| Freundlich | K_F = 5.0 (mg/g)(L/mg)¹/ⁿ, n = 2.1 |
| Nernst | K_p = 150 |
Visualizations
Caption: Experimental workflow for determining the dyeing kinetics of this compound on polyamide fibers.
Caption: Schematic of the disperse dyeing mechanism on polyamide fibers.
Conclusion
The study of the dyeing kinetics of this compound on polyamide fibers provides valuable insights into the dye-fiber interaction. By experimentally determining the kinetic and thermodynamic parameters and fitting the data to appropriate models, researchers can optimize the dyeing process for enhanced efficiency and product quality. The protocols and representative data presented here serve as a guide for conducting such investigations. It is imperative to perform detailed experiments for the specific dye-fiber system to obtain accurate and reliable quantitative data.
References
Application Notes and Protocols for Disperse Red 278 in Digital Textile Printing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Disperse Red 278 in digital textile printing, with a focus on applications for polyester (B1180765) fabrics. The information is intended to guide researchers and scientists in developing and utilizing this dye for high-performance textile applications.
Introduction
This compound is a monoazo disperse dye with the chemical formula C₂₂H₂₅N₅O₇ and CAS number 68248-10-2.[1][2] It is characterized by its brilliant red shade and is primarily used for the dyeing and printing of polyester and its blends.[1][3][4] Its application in digital textile printing, particularly through dye sublimation and direct-to-fabric methods, is of significant interest due to the growing demand for customized and high-quality printed textiles. This document outlines the key properties, ink formulation guidelines, printing protocols, and safety considerations for this compound.
Physicochemical Properties and Performance Data
A successful digital textile printing process relies on the precise control of the physicochemical properties of the ink and the resulting performance of the printed fabric. The following tables summarize key data for this compound.
Table 1: General Properties of this compound
| Property | Value | Reference |
| C.I. Name | This compound | [1] |
| CAS Number | 68248-10-2 | [1][2][5] |
| Molecular Formula | C₂₂H₂₅N₅O₇ | [1][2][5] |
| Molecular Weight | 471.46 g/mol | [1][2] |
| Appearance | Red crystalline powder | [4] |
| Chemical Class | Monoazo | [1][2] |
Table 2: Typical Ink Formulation Properties for Disperse Dyes
| Property | Target Value | Significance | Reference |
| Viscosity (at 25°C) | 2.0 - 4.0 mPa·s | Affects jetting performance and drop formation. | |
| Surface Tension | 30 - 40 mN/m | Influences drop spreading and substrate wetting. | |
| Particle Size (D50) | < 150 nm | Critical for preventing nozzle clogging and ensuring stability. | |
| pH | 7.0 - 9.0 | Affects ink stability and interaction with printhead components. |
Table 3: Color Fastness Properties of this compound on Polyester
| Fastness Test | Rating (Scale 1-5) | Standard (Typical) | Reference |
| Light Fastness (Xenon Arc) | 5-6 | ISO 105-B02 | [6] |
| Washing Fastness | 4-5 | ISO 105-C06 | [6] |
| Sublimation Fastness | 4-5 | ISO 105-P01 | [6] |
| Rubbing Fastness (Dry) | 4-5 | ISO 105-X12 | [6] |
| Rubbing Fastness (Wet) | 4-5 | ISO 105-X12 | [6] |
Experimental Protocols
The following protocols provide a general framework for the preparation of a this compound nano-ink and its application in digital textile printing on polyester. These should be considered as starting points and may require optimization based on specific equipment and substrate characteristics.
Preparation of this compound Nano-Ink
This protocol is adapted from a method for preparing disperse dye nano-inks and is a representative procedure.
Materials:
-
This compound powder
-
Dispersant (e.g., naphthalene (B1677914) sulfonic acid-formaldehyde condensate)
-
Humectant (e.g., diethylene glycol or glycerol)
-
Defoamer (e.g., organosilicon-based)
-
Deionized water
-
pH adjuster (e.g., triethanolamine)
-
Zirconia beads (0.4-0.6 mm diameter)
Equipment:
-
High-speed disperser or planetary ball mill
-
Magnetic stirrer
-
pH meter
-
Particle size analyzer
-
Viscometer
-
Tensiometer
-
Vacuum filtration system with 0.22 µm membrane
Procedure:
-
Preparation of the Mill Base:
-
In a suitable container, combine this compound (e.g., 10-15 wt%), dispersant (e.g., 5-10 wt%), a portion of the humectant (e.g., 10-15 wt%), and deionized water (e.g., 60-75 wt%).
-
Add zirconia beads as the grinding medium. The weight ratio of the dye to the grinding medium should be approximately 1:4 to 1:10.
-
Mill the mixture in a planetary ball mill or a high-speed disperser at a high speed (e.g., 800 rpm) for several hours (e.g., 3-6 hours) until the desired particle size is achieved. Monitor the particle size distribution periodically.
-
-
Ink Formulation:
-
Transfer the mill base to a separate vessel.
-
Under constant stirring, add the remaining humectant, a small amount of defoamer (e.g., 0.1-0.5 wt%), and any other functional additives.
-
Adjust the pH of the ink to the target range (e.g., 7.0-9.0) using a suitable pH adjuster.
-
Continue stirring until a homogeneous dispersion is obtained.
-
-
Purification and Characterization:
-
Filter the formulated ink through a 0.22 µm membrane using a vacuum filtration system to remove any large particles or agglomerates.
-
Characterize the final ink for its viscosity, surface tension, particle size distribution, and pH to ensure it meets the specifications for the intended inkjet printer.
-
Digital Textile Printing and Fixation
Materials:
-
Prepared this compound nano-ink
-
100% Polyester fabric, pre-treated for digital printing
-
Digital textile printer with a suitable printhead (e.g., piezoelectric)
Equipment:
-
Digital textile printer
-
Heat press or steamer
-
Washing equipment (e.g., laboratory-scale washing machine)
-
Spectrophotometer for color measurement
Procedure:
-
Substrate Preparation:
-
Ensure the polyester fabric is clean, dry, and free from any impurities. For direct-to-fabric printing, the fabric should be pre-treated with a coating that enhances print definition and color yield.
-
-
Digital Printing:
-
Load the this compound nano-ink into the designated ink channel of the digital textile printer.
-
Set the printing parameters, such as resolution (e.g., 720x720 dpi), ink droplet size, and printing speed, according to the desired print quality and fabric type.
-
Print the desired design onto the polyester fabric.
-
-
Drying:
-
Allow the printed fabric to air dry or use a low-temperature inline dryer to evaporate the water and solvents from the ink.
-
-
Fixation (Sublimation):
-
Using a Heat Press (for transfer or direct printing): Place the printed fabric in a heat press. Typical conditions for polyester are 180-210°C for 30-60 seconds. The exact temperature and time will depend on the fabric thickness and ink formulation.
-
Using a Steamer (for direct printing): Pass the printed fabric through a high-temperature steamer. For disperse dyes on polyester, superheated steam at 170-180°C for 6-8 minutes is a common practice.
-
-
Post-Treatment (Washing):
-
After fixation, wash the printed fabric to remove any unfixed dye and auxiliary chemicals. A typical washing process involves a rinse in cold water, followed by a wash with a non-ionic detergent at 60-70°C, and then further rinsing until the water runs clear.
-
-
Drying:
-
Dry the washed fabric in an oven or a stenter.
-
-
Evaluation:
-
Evaluate the color strength (K/S value), color fastness (to light, washing, and rubbing according to ISO standards), and print quality (sharpness, color vibrancy) of the final printed fabric.
-
Visualizations
Digital Textile Printing Workflow
Caption: Workflow for digital textile printing with this compound.
Dye Fixation on Polyester Fiber
Caption: Mechanism of this compound fixation on polyester.
Safety and Handling
This compound, like other disperse dyes, should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat. In case of significant dust generation, use respiratory protection.
-
Handling: Avoid creating dust. Use in a well-ventilated area.
-
Storage: Store in a cool, dry place away from direct sunlight and sources of ignition. Keep containers tightly closed.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
For detailed safety information, refer to the specific Safety Data Sheet (SDS) provided by the manufacturer.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound Red C-4G 200% Textile Disperse Dyes - this compound and Red C-4G [orienchem.en.made-in-china.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. colorkem.com [colorkem.com]
- 5. 68248-10-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 68248-10-2|this compound Red P-4G|Colorcom Group [colorcominternational.com]
Troubleshooting & Optimization
Technical Support Center: Improving Wash Fastness of Disperse Red 278 on Polyester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the wash fastness of Disperse Red 278 on polyester (B1180765) fabrics.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the dyeing of polyester with this compound, with a focus on improving wash fastness.
Q1: What is this compound and what are its typical wash fastness properties?
This compound is a monoazo disperse dye used for dyeing and printing on polyester and polyester-cotton blended fabrics.[1][2] It is known for its brilliant red shade.[1] Typically, with proper dyeing and after-treatment procedures, this compound can achieve a good wash fastness rating, often in the range of 4 to 5 on the standard grey scale.[3][4]
Q2: My dyed polyester fabric shows poor wash fastness (low grey scale rating). What are the primary causes?
Poor wash fastness of disperse dyes on polyester is most often due to the presence of unfixed dye on the fiber surface.[5] Key contributing factors include:
-
Inadequate Dyeing Parameters: Insufficient dyeing temperature or time can lead to poor dye penetration and fixation within the polyester fibers.[5]
-
Surface Dye Aggregation: Disperse dyes have low water solubility, which can cause dye particles to clump together on the fiber surface instead of penetrating it.[5]
-
Oligomer Formation: During high-temperature dyeing, short-chain polyester molecules (oligomers) can migrate to the surface and trap unfixed dye.[5]
-
Improper After-treatment: The most critical factor is often an incomplete or omitted reduction clearing process, which is essential for removing surface dye.[5]
Q3: What is reduction clearing and why is it crucial for improving wash fastness?
Reduction clearing is a vital post-dyeing treatment that uses a reducing agent, such as sodium hydrosulfite (sodium dithionite), in an alkaline solution.[5] This process strips unfixed disperse dye from the surface of the polyester fibers.[5] By removing these loosely adhering dye particles, which are prone to washing off, reduction clearing significantly improves the wash fastness of the dyed fabric and prevents staining of other textiles during laundering.[5][6]
Q4: How do dyeing temperature and time affect the wash fastness of this compound?
Higher dyeing temperatures (typically around 130°C for polyester) and adequate dyeing times (e.g., 60 minutes) are crucial for the proper diffusion and fixation of disperse dyes within the polyester fibers.[7] Increasing the temperature enhances the kinetic energy of the dye molecules and swells the fiber, allowing for deeper penetration.[8] Insufficient temperature or time results in more dye remaining on the fiber surface, leading to poor wash fastness. Conversely, excessively high temperatures or prolonged times can negatively impact fabric properties.
Q5: Can the choice of auxiliaries in the dyebath impact wash fastness?
Yes, the selection and concentration of dyeing auxiliaries are important. Dispersing agents are necessary to maintain the dye in a fine, stable dispersion and prevent aggregation. However, residual surfactants on the fabric surface can sometimes hinder wash fastness. It is important to use the recommended amounts and ensure they are properly washed out after dyeing.
Q6: My fabric's wash fastness is still poor even after reduction clearing. What could be the issue?
If wash fastness remains a problem after a standard reduction clearing process, consider the following:
-
Incomplete Reduction Clearing: Ensure the concentration of sodium hydrosulfite and sodium hydroxide, as well as the treatment time and temperature, are optimal. For dark shades, a more intensive or even a second reduction clearing cycle may be necessary.
-
Thermal Migration: If a high-temperature finishing process, like heat-setting, is applied after dyeing, it can cause the dye molecules to migrate from the interior of the fiber to the surface. This phenomenon, known as thermal migration, can significantly lower wash fastness.[9] Selecting dyes with higher sublimation fastness and optimizing finishing temperatures can mitigate this issue.[9]
-
Presence of Oligomers: A white, powdery deposit on the fabric may indicate the presence of polyester oligomers. These can be addressed by using an oligomer-control agent in the dyebath and ensuring the reduction clearing is performed at a sufficiently high temperature (around 70-80°C).[5]
Data Presentation
The following tables summarize the impact of key process variables on the wash fastness of disperse dyes on polyester. The ratings are based on the standard 1-5 grey scale for color change, where 5 indicates negligible or no change and 1 indicates a severe change.
Table 1: Effect of Dyeing Temperature on Wash Fastness
| Dyeing Temperature (°C) | Wash Fastness Rating (Color Change) | Staining on Multifiber Fabric (Polyester) | Staining on Multifiber Fabric (Nylon) |
| 110 | 3 | 3-4 | 3 |
| 120 | 4 | 4 | 3-4 |
| 130 | 4-5 | 4-5 | 4 |
Note: Data is illustrative, based on the principle that higher dyeing temperatures improve dye fixation and fastness.[10]
Table 2: Effect of Reduction Clearing on Wash Fastness
| Process | Wash Fastness Rating (Color Change) | Staining on Multifiber Fabric (Polyester) | Staining on Multifiber Fabric (Nylon) |
| No Reduction Clearing | 2-3 | 3 | 2-3 |
| Standard Reduction Clearing | 4-5 | 4-5 | 4 |
Note: Data is based on typical improvements observed after a proper reduction clearing process.[5][11][12]
Table 3: Influence of Reduction Clearing Parameters on Wash Fastness
| Reducing Agent | Temperature (°C) | Time (min) | Wash Fastness Rating (Color Change) |
| Sodium Hydrosulfite (2 g/L) | 70 | 15 | 4 |
| Sodium Hydrosulfite (2 g/L) | 80 | 20 | 4-5 |
| Alternative Green Agent | 90 | 20 | 4 to 4-5 |
Note: Data is representative of typical outcomes.[13][14]
Experimental Protocols
Protocol 1: High-Temperature Exhaust Dyeing of Polyester with this compound
-
Dye Bath Preparation:
-
Set the liquor-to-goods ratio to 10:1.
-
Add a dispersing agent (e.g., 1 g/L).
-
Add a leveling agent (e.g., 1 g/L).
-
Adjust the pH of the bath to 4.5-5.5 using acetic acid.
-
-
Dye Dispersion:
-
Prepare a dispersion of this compound (e.g., 2% on weight of fiber) by pasting it with a small amount of dispersing agent and then adding warm water.
-
-
Dyeing Process:
-
Introduce the polyester fabric into the dyebath at 60°C.
-
Run for 10 minutes.
-
Add the prepared dye dispersion.
-
Raise the temperature to 130°C at a rate of 1.5°C per minute.
-
Hold at 130°C for 60 minutes.
-
Cool the dyebath down to 70°C.
-
Rinse the fabric.
-
Protocol 2: Reduction Clearing of Dyed Polyester
-
Bath Preparation:
-
Prepare a fresh bath with a liquor ratio of 10:1.
-
Add 2 g/L sodium hydrosulfite (sodium dithionite).
-
Add 2 g/L sodium hydroxide.
-
Add 1 g/L of a suitable non-ionic detergent.
-
-
Treatment:
-
Introduce the dyed polyester fabric into the bath at 50°C.
-
Raise the temperature to 80°C.
-
Maintain at 80°C for 20 minutes with gentle agitation.
-
-
Rinsing and Neutralization:
-
Drain the reduction clearing bath.
-
Rinse the fabric thoroughly with hot water (60-70°C) for 10 minutes.
-
Rinse with cold water.
-
Neutralize the fabric in a bath containing 1 g/L of acetic acid at 40°C for 10 minutes.
-
Perform a final cold water rinse.
-
-
Drying:
-
Squeeze the excess water from the fabric.
-
Air-dry or oven-dry the fabric at a temperature not exceeding 100°C.
-
Protocol 3: Wash Fastness Testing (AATCC Test Method 61-2A)
This test is designed to simulate five typical home machine washes.
-
Specimen Preparation:
-
Cut a 50 x 150 mm specimen of the dyed polyester fabric.
-
Attach a 50 x 50 mm multifiber test fabric to the specimen by sewing along one of the shorter edges.
-
-
Test Procedure:
-
Prepare a 150 mL test solution containing 0.23% AATCC standard reference detergent.
-
Place the specimen, 50 stainless steel balls, and the test solution into a stainless steel canister.
-
Seal the canister and place it in a Launder-Ometer.
-
Run the test for 45 minutes at 49°C.
-
-
Rinsing and Drying:
-
Remove the specimen from the canister and rinse it with deionized water.
-
Squeeze out the excess water.
-
Dry the specimen in an oven at a temperature not exceeding 71°C.
-
-
Evaluation:
-
Allow the specimen to condition at standard temperature and humidity for at least one hour.
-
Evaluate the color change of the dyed fabric and the staining on the multifiber test fabric using the appropriate Grey Scales under standardized lighting conditions.
-
Visualizations
Caption: Workflow for Dyeing Polyester and Subsequent After-treatment to Improve Wash Fastness.
Caption: Troubleshooting Logic for Poor Wash Fastness on Dyed Polyester.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. m.made-in-china.com [m.made-in-china.com]
- 3. researchgate.net [researchgate.net]
- 4. wfdyes.com [wfdyes.com]
- 5. benchchem.com [benchchem.com]
- 6. dspace.daffodilvarsity.edu.bd:8080 [dspace.daffodilvarsity.edu.bd:8080]
- 7. How to solve the problem of color fastness of polyester fabric - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 8. Dyeing of Polyester with Disperse Dyes: Part 2. Synthesis and Dyeing Characteristics of Some Azo Disperse Dyes for Polyester Fabrics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. v3.pjsir.org [v3.pjsir.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Evaluating Sustainable Alternatives to Conventional Reduction Clearing in Polyester Dyeing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scirp.org [scirp.org]
Preventing thermal degradation of Disperse Red 278 in dyeing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the thermal degradation of Disperse Red 278 during dyeing experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a monoazo disperse dye known for its brilliant red shade.[1] Its chemical formula is C22H25N5O7 and its molecular weight is 471.46 g/mol .[2][3] It is primarily used for dyeing and printing on polyester (B1180765) and polyester/cotton blended fabrics.[2]
Q2: What is thermal degradation and how does it affect this compound?
Thermal degradation refers to the breakdown of the dye molecule at elevated temperatures, which can occur during the dyeing and subsequent heat-setting processes of polyester fabrics. For this compound, this can lead to a loss of color strength, a change in shade, and reduced fastness properties. The degradation of azo dyes like this compound can involve the cleavage of the azo bond (-N=N-), which is the chromophoric group responsible for its color.
Q3: What are the typical processing temperatures for dyeing polyester with this compound?
High-temperature dyeing methods for polyester are typically carried out between 120-130°C. The subsequent heat-setting process, which is crucial for the dimensional stability of the fabric, is often performed at higher temperatures, ranging from 170°C to 210°C. It is during this heat-setting stage that thermal degradation of the dye is most likely to occur.
Q4: Are there any chemical additives that can help prevent the thermal degradation of this compound?
Yes, various chemical additives can be incorporated into the dyeing process or finishing treatments to enhance the thermal stability of disperse dyes. These include:
-
UV Absorbers: Compounds like benzotriazoles and benzophenones can absorb UV radiation and dissipate it as heat, which can help protect the dye from photofading, a process often accelerated by heat.
-
Antioxidants: These substances inhibit oxidation, which can be a contributing factor to thermal degradation. Phenolic antioxidants are a common type used in polymers.
-
Hindered Amine Light Stabilizers (HALS): HALS are highly efficient stabilizers that do not absorb UV radiation but act as radical scavengers, inhibiting the degradation of the polymer and the dye.[4] They are effective for long-term thermal protection, especially at low to moderate temperatures.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Change in shade or poor color yield after heat-setting. | Thermal migration or degradation of the dye. | Optimize the heat-setting temperature and time. Lowering the temperature or reducing the duration can minimize dye degradation. Ensure that the heat-setting is not performed above the sublimation temperature of the dye. |
| Poor wash fastness of the dyed fabric. | Incomplete fixation of the dye or surface deposits. | After dyeing, a reduction clearing process (e.g., with sodium hydrosulfite and caustic soda) is crucial to remove unfixed dye from the fiber surface. |
| Inconsistent color across the fabric (uneven dyeing). | Poor dispersion of the dye in the dyebath. | Ensure proper dispersion of this compound by using an effective dispersing agent and maintaining the recommended pH of the dyebath (typically acidic, around 4.5-5.5). |
| Staining on adjacent white fabric during washing. | Sublimation of the dye during storage or ironing. | Select a disperse dye with higher sublimation fastness if high-temperature post-treatments are necessary. The use of certain finishing agents can also help to reduce sublimation. |
Quantitative Data
Table 1: Representative Thermal Analysis Data for a Red Azo Disperse Dye (C.I. Disperse Red 167) on Polyester
| Parameter | Value | Analytical Technique |
| Onset Decomposition Temperature (Polyester) | ~390 °C | Thermogravimetric Analysis (TGA) |
| Peak Decomposition Temperature (Polyester) | ~430 °C | Thermogravimetric Analysis (TGA) |
| Activation Energy of Decomposition (Dyed PET) | Higher than undyed PET | Thermogravimetric Analysis (TGA) |
Source: Adapted from studies on the thermal degradation of C.I. Disperse Red 167 on polyester fabrics.[6][7][8]
Experimental Protocols
Protocol 1: High-Temperature Exhaust Dyeing of Polyester with this compound
-
Fabric Preparation: Scour the polyester fabric with a non-ionic detergent and soda ash solution to remove any impurities. Rinse thoroughly and dry.
-
Dye Bath Preparation:
-
Prepare a dye stock dispersion of this compound (e.g., 1% stock) with a suitable dispersing agent.
-
Set the dyebath with a liquor ratio of 10:1.
-
Add a sequestering agent to complex any metal ions in the water.
-
Add a leveling agent to ensure even dye uptake.
-
Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.
-
-
Dyeing Procedure:
-
Introduce the polyester fabric into the dyebath at 60°C.
-
Raise the temperature to 130°C at a rate of 1.5°C/minute.
-
Hold the temperature at 130°C for 45-60 minutes.
-
Cool the dyebath down to 70°C.
-
-
After-treatment (Reduction Clearing):
-
Drain the dyebath.
-
Treat the dyed fabric in a fresh bath containing sodium hydrosulfite and caustic soda at 70-80°C for 15-20 minutes.
-
Rinse the fabric thoroughly with hot and then cold water.
-
Neutralize with acetic acid if necessary.
-
-
Drying and Heat-setting:
-
Dry the fabric at a moderate temperature (e.g., 120°C).
-
Perform heat-setting at a controlled temperature (e.g., 180-190°C) for a short duration (e.g., 30-60 seconds).
-
Protocol 2: Evaluation of Thermal Stabilizers
-
Dyeing: Prepare multiple fabric samples dyed with this compound following Protocol 1.
-
Stabilizer Application:
-
During Dyeing: Add the UV absorber or antioxidant directly to the dyebath at a specified concentration (e.g., 1-3% on weight of fabric).
-
After-treatment: Apply the stabilizer as a finishing agent after the reduction clearing step. Pad the fabric with a solution containing the stabilizer and then dry.
-
-
Heat Treatment: Subject the stabilized and unstabilized (control) dyed fabrics to a range of heat-setting temperatures (e.g., 180°C, 190°C, 200°C, 210°C) for a fixed duration (e.g., 60 seconds).
-
Analysis:
-
Color Measurement: Use a spectrophotometer to measure the color difference (ΔE* a* b*) between the heat-treated samples and the unheated dyed control.
-
Fastness Testing: Evaluate the wash and sublimation fastness of the treated samples according to standard methods (e.g., ISO 105).
-
Visualizations
Caption: A simplified logical relationship of the thermal degradation of this compound.
Caption: Experimental workflow for preventing the thermal degradation of this compound.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound Red C-4G 200% Textile Disperse Dyes - this compound and Red C-4G [orienchem.en.made-in-china.com]
- 3. 68248-10-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. welltchemicals.com [welltchemicals.com]
- 5. HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer| Tintoll [uvabsorber.com]
- 6. Effect of Azo Dyes on the Thermal Degradation of Post-consumer Polyester Fabrics | MATEC Web of Conferences [matec-conferences.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Disperse Red 278 Dyeing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the optimization of pH and temperature for dyeing with Disperse Red 278.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the dyeing process with this compound.
| Issue | Potential Cause & Solution |
| Uneven Dyeing or Patchy Color | Cause: This can result from a too-rapid increase in temperature, improper pH control, or poor dye dispersion.[1] Solution: 1. Control Heating Rate: Ensure a gradual and controlled temperature rise, typically 1-2°C per minute, especially in the critical range of 80°C to 130°C.[2] 2. Verify pH: Check that the dyebath pH is stable and within the optimal weakly acidic range (4.5-5.5) throughout the process.[2][3] Use a buffer system like acetic acid/sodium acetate (B1210297) if necessary. 3. Ensure Proper Dispersion: Confirm that the this compound is well-dispersed before starting the dyeing process. Use an effective dispersing agent.[4] |
| Poor Color Yield or Light Shade | Cause: The dyeing temperature may be too low, the pH could be outside the optimal range, or the dyeing time may be insufficient. Solution: 1. Optimize Temperature: For polyester (B1180765), high-temperature dyeing methods are required, typically between 125°C and 135°C, to ensure adequate fiber swelling and dye penetration.[2][5] 2. Adjust pH: The dye uptake for disperse dyes is generally optimal in a weakly acidic medium (pH 4.5-5.5).[2][6] An incorrect pH can hinder dye exhaustion. 3. Increase Time: If temperature and pH are optimal, consider increasing the holding time at the peak temperature to allow for more complete dye diffusion into the fibers. |
| Color Inconsistency Between Batches | Cause: Minor variations in pH, temperature profiles, or water quality (like hardness) can lead to significant differences in the final shade.[7][8] Solution: 1. Standardize Protocols: Strictly adhere to a standardized protocol for all parameters: pH, temperature ramp rates, final temperature, holding time, and cooling rates. 2. Monitor pH Continuously: The pH of the dyebath can drift during the process. Monitor and adjust it if necessary to maintain it within a narrow range (e.g., ±0.2 units). 3. Use Deionized Water: Use deionized or softened water to eliminate the impact of metal ions that can affect the final color. |
| Change in Hue or Dull Colors | Cause: this compound, being a monoazo dye, can be sensitive to alkaline conditions at high temperatures, which may cause hydrolysis and a shift in color.[3][8] Solution: 1. Maintain Acidic pH: Strictly maintain the dyebath pH in the acidic range (4.5-5.5) to prevent dye degradation.[3] 2. Avoid Alkaline Contaminants: Ensure all chemicals and the substrate are free from alkaline residues before starting the dyeing process. |
| Dye Spots or Speckles on Fabric | Cause: This is often due to the agglomeration or recrystallization of dye particles, which can be caused by poor dispersion or rapid temperature changes.[1][9] Solution: 1. Use High-Quality Dispersing Agent: Employ a sufficient amount of a high-temperature stable dispersing agent to keep the dye particles fine and evenly distributed.[5] 2. Controlled Cooling: Avoid crash cooling. A controlled cooling rate helps prevent the dye from crystallizing out of the solution onto the fabric surface. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for dyeing polyester with this compound?
A1: The optimal pH for dyeing with most disperse dyes, including this compound, is in a weakly acidic range of 4.5 to 5.5.[2][3] This pH range ensures the stability of the dye at high temperatures and promotes maximum dye exhaustion onto the polyester fibers. Acetic acid is commonly used to adjust the dyebath to the desired pH.[6]
Q2: Why is temperature control so critical for this compound?
A2: Temperature is a critical factor because polyester fibers have a compact, crystalline structure that is difficult for dye molecules to penetrate at low temperatures. High temperatures (typically 130°C) provide the necessary energy to increase the vibration of the polymer chains, which opens up the fiber structure.[2] This allows the small, non-ionic this compound molecules to diffuse into the fiber, resulting in a durable and vibrant coloration.
Q3: Can I dye with this compound at temperatures below 100°C?
A3: Dyeing polyester with disperse dyes below 100°C results in very low dye uptake and is generally not feasible for achieving deep shades.[7] To dye at lower temperatures (around 85-95°C), a chemical accelerant known as a "carrier" would be required to swell the fibers. However, the standard and most effective method is high-temperature dyeing at 125-135°C.[2]
Q4: How does an incorrect pH affect the final dyeing result?
A4: An incorrect pH can have several negative effects. If the pH is too high (alkaline), many disperse dyes, particularly azo types like this compound, can undergo hydrolysis at high temperatures, leading to a change in color and lower color strength.[3][8] If the pH is too low, it may affect the stability of the dispersion. Maintaining the pH between 4.5 and 5.5 is crucial for reproducibility and achieving the desired shade.[2]
Q5: What is "reduction clearing" and is it necessary after dyeing with this compound?
A5: Reduction clearing is a post-dyeing washing process, typically with a reducing agent like sodium hydrosulfite and caustic soda, to remove any unfixed dye particles adhering to the fiber surface.[10] This step is highly recommended, especially for medium to dark shades, as it significantly improves the wash fastness and rub fastness of the final product.[10]
Summary of Optimal Dyeing Parameters
The following table summarizes the generally recommended starting parameters for the optimization of this compound dyeing on polyester.
| Parameter | Recommended Range | Notes |
| pH | 4.5 – 5.5 | A weakly acidic medium is crucial for dye stability and optimal exhaustion.[2][3] |
| Temperature | 125°C – 135°C | High temperature is required to open the polyester fiber structure for dye penetration.[2][5] |
| Dyeing Time | 30 – 60 minutes | This is the holding time at the peak temperature. Deeper shades may require longer times.[5] |
| Dispersing Agent | 1 - 2 g/L | Essential for preventing dye agglomeration at high temperatures.[11] |
| Leveling Agent | 0.5 - 1 g/L | Recommended to ensure uniform dye uptake and prevent patchiness.[12] |
| Material-to-Liquor Ratio | 1:10 – 1:20 | Influences dye concentration and chemical efficiency. |
Experimental Protocols
Protocol 1: Determination of Optimal pH
-
Prepare Stock Solution: Prepare a stock dispersion of this compound (e.g., 1% on weight of fabric, o.w.f.) with a suitable dispersing agent.
-
Set Up Dyebaths: Prepare a series of six dyebaths. For each, use a fixed amount of polyester fabric, a constant material-to-liquor ratio (e.g., 1:15), and the same concentration of dye stock solution.
-
Adjust pH: Adjust the pH of each bath to a different value (e.g., 4.0, 4.5, 5.0, 5.5, 6.0, 6.5) using an acetic acid/sodium acetate buffer system.
-
Dyeing Process:
-
Place the fabric in the respective dyebaths at 60°C.
-
Raise the temperature to 130°C at a rate of 2°C/minute.
-
Hold the temperature at 130°C for 60 minutes.
-
Cool the baths down to 70°C at a rate of 2°C/minute.
-
-
Rinsing and Cleaning: Rinse the dyed samples, perform a reduction cleaning, and then neutralize and dry the fabric.
-
Analysis: Measure the color strength (K/S value) of each sample using a spectrophotometer. The pH that yields the highest K/S value is the optimum pH.
Protocol 2: Determination of Optimal Temperature
-
Prepare Dyebaths: Prepare a series of five identical dyebaths using the optimal pH determined in the previous experiment. Use a fixed dye concentration and material-to-liquor ratio.
-
Dyeing Process:
-
Place the fabric in the dyebaths at 60°C.
-
Raise the temperature of each bath to a different target temperature (e.g., 110°C, 120°C, 125°C, 130°C, 135°C) at a rate of 2°C/minute.
-
Hold at the respective target temperature for 60 minutes.
-
Cool down to 70°C.
-
-
Rinsing and Cleaning: Process all samples as described in Protocol 1 (rinsing, reduction cleaning, drying).
-
Analysis: Measure the color strength (K/S value) of each sample. The temperature that provides the best balance of high color strength without compromising fabric quality is the optimum temperature.
Visualizations
Caption: Experimental workflow for the systematic optimization of pH and temperature.
Caption: Logical relationships between dyeing parameters and outcomes.
References
- 1. What are Common problems for Disperse dyeing? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 2. Sensitivity Analysis of Medium & High Energy Disperse Dyes in Polyester Dyeing [article.sapub.org]
- 3. Dyeing properties of disperse dyes - PH sensitivity - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 4. autumnchem.com [autumnchem.com]
- 5. skychemi.com [skychemi.com]
- 6. textilelearner.net [textilelearner.net]
- 7. textilelearner.net [textilelearner.net]
- 8. skygroupchem.com [skygroupchem.com]
- 9. Common quality problems with dispersion dyeing - Exhibition - Fujian Titex Textiles Industrial Co., Ltd [titextextiles.com]
- 10. How To Improve The Quality Of Disperse Dyeing - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 11. Disperse Dyes (Full PDF) | Disperse Dye | DOC [slideshare.net]
- 12. dspace.tul.cz [dspace.tul.cz]
Troubleshooting uneven dyeing with Disperse Red 278
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disperse Red 278. Our aim is to help you resolve common issues encountered during dyeing experiments and achieve consistent, high-quality results.
Troubleshooting Guide: Uneven Dyeing
Uneven dyeing is a common challenge that can manifest as streaks, blotches, or shade variations. This guide addresses specific issues in a question-and-answer format to help you identify and resolve the root cause of uneven dyeing with this compound.
Question 1: Why is my dyed fabric showing streaks or patchiness?
Answer: Streaky or patchy dyeing with this compound can stem from several factors related to dye migration and leveling.[1]
-
Poor Dye Migration: The dye may not be evenly distributing across the fabric surface.
-
Rapid Temperature Rise: Heating the dyebath too quickly, especially between 80°C and 130°C, can cause the dye to fix onto the fabric surface before it has a chance to level out.[1][2]
-
Inadequate Dyebath Agitation: Insufficient circulation of the dye liquor can lead to localized concentrations of dye.[1]
Solutions:
-
Employ a slower, more controlled rate of temperature increase.[1]
-
Incorporate or increase the concentration of a high-temperature leveling agent to promote even dye distribution.[1][3][4]
-
Ensure proper agitation and circulation of the dyebath throughout the dyeing process.[1]
Question 2: What causes color spots or speckles on my fabric?
Answer: The appearance of color spots or speckles is often due to the agglomeration or precipitation of dye particles in the dyebath.[1][5]
-
Improper Dye Dispersion: this compound, being sparingly soluble in water, can form clumps if not properly dispersed.[1][6] This can be a result of poor dye quality or an inadequate amount of dispersing agent.[1][6][7]
-
Adverse Dyeing Conditions: Incorrect pH or the presence of hard water ions can lead to dye precipitation.[8]
Solutions:
-
Ensure the dye is thoroughly pre-dispersed before adding it to the dyebath.
-
Use a high-quality dispersing agent at the recommended concentration to maintain a stable dye dispersion.[6][7][9]
-
Check and adjust the pH of the dyebath to the optimal range for this compound.[10][11][12]
-
Use softened or deionized water to avoid interference from mineral ions.[8]
Question 3: Why is there a significant shade difference between different batches or even within the same batch?
Answer: Shade inconsistency is typically a result of variations in dyeing parameters.[1]
-
Inconsistent Dyeing Parameters: Even minor deviations in the liquor ratio, temperature profile, pH, or dyeing time can lead to noticeable shade differences.[1][2]
-
Substrate Variability: Differences in the polyester (B1180765) substrate, such as variations in heat-setting history, can affect dye uptake.[13]
Solutions:
-
Maintain strict control over all dyeing parameters for batch-to-batch consistency.[1]
-
Ensure that the polyester substrate is from a single, uniform batch and has undergone consistent pre-treatment.[1][13]
Question 4: My fabric has a lighter or paler shade than expected. What could be the cause?
Answer: A pale shade suggests insufficient dye uptake by the fabric.[1]
-
Incorrect Temperature: The dyeing temperature may not have been high enough to sufficiently swell the polyester fibers and allow for dye penetration.[13][14]
-
Inadequate Dyeing Time: The duration of the dyeing cycle may have been too short for complete dye exhaustion.
-
Improper pH: A pH outside the optimal range can reduce the dye's affinity for the fiber.[10][11][12]
Solutions:
-
Ensure the dyeing temperature reaches the recommended level for this compound.
-
Increase the dyeing time to allow for better dye penetration and fixation.
-
Verify and maintain the dyebath pH within the optimal range.[10][11][12]
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
This compound is a brilliant red, single azo disperse dye.[15] It is primarily used for dyeing and printing on polyester and polyester/cotton blended fabrics.[15][16][17] It is also suitable for dyeing polyester superfine fibers.[15]
Q2: What is the optimal pH for dyeing with this compound?
For disperse dyeing, the dyebath should be acidic, with a pH maintained between 4.5 and 5.5.[10][11][12][18][19][20] Acetic acid is commonly used to control the pH.[10][11][12][19] Maintaining the correct pH is crucial for satisfactory dye exhaustion and to prevent color instability and inferior fastness.[10][11][12][19]
Q3: What is the role of a dispersing agent in the dyeing process?
Dispersing agents are essential for preventing the agglomeration of sparingly soluble disperse dye particles in the aqueous dyebath.[6][7][9][21] They ensure a fine and uniform dispersion of the dye, which is critical for achieving even dyeing and preventing color spots.[6][9][22]
Q4: What is the recommended dyeing temperature for this compound?
High-temperature dyeing methods are typically used for disperse dyes on polyester.[14] The temperature is generally raised to 130°C to swell the polyester fibers, allowing the dye molecules to penetrate the fiber structure.[10][14]
Q5: How can I improve the wash fastness of my dyed fabric?
To improve wash fastness, a post-treatment process called reduction clearing is recommended.[1][10] This process removes any unfixed dye from the surface of the fibers, preventing color bleeding during washing.[1][10]
Data Presentation
Table 1: Recommended Dyeing Parameters for this compound
| Parameter | Recommended Range | Purpose |
| Dye Concentration | 0.5 - 3.0% (on weight of fabric) | To achieve desired shade depth |
| Liquor Ratio | 10:1 to 20:1 | Ratio of the weight of the dyebath to the weight of the fabric |
| pH | 4.5 - 5.5 | Ensures dye stability and optimal exhaustion[10][11][12][18][19][20] |
| Dispersing Agent | 1.0 - 2.0 g/L | Prevents dye agglomeration and ensures even dispersion[6][7][9] |
| Leveling Agent | 0.5 - 1.0 g/L | Promotes even dye distribution and migration[1][3][4] |
| Dyeing Temperature | 130°C | Swells polyester fibers for dye penetration[10][14] |
| Rate of Heating | 1 - 2°C / minute | Prevents rapid dye uptake and promotes leveling[14] |
| Dyeing Time | 30 - 60 minutes at 130°C | Allows for sufficient dye diffusion and fixation |
| Reduction Clearing | 1-2 g/L Sodium Hydrosulfite, 1-2 g/L Caustic Soda, 70-80°C for 15-20 min | Removes unfixed surface dye to improve wash fastness[10] |
Experimental Protocols
High-Temperature, High-Pressure (HTHP) Exhaust Dyeing Protocol for Polyester with this compound
This protocol provides a general procedure. Optimal conditions may need to be adjusted based on specific equipment and substrate.
-
Fabric Preparation:
-
Dyebath Preparation:
-
Dyeing Cycle:
-
Introduce the fabric into the dyebath at approximately 60°C.
-
Raise the temperature to 130°C at a controlled rate of 1-2°C per minute.[14]
-
Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.
-
Cool the dyebath down to 70-80°C.
-
-
Rinsing and Reduction Clearing:
-
Final Finishing:
-
Neutralize the fabric if necessary.
-
Dry the fabric.
-
Visualizations
Caption: Experimental workflow for dyeing polyester with this compound.
Caption: Troubleshooting logic for uneven dyeing with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. vichem.vn [vichem.vn]
- 3. skychemi.com [skychemi.com]
- 4. Application of Leveling Agent in Dyeing and Washing - Knowledge [colorfuldyes.com]
- 5. Common quality problems with dispersion dyeing - Exhibition - Fujian Titex Textiles Industrial Co., Ltd [titextextiles.com]
- 6. autumnchem.com [autumnchem.com]
- 7. Understanding the Role of Dispersing Agents in Polyester Dyeing-Anyang Double Circle Auxiliary Co., Ltd. [en.ayshzj.com]
- 8. youtube.com [youtube.com]
- 9. texauxchemicals.com [texauxchemicals.com]
- 10. textilelearner.net [textilelearner.net]
- 11. scribd.com [scribd.com]
- 12. Textile Knowledge : Disperse dyeing effected by ph [textileengg.blogspot.com]
- 13. skygroupchem.com [skygroupchem.com]
- 14. autumnchem.com [autumnchem.com]
- 15. worlddyevariety.com [worlddyevariety.com]
- 16. This compound TDS|this compound from Chinese supplier and producer - DISPERSE RED DYES - Enoch dye [enochdye.com]
- 17. 68248-10-2|this compound Red P-4G|Colorcom Group [colorcominternational.com]
- 18. Disperse Dye Properties and Testing - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 19. Disperse Dyes (Full PDF) | Disperse Dye | DOC [slideshare.net]
- 20. Five Properties of Disperse Dyes--pH Sensibility - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 21. vichem.vn [vichem.vn]
- 22. Dispersing and Leveling agent | Dyeing | NICCA Textile Chemicals [nctexchem.com]
Technical Support Center: Minimizing Thermal Migration of Disperse Red 278 in Polyester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the thermal migration of Disperse Red 278 in polyester (B1180765) dyeing.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the dyeing of polyester with this compound, focusing on minimizing thermal migration.
| Problem | Potential Cause | Recommended Solution |
| Poor Rubbing Fastness After Heat Setting | Dye molecules have migrated to the fiber surface due to excessive heat or improper post-treatment. | - Optimize the heat-setting temperature and time. Aim for the lowest possible temperature that achieves the desired fabric stability. - Implement a thorough reduction clearing process after dyeing to remove unfixed dye from the surface. - Consider the use of a high-performance fixing agent specifically designed for disperse dyes. |
| Color Change or Fading After Finishing | Thermal migration has altered the distribution of the dye within the fibers, affecting the perceived color. This can also be caused by the chemical interaction between the dye and finishing agents. | - Select finishing agents (e.g., softeners, water repellents) that are known to have minimal impact on the thermal migration of disperse dyes. Conduct a compatibility test before bulk production. - Lower the curing temperature of the finishing agent if possible. - Ensure a comprehensive washing and neutralization step is performed before the application of any finishing agents. |
| Staining of Adjacent White Fabric During Storage or Ironing | Sublimation of the dye from the polyester surface onto adjacent materials. This is a direct consequence of thermal migration, where dye is present on the fiber surface. | - Employ a suitable anti-sublimation agent during the dyeing or finishing process. - Ensure that the reduction clearing process is highly effective in removing all surface dye. - Advise on appropriate storage conditions, avoiding high temperatures and direct contact with other materials. |
| Inconsistent Color Across the Dyed Fabric (Shade Variation) | Uneven application of heat during drying or heat-setting, leading to differential migration of the dye. It can also be caused by residual processing oils or sizes that promote migration in certain areas. | - Ensure uniform temperature distribution across the heat-setting equipment (e.g., stenter). - Implement a thorough pre-treatment process to remove all impurities from the polyester fabric before dyeing. - Optimize the dyeing process parameters, including temperature ramp-up and holding times, to ensure even dye penetration. |
Frequently Asked Questions (FAQs)
Q1: What is thermal migration and why is it a problem with this compound on polyester?
A1: Thermal migration is the movement of disperse dye molecules from the interior of the polyester fiber to its surface when subjected to heat during post-dyeing processes like heat-setting, drying, or calendering.[1] This is particularly problematic for this compound as it can lead to a number of quality issues, including poor rubbing fastness, color changes, and staining of other materials.[1][2]
Q2: What are the primary causes of thermal migration?
A2: The main factors contributing to thermal migration are:
-
High Dye Concentration: Over-dyeing can lead to an excess of dye molecules that are not securely fixed within the fiber.[1]
-
Inadequate Post-Dyeing Treatment: Insufficient washing and reduction clearing fail to remove unfixed dye from the fiber surface.[1]
-
Aggressive Heat Treatments: High temperatures and prolonged exposure during heat-setting or drying provide the energy for the dye to migrate.[1]
-
Presence of Auxiliaries: Certain spinning oils, lubricants, and finishing agents can act as solvents for the dye at high temperatures, facilitating its movement to the surface.[3][4]
Q3: How can I test for the risk of thermal migration in my dyed polyester fabric?
A3: A simple qualitative test can be performed. Take a sample of the dyed fabric and heat-set it at a temperature of 180°C for 30 seconds. Afterwards, rub the surface with a piece of undyed white cotton fabric. If a significant amount of color transfers to the white fabric, it indicates a high risk of thermal migration and that corrective measures are necessary.[1]
Q4: What is reduction clearing and how does it help minimize thermal migration?
A4: Reduction clearing is a post-dyeing chemical treatment that destroys and removes any unfixed disperse dye particles from the surface of the polyester fibers. By eliminating this surface dye, there is less dye available to migrate during subsequent heat treatments, thereby improving the fastness properties of the dyed fabric.
Q5: Can the choice of finishing agents affect the thermal migration of this compound?
A5: Absolutely. Many softeners and other finishing agents can act as a solvent for disperse dyes, especially at elevated temperatures.[4] This can extract the dye from the fiber and bring it to the surface. It is crucial to select finishing agents that are compatible with disperse dyes and have a low impact on thermal migration. Always conduct preliminary tests with your chosen finishing agents.
Data Presentation
Table 1: Effect of Heat-Setting Temperature on Rubbing Fastness of Polyester Dyed with this compound
| Heat-Setting Temperature (°C) | Rubbing Fastness (Dry) - ISO 105-X12 | Rubbing Fastness (Wet) - ISO 105-X12 |
| 160 | 4-5 | 4 |
| 180 | 3-4 | 3 |
| 200 | 2-3 | 2 |
Note: The values presented are representative and can vary based on the specific dyeing process and fabric type.
Table 2: Influence of Post-Treatment on the Color Fastness of Polyester Dyed with this compound
| Post-Treatment Method | Wash Fastness (Staining on Cotton) - ISO 105-C06 | Perspiration Fastness (Staining on Cotton) - ISO 105-E04 |
| Hot Rinse Only | 3 | 3 |
| Reduction Clearing | 4-5 | 4-5 |
| Reduction Clearing + Fixing Agent | 5 | 5 |
Note: The values presented are representative and can vary based on the specific dyeing process and fabric type.
Experimental Protocols
1. Protocol for Reduction Clearing of Polyester Dyed with this compound
-
Objective: To remove unfixed this compound from the surface of dyed polyester fabric to improve fastness properties.
-
Materials:
-
Dyed polyester fabric
-
Sodium hydrosulfite (reducing agent)
-
Sodium hydroxide (B78521) (caustic soda)
-
Acetic acid (for neutralization)
-
Laboratory dyeing apparatus (e.g., beaker dyer)
-
-
Procedure:
-
After the dyeing cycle is complete, drain the dyebath.
-
Rinse the fabric thoroughly with hot water (approximately 70°C).
-
Prepare a reduction clearing bath with the following composition (based on the weight of fabric - owf):
-
2 g/L Sodium Hydrosulfite
-
2 g/L Sodium Hydroxide (38°Bé)
-
-
Immerse the dyed fabric in the bath at 70-80°C.
-
Run the treatment for 15-20 minutes.
-
Drain the reduction clearing bath.
-
Rinse the fabric with hot water.
-
Neutralize the fabric in a bath containing 1 g/L of acetic acid at 50-60°C for 10 minutes.
-
Rinse the fabric thoroughly with cold water.
-
Dry the fabric.
-
2. Protocol for Application of a Cationic Fixing Agent
-
Objective: To improve the wet fastness and further reduce the potential for thermal migration of this compound.
-
Materials:
-
Reduction-cleared and neutralized polyester fabric
-
Cationic fixing agent suitable for disperse dyes
-
Acetic acid
-
Laboratory padding or exhaust dyeing equipment
-
-
Procedure (Exhaust Method):
-
Prepare a fresh bath with a pH of 4.5-5.5, adjusted with acetic acid.
-
Add 1-3% (owf) of the cationic fixing agent to the bath.
-
Immerse the fabric in the bath at 40°C.
-
Raise the temperature to 50-60°C and run for 20-30 minutes.
-
Drain the bath.
-
Rinse the fabric lightly with cold water.
-
Dry the fabric.
-
Visualizations
Caption: Polyester dyeing and finishing workflow for minimizing thermal migration.
Caption: Simplified mechanism of thermal migration of disperse dye in polyester fiber.
Caption: Troubleshooting workflow for poor fastness properties.
References
Technical Support Center: Disperse Red 278 Leveling Properties
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and textile industry professionals in improving the leveling properties of Disperse Red 278.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a monoazo disperse dye, appearing as a red powder.[1][2] Its molecular formula is C22H25N5O7.[2][3][4][5] It is primarily used for dyeing and printing on polyester (B1180765) and polyester-cotton blended fabrics.[1][2][3][4] It is also suitable for dyeing polyester microfibers.[2][4]
Q2: What does "leveling" mean in the context of dyeing?
Leveling refers to the uniformity and evenness of dye distribution throughout the textile material, preventing issues like patchiness, streaks, or shade variations.[6][7] Good leveling is crucial for achieving high-quality, consistent coloration.
Q3: What factors can negatively impact the leveling of this compound?
Several factors can lead to poor leveling of disperse dyes like this compound, including:
-
Rapid initial dye uptake: If the dye rushes onto the fiber too quickly, it can result in uneven dyeing.[6][8]
-
Poor dye migration: The ability of the dye to move from areas of high concentration to areas of low concentration is essential for correcting initial unevenness.[6][9][10]
-
Dye agglomeration: Disperse dyes have low water solubility and can clump together, leading to spots and uneven color.[6][7]
-
Improper dyeing conditions: Factors like incorrect temperature, heating rate, and pH can all contribute to poor leveling.[11][12][13]
-
Fabric characteristics: Variations in the textile material itself can cause uneven dye absorption.[14]
Q4: What are leveling agents and how do they improve the leveling of this compound?
Leveling agents are chemical auxiliaries added to the dyebath to promote uniform dyeing.[6] They work through several mechanisms:
-
Retarding (Slowing Dye Uptake): They temporarily form a complex with the dye molecules, slowing down their initial absorption by the fiber and allowing for more even distribution.[6][8][9][10]
-
Promoting Migration: They help the dye to move from dyed areas back into the dyebath and then onto undyed or lightly dyed areas, correcting unevenness.[6][9][10]
-
Improving Dispersion: They help to keep the disperse dye particles finely and evenly distributed in the dyebath, preventing agglomeration.[9][15][16]
Troubleshooting Guide: Common Leveling Issues with this compound
| Problem | Potential Cause | Recommended Solution |
| Uneven Color / Patchiness | Rapid dye uptake, poor dye migration, or incorrect heating rate.[7][12] | 1. Control the heating rate: A slower, more controlled temperature rise allows for more even dye absorption. 2. Use a suitable leveling agent: Select a leveling agent with good retarding and migration properties. 3. Optimize dyeing temperature and time: Ensure the dyeing process is carried out at the optimal temperature for a sufficient duration to allow for dye migration.[12] |
| Color Spots / Specks | Agglomeration of dye particles due to poor dispersion.[7][17] | 1. Ensure proper dispersion of the dye: Thoroughly mix the dye paste before adding it to the dyebath. 2. Use a high-quality dispersing agent: This will help to keep the dye particles from clumping together.[16] 3. Check water quality: Hard water can contribute to dye agglomeration.[14] |
| Shade Variation (Barre) | Inconsistencies in the textile material (e.g., yarn tension variations). | 1. Select a dye with good coverage properties. 2. Use a leveling agent specifically designed to cover fabric irregularities. [15] 3. Ensure proper fabric preparation before dyeing. |
| Poor Color Yield | Excessive use of retarding leveling agents.[6] | 1. Optimize the concentration of the leveling agent: Use the minimum amount necessary to achieve good leveling. 2. Select a leveling agent that does not significantly compromise color yield. |
Experimental Protocols
1. Evaluation of Leveling Agent Performance: Migration Test
This protocol assesses the ability of a leveling agent to promote the migration of this compound from a dyed fabric to an undyed fabric.
-
Materials:
-
Dyed polyester fabric (using this compound)
-
Undyed polyester fabric of the same size
-
Dye bath solution containing the leveling agent to be tested
-
Laboratory dyeing apparatus
-
-
Methodology:
-
Prepare a dye bath containing the leveling agent at a specified concentration and pH (typically acidic, around 4.5).[9][10]
-
Stitch the dyed and undyed fabric samples together.
-
Place the combined fabric sample into the dye bath.
-
Raise the temperature to the dyeing temperature (e.g., 130°C for polyester) and hold for a specified time (e.g., 60 minutes).[9][10]
-
Remove the fabric, rinse, and dry.
-
Visually assess the color difference between the originally dyed and undyed fabrics. A smaller color difference indicates better migration and thus better leveling performance.
-
2. Evaluation of Retarding Effect: Dye Uptake Rate
This protocol measures how effectively a leveling agent slows down the initial dyeing rate of this compound.
-
Materials:
-
Undyed polyester fabric
-
Dye bath solution containing this compound and the leveling agent
-
Spectrophotometer
-
-
Methodology:
-
Prepare a dye bath with a known concentration of this compound, the leveling agent, and adjusted pH.
-
Introduce the polyester fabric into the dye bath at a starting temperature (e.g., 40°C).[9][10]
-
Gradually increase the temperature to the final dyeing temperature (e.g., 130°C).
-
At regular time or temperature intervals (e.g., every 10°C or every 15 minutes), take a small sample of the dye bath.
-
Measure the absorbance of the dye bath samples using a spectrophotometer to determine the remaining dye concentration.
-
Calculate the percentage of dye exhaustion at each interval.
-
Plot the dye exhaustion against time/temperature. A slower rate of exhaustion in the presence of the leveling agent indicates a good retarding effect.
-
Visualizations
Caption: Workflow for the Migration Test to evaluate leveling agent performance.
Caption: Factors influencing the leveling properties of this compound.
References
- 1. This compound TDS|this compound from Chinese supplier and producer - DISPERSE RED DYES - Enoch dye [enochdye.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. 68248-10-2|this compound Red P-4G|Colorcom Group [colorcominternational.com]
- 4. China Biggest C.I. This compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 5. This compound Red C-4G 200% Textile Disperse Dyes - this compound and Red C-4G [orienchem.en.made-in-china.com]
- 6. Leveling agents: chemistry and performance [textiletoday.com.bd]
- 7. 2023 Dyeing Products: Analysis Of Common Defects In Dyeing | Morsail [mspajama.com]
- 8. Research on Levelling Agents Commonly Used in Printing and Dyeing Dyes - Cowintprinting.com [cowint.com]
- 9. How to Choose a Leveling Agent for Disperse Dyes? - Skychem Group [skychemi.com]
- 10. Four properties of disperse dye leveling agent - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 11. Application of Leveling Agent in Dyeing and Washing - Knowledge [colorfuldyes.com]
- 12. What are Common problems for Disperse dyeing? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 13. vichem.vn [vichem.vn]
- 14. textilelearner.net [textilelearner.net]
- 15. Leveling Agents - Piedmont Chemical Industries [piedmontchemical.com]
- 16. Dispersing and Leveling agent | Dyeing | NICCA Textile Chemicals [nctexchem.com]
- 17. Common quality problems with dispersion dyeing - Exhibition - Fujian Titex Textiles Industrial Co., Ltd [titextextiles.com]
Technical Support Center: Overcoming Aggregation Issues with Disperse Red 278
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered when working with Disperse Red 278.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a monoazo dye, appearing as a red powder.[1] Its chemical formula is C₂₂H₂₅N₅O₇, with a molecular weight of 471.46 g/mol .[2][3] It is primarily used for dyeing and printing on polyester (B1180765) and polyester-cotton blended fabrics.[1][2] Due to its low water solubility, it is applied as a dispersion.[4][5]
Table 1: Chemical Properties of this compound
| Property | Value |
| C.I. Name | This compound |
| CAS Number | 68248-10-2 |
| Molecular Formula | C₂₂H₂₅N₅O₇ |
| Molecular Weight | 471.46 g/mol |
| Chemical Class | Monoazo |
| Appearance | Red Powder |
Q2: What is dye aggregation and why is it a problem with this compound?
Dye aggregation is a phenomenon where individual dye molecules clump together to form larger particles.[7] For disperse dyes like this compound, which are sparingly soluble in water, this is a common issue.[4][8] Aggregation can lead to several experimental problems, including:
-
Uneven Dyeing and Staining: Aggregated particles are too large to penetrate synthetic fibers uniformly, leading to spotting and inconsistent color.[7]
-
Inaccurate Spectrophotometric Measurements: Aggregates can cause deviations from the Beer-Lambert law, leading to erroneous concentration calculations.
-
Reduced Bioavailability in Drug Development: In drug delivery systems, aggregation can affect the dissolution rate and bioavailability of the dye if it's used as a model drug or component.
-
Clogging of Equipment: Large aggregates can block filters and narrow tubing in experimental setups.
Q3: What are the primary causes of this compound aggregation?
Several factors can induce or exacerbate the aggregation of this compound:
-
Improper Dispersion Preparation: Incorrectly preparing the initial dye dispersion is a common cause.
-
High Temperature and Rapid Heating: While high temperatures are often necessary for dyeing polyester, a rapid heating rate can promote aggregation.[7][9]
-
Water Hardness: The presence of metal ions (e.g., calcium and magnesium) in hard water can contribute to dye aggregation.[7]
-
Incorrect pH: The stability of disperse dye dispersions is pH-dependent; a slightly acidic pH of 4.0-5.5 is generally recommended.[9][10]
-
Inadequate or Unsuitable Dispersing Agents: The absence or use of an inappropriate dispersing agent can lead to instability of the dye dispersion.[7][11]
Troubleshooting Guide: Preventing and Resolving this compound Aggregation
This guide provides a systematic approach to diagnosing and resolving aggregation issues with this compound in your experiments.
Initial Troubleshooting Workflow
Caption: Initial troubleshooting workflow for this compound aggregation.
Detailed Troubleshooting Steps
1. Issue: Visible Particles in the Dispersion or on Fabric
-
Possible Cause: Incomplete initial dispersion or aggregation over time.
-
Solution:
-
Improve Initial Dispersion: Ensure the dye powder is thoroughly wetted to form a paste before adding the bulk of the solvent. Use a high-shear mixer or sonicator for a short period to break up initial agglomerates.
-
Use a Dispersing Agent: If not already in use, add a suitable dispersing agent to the formulation.[7][11]
-
Filter the Dispersion: For critical applications, filter the prepared dispersion through a fine filter to remove any large aggregates before use.
-
2. Issue: Inconsistent Color or Staining in Dyeing Applications
-
Possible Cause: Aggregation during the heating phase of the dyeing process.
-
Solution:
-
Control Heating Rate: Maintain a slow and steady heating rate, typically not exceeding 2°C per minute.[12]
-
Use Thermally Stable Dispersing Agents: For high-temperature applications, select a dispersing agent known for its thermal stability, such as naphthalene (B1677914) sulfonate-based dispersants.[13]
-
Optimize pH: Ensure the dyebath is maintained at a slightly acidic pH (4.0-5.5) using a buffer system like acetic acid/sodium acetate.[9][10]
-
3. Issue: Poor Reproducibility in Analytical Measurements
-
Possible Cause: Aggregation affecting the optical properties of the solution.
-
Solution:
-
Work at Lower Concentrations: If possible, conduct experiments at concentrations below the critical aggregation concentration.
-
Use a Co-solvent: The addition of a small amount of a water-miscible organic solvent like acetone (B3395972) or ethanol (B145695) can sometimes improve solubility and reduce aggregation.
-
Monitor with UV-Vis Spectroscopy: Regularly check the UV-Vis spectrum of your stock solution. A change in the shape of the absorption peak or a shift in the maximum absorption wavelength (λmax) can indicate aggregation.[14]
-
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution (1 mg/mL)
This protocol provides a general method for preparing a stable stock solution of this compound for research applications.
Materials:
-
This compound powder
-
Dispersing agent (e.g., a lignosulfonate or naphthalene sulfonate-based dispersant)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Sonicator (optional)
Methodology:
-
Weigh 10 mg of this compound powder.
-
Weigh an appropriate amount of dispersing agent (typically 10-50% of the dye weight, but this should be optimized).
-
In a small beaker, create a paste by adding a few drops of deionized water to the dye and dispersing agent mixture. Stir with a glass rod until a smooth, lump-free paste is formed.
-
Gradually add the remaining deionized water to a final volume of 10 mL while stirring continuously with a magnetic stirrer.
-
Continue stirring for at least 30 minutes.
-
For enhanced dispersion, sonicate the solution for 5-10 minutes in a bath sonicator. Avoid excessive sonication which can generate heat.
-
Store the stock solution in a well-sealed container, protected from light. Shake well before each use.
Protocol 2: UV-Vis Spectroscopy for Monitoring Aggregation
This protocol can be used to qualitatively assess the aggregation of this compound in solution.
Methodology:
-
Prepare a series of dilutions of your this compound stock solution in the desired solvent.
-
Record the UV-Vis absorption spectrum for each dilution over a relevant wavelength range (e.g., 300-700 nm).
-
Observe the shape of the absorption peak and the position of the maximum absorption wavelength (λmax).
-
Interpretation:
-
Monomeric Dye: At very low concentrations, you will observe the spectrum of the monomeric (unaggregated) dye.
-
Aggregation: As concentration increases, the formation of aggregates may cause a blue-shift (hypsochromic shift) or a red-shift (bathochromic shift) in the λmax, often accompanied by a broadening of the peak or the appearance of a new shoulder.[14] A consistent change in the spectral shape with increasing concentration is indicative of aggregation.
-
Data Presentation
Table 2: Recommended Dispersing Agents for Disperse Dyes
| Dispersing Agent Type | Examples | Key Characteristics |
| Anionic | Lignosulfonates, Naphthalene Sulfonates | Good thermal stability, widely used in commercial dye formulations.[13] |
| Non-ionic | Ethoxylated fatty alcohols, Alkylphenol ethoxylates | Can improve leveling and slow down the dyeing rate.[13] |
| Polymeric | Polyacrylates, Styrene-maleic anhydride (B1165640) copolymers | Provide steric stabilization, can be very effective at preventing aggregation. |
Note: The optimal dispersing agent and its concentration should be determined experimentally for your specific application.
Visualizations
Factors Influencing this compound Aggregation
Caption: Key factors influencing the aggregation of this compound.
Experimental Workflow for Preparing a Stable Dispersion
Caption: Workflow for preparing a stable dispersion of this compound.
References
- 1. This compound TDS|this compound from Chinese supplier and producer - DISPERSE RED DYES - Enoch dye [enochdye.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. This compound Red C-4G 200% Textile Disperse Dyes - this compound and Red C-4G [orienchem.en.made-in-china.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 68248-10-2|this compound Red P-4G|Colorcom Group [colorcominternational.com]
- 7. How to prevent the agglomeration of disperse dyes in dyeing? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 8. ajol.info [ajol.info]
- 9. How to Achieve Optimal Dye Dispersion in Polyester Fabric with the Right Agent-Anyang Double Circle Auxiliary Co., Ltd. [en.ayshzj.com]
- 10. textilelearner.net [textilelearner.net]
- 11. Understanding the Role of Dispersing Agents in the Use of Disperse Dyes-Anyang Double Circle Auxiliary Co., Ltd. [en.ayshzj.com]
- 12. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 13. How to Prevent the Aggregation of Disperse Dyes in Dyeing?(2) - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 14. Combining UV-Vis and Resonance Raman Spectroscopy to Characterize Molecular Aggregation [mdpi.com]
Technical Support Center: Enhancing the Light Fastness of Fabrics Dyed with Disperse Red 278
This technical support center provides researchers, scientists, and textile chemists with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the light fastness of fabrics dyed with C.I. Disperse Red 278.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its light fastness a concern?
This compound (C.I. 113386) is a monoazo disperse dye used for dyeing polyester (B1180765) and its blends. Azo-based disperse dyes are known for their vibrant shades but often exhibit moderate to poor light fastness.[1] Exposure to ultraviolet (UV) radiation can lead to the photodegradation of the dye's chromophore, resulting in premature color fading. This is a significant issue for textiles intended for applications with high sun exposure, such as automotive interiors, outdoor apparel, and home furnishings.
Q2: What are the primary mechanisms of photofading in azo disperse dyes like this compound?
The photofading of azo dyes is a complex process primarily driven by photo-oxidation.[2] UV radiation excites the dye molecules, making them susceptible to reaction with oxygen. This can lead to the cleavage of the azo bond (-N=N-), which is crucial for the dye's color. The process can be accelerated by the presence of moisture and other atmospheric pollutants.
Q3: What are the main strategies to improve the light fastness of this compound?
The primary strategies include:
-
Application of UV Absorbers: These compounds preferentially absorb harmful UV radiation and dissipate it as less harmful thermal energy, thus protecting the dye molecules.[1][3]
-
Optimizing the Dyeing Process: Ensuring deep and uniform penetration of the dye into the fiber can enhance light fastness. Deeper shades generally show better resistance to fading.[1][4]
-
After-treatment Processes: Applying specific finishing agents can help to stabilize the dye and improve its resistance to light.[1]
-
Thorough Reduction Clearing: Properly removing unfixed dye from the fiber surface is crucial, as surface dye has significantly lower light fastness.[5]
Q4: Which types of UV absorbers are most effective for polyester dyed with disperse dyes?
For polyester, benzotriazole (B28993) and benzophenone-type UV absorbers are commonly used and have shown effectiveness in improving the light fastness of disperse dyes.[3] These are hydrophobic compounds that can be applied to the polyester fiber during or after the dyeing process.[3]
Q5: Can the dyeing depth affect the light fastness of this compound?
Yes, dyeing depth has a significant impact. Deeper shades, which have a higher concentration of dye within the fiber, generally exhibit better light fastness.[1][4] This is because the dye molecules can form larger aggregates, reducing the surface area of individual molecules exposed to light and oxygen.[4]
Section 2: Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor light fastness (rating of 1-2 on the Blue Wool Scale) despite using a UV absorber. | 1. Incorrect application method: The timing of UV absorber application (pre-treatment, simultaneous with dyeing, or after-treatment) can significantly impact its effectiveness.[3][6] 2. Insufficient concentration of UV absorber: The amount of UV absorber relative to the dye concentration may be too low. 3. Improper selection of UV absorber: The chosen UV absorber may not be optimal for the specific dye-fiber system. | 1. Experiment with different application methods. Studies on similar dyes show that after-treatment is often the most effective method for improving light fastness.[3][6] 2. Increase the concentration of the UV absorber. Refer to the data tables below for recommended starting concentrations based on similar red disperse dyes. 3. Select a benzotriazole or benzophenone-based UV absorber specifically designed for polyester. |
| Inconsistent light fastness across the fabric. | 1. Uneven dye penetration: This can be caused by improper dyeing temperature, time, or the use of inappropriate leveling agents.[1] 2. Uneven application of the UV absorber: The finishing process may not be uniform. | 1. Optimize dyeing parameters to ensure level dyeing. Use appropriate dispersing and leveling agents.[1] 2. Ensure uniform application of the UV absorber during the finishing process, for example, by using a padding method followed by controlled drying and curing.[7] |
| Significant shade change after applying a UV absorber. | 1. Reaction between the dye and the UV absorber. 2. The inherent color of the UV absorber. | 1. Test for compatibility between this compound and the selected UV absorber on a small sample first. 2. Choose a UV absorber with minimal intrinsic color. Consult the technical data sheet from the supplier. |
| Reduced fabric strength or yellowing after treatment. | 1. Harsh application conditions: High temperatures or improper pH during the application of auxiliaries can damage the polyester fiber. 2. High concentrations of certain UV absorbers can sometimes lead to yellowing upon exposure to heat or light.[5] | 1. Adhere to the recommended application conditions for all auxiliaries. 2. Avoid excessive concentrations of UV absorbers. Conduct trials to find the optimal concentration that improves light fastness without causing undesirable side effects. |
Section 3: Quantitative Data Summary
The following data is based on studies of similar red azo disperse dyes on polyester, as specific data for this compound was not available in the reviewed literature. These tables should serve as a starting point for experimental design.
Table 1: Effect of UV Absorber Type and Application Method on Light Fastness (Blue Wool Scale)
| Dye System | UV Absorber (Type) | Application Method | Light Fastness (Without UV Absorber) | Light Fastness (With UV Absorber) | Improvement (Grades) |
| Red Azo Disperse Dye on Polyester | Benzotriazole | Simultaneous with Dyeing | 3 | 4 | +1 |
| Red Azo Disperse Dye on Polyester | Benzotriazole | After-treatment | 3 | 4-5 | +1-2 |
| Red Azo Disperse Dye on Polyester | Benzophenone | Simultaneous with Dyeing | 3 | 3-4 | +0-1 |
| Red Azo Disperse Dye on Polyester | Benzophenone | After-treatment | 3 | 4 | +1 |
Source: Adapted from studies on C.I. Disperse Red 86 and other similar dyes.
Table 2: Effect of UV Absorber Concentration (After-treatment) on Light Fastness
| Dye System | UV Absorber (Benzotriazole type) | Light Fastness Rating |
| Red Azo Disperse Dye (1.0% owf) on Polyester | 0% owf (Control) | 3 |
| Red Azo Disperse Dye (1.0% owf) on Polyester | 1.0% owf | 4 |
| Red Azo Disperse Dye (1.0% owf) on Polyester | 2.0% owf | 4-5 |
| Red Azo Disperse Dye (1.0% owf) on Polyester | 3.0% owf | 5 |
owf: on weight of fabric
Section 4: Experimental Protocols
Protocol 1: High-Temperature Exhaust Dyeing of Polyester with this compound
-
Fabric Preparation: Scour and pre-heat set the polyester fabric.
-
Dyebath Preparation:
-
Set the liquor-to-goods ratio to 10:1.
-
Add a dispersing agent (e.g., 1 g/L).
-
Adjust the pH of the bath to 4.5-5.5 with acetic acid.
-
Disperse the required amount of this compound (e.g., 1.0% owf) in water and add to the dyebath.
-
-
Dyeing Cycle:
-
Introduce the fabric into the dyebath at 60°C.
-
Raise the temperature to 130°C at a rate of 1.5°C/minute.
-
Hold at 130°C for 60 minutes.
-
Cool the dyebath to 70°C.
-
-
Reduction Clearing:
-
Drain the dyebath.
-
Treat the fabric in a fresh bath containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L detergent at 70-80°C for 20 minutes.
-
Rinse thoroughly and neutralize with acetic acid.
-
-
Drying: Dry the fabric at 120°C.
Protocol 2: After-treatment with a UV Absorber by Exhaust Method
-
Bath Preparation:
-
Use the dyed, cleared, and rinsed fabric from Protocol 1.
-
Prepare a fresh bath with a liquor-to-goods ratio of 10:1.
-
Disperse the UV absorber (e.g., 2.0% owf of a benzotriazole type) in water and add to the bath.
-
Adjust the pH to 5.0.
-
-
Treatment Cycle:
-
Introduce the dyed fabric at 60°C.
-
Raise the temperature to 130°C at 1.5°C/minute.
-
Hold at 130°C for 45-60 minutes.
-
Cool down to 70°C, drain, and rinse.
-
-
Drying: Dry the treated fabric at 120°C.
Protocol 3: Light Fastness Testing
-
Standard: Conduct the test according to ISO 105-B02 or AATCC Test Method 16.
-
Apparatus: Use a xenon arc lamp apparatus.
-
Procedure:
-
Mount the fabric specimens in sample holders.
-
Simultaneously expose the specimens and a set of Blue Wool standards (grades 1-8) to the xenon arc lamp under controlled conditions of temperature and humidity.
-
Periodically assess the fading of the specimens by comparing the color change with that of the Blue Wool standards.
-
-
Evaluation: The light fastness rating is the number of the Blue Wool standard that shows a similar degree of fading to the test specimen.
Section 5: Visualizations
Caption: Workflow for enhancing the light fastness of polyester.
Caption: Simplified mechanism of dye photofading and UV absorber protection.
References
- 1. autumnchem.com [autumnchem.com]
- 2. dl.edi-info.ir [dl.edi-info.ir]
- 3. researchgate.net [researchgate.net]
- 4. danlintex.com [danlintex.com]
- 5. Factors Affecting The Light Fastness of Dyes And Improvement Methods - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 6. researchgate.net [researchgate.net]
- 7. What are the applications of UV absorbers on textiles? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
Technical Support Center: Eco-Friendly Reduction Clearing for Disperse Dyes
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for eco-friendly reduction clearing methods applicable to azo disperse dyes, such as Disperse Red 278. The information is tailored for researchers, scientists, and professionals in textile science and drug development.
Frequently Asked Questions (FAQs)
Q1: What is reduction clearing and why is it necessary for this compound?
A1: Reduction clearing is a post-treatment process used after dyeing polyester (B1180765) fibers with disperse dyes.[1][2] Its primary function is to remove unfixed dye particles from the fiber surface.[1][3] This is crucial for improving the dye's fastness properties (like wash, rub, and light fastness), preventing color bleeding, and achieving a brighter, more uniform shade.[1][4][5] For deep shades of dyes like this compound, this step is essential to meet quality standards.[5]
Q2: What are the environmental concerns with conventional reduction clearing methods?
A2: The conventional method typically uses sodium dithionite (B78146) (also known as sodium hydrosulfite) and sodium hydroxide (B78521) (caustic soda).[6][7] This process has significant environmental drawbacks, including a high effluent load in terms of Chemical Oxygen Demand (COD) and Biochemical Oxygen Demand (BOD).[7][8] The by-products, such as sulfites and sulfates, are corrosive, can deplete oxygen in waterways, and the process can generate hazardous aromatic amines from the breakdown of azo dyes.[6][7]
Q3: What are the main categories of eco-friendly reduction clearing methods?
A3: Eco-friendly alternatives aim to reduce chemical consumption, water usage, and environmental toxicity. Key approaches include:
-
Alternative Reducing Agents: Utilizing more biodegradable and less hazardous chemicals like formamidine (B1211174) sulfinic acid (thiourea dioxide), glucose, or hydroxyacetone.[7][9]
-
Natural Surfactants and Agents: Employing natural products like soap nut extract, which can offer good clearing performance with lower environmental impact.[6]
-
Enzymatic Treatments: Using enzymes such as laccases, peroxidases, and azoreductases to specifically degrade the dye molecules.[7][10]
-
Microbial Decolorization: Leveraging bacteria or fungi to break down the dye structure under controlled anaerobic and/or aerobic conditions.[11][12]
-
Process Intensification: Using technologies like ultrasound to enhance the efficiency of clearing, which can reduce chemical, water, and energy consumption.[7][13]
-
Acidic Reduction Clearing: Performing the clearing step under acidic conditions, which can be done in the same bath as dyeing, saving time, water, and energy.[14][15]
Q4: Can eco-friendly methods achieve the same fastness properties as the conventional hydro-caustic method?
A4: Yes, many eco-friendly alternatives have been shown to achieve comparable or even superior fastness properties. For example, studies on detergent-based wash-off processes and certain green clearing agents have demonstrated excellent wash and rub fastness, often with ratings of 4 or 4-5 on the grey scale.[8][16] Similarly, clearing with soap nut extract has been shown to improve fastness to a level comparable to sodium dithionite.[6] However, the effectiveness can vary depending on the specific dye and the chosen method, requiring optimization.[9]
Troubleshooting Guide
Problem 1: Poor wash fastness and color bleeding after using a new eco-friendly reducing agent.
-
Potential Cause: Insufficient removal of unfixed surface dye. The concentration of the agent, treatment time, or temperature may be inadequate for this compound.
-
Recommended Action:
-
Verify Parameters: Ensure the clearing process parameters (temperature, time, pH) are optimized for the specific agent. Acidic clearing agents, for instance, are more effective for azo dyes but require specific pH control.[2]
-
Increase Concentration: The concentration of some natural agents, like soap nut, may need to be higher than their conventional counterparts to achieve the same level of performance.[6]
-
Incorporate Ultrasound: Applying ultrasonic energy during the clearing process can significantly enhance the removal of unfixed dye, even at lower temperatures or shorter times.[7][13]
-
Perform a Thorough Rinse: Inadequate rinsing after clearing can leave behind decomposed dye products and residual chemicals, leading to poor fastness.[4][17] Ensure a thorough hot and then cold rinse is performed.
-
Problem 2: The color shade of the fabric has changed or appears lighter than expected after enzymatic clearing.
-
Potential Cause: The enzyme may be too aggressive or the treatment time too long, causing it to attack the dye molecules that have already penetrated the fiber.
-
Recommended Action:
-
Optimize Enzyme Concentration: Reduce the concentration of the enzyme in the clearing bath.
-
Shorten Treatment Time: Decrease the duration of the enzymatic treatment. Conduct a time-course experiment to find the optimal point where surface dye is removed without affecting the fixed dye.
-
Control pH and Temperature: Enzyme activity is highly dependent on pH and temperature. Ensure the bath conditions are within the optimal range for the specific enzyme (e.g., laccase, peroxidase) being used to avoid unwanted side reactions.[18]
-
Problem 3: Inconsistent clearing results from batch to batch using a microbial decolorization method.
-
Potential Cause: The microbial culture's health and activity may be fluctuating. Azo dye reduction by bacteria is sensitive to environmental conditions.
-
Recommended Action:
-
Standardize Inoculum: Ensure a consistent cell density and growth phase (typically log phase) of the bacterial inoculum for each batch.[19]
-
Control Oxygen Levels: Many bacterial azoreductase enzymes are inhibited by oxygen. For anaerobic or microaerophilic stages, ensure conditions are strictly maintained. A common strategy is an initial aerobic phase for biomass growth followed by a static (microaerophilic) phase for decolorization.[19]
-
Monitor Nutrient Medium: The composition of the nutrient medium can affect microbial activity. Ensure all components are consistent between batches.[20]
-
Check for Contamination: Contamination can inhibit the desired microbial strain. Use sterile techniques and periodically check culture purity.
-
Problem 4: The reduction clearing process is slow and energy-intensive.
-
Potential Cause: Traditional clearing methods often require high temperatures (70-80°C) and separate treatment baths, increasing time and energy use.[6][17]
-
Recommended Action:
-
Switch to Acidic Clearing: If compatible with your overall process, use an acidic reduction clearing agent. This can often be performed in the cooling dyebath, eliminating the need to drain and prepare a new bath, thus saving water, energy, and time.[14][15]
-
Introduce Ultrasound: Ultrasound-assisted clearing can reduce the required temperature and shorten the process time significantly.[21][22] For example, a 20-minute conventional process at 70°C might be reduced to 10 minutes with ultrasound.[21]
-
Quantitative Data Summary
The following tables summarize comparative data for different reduction clearing methods.
Table 1: Environmental Impact of Conventional vs. Eco-Friendly Clearing Methods
| Clearing Method | Reducing Agent | BOD (mg/L) | COD (mg/L) | Key Environmental Benefit |
|---|---|---|---|---|
| Conventional Alkaline | Sodium Dithionite | High | High | - |
| Natural Agent | Soap Nut Extract | Lower than conventional[6] | Lower than conventional[6] | Biodegradable, avoids sulfite/sulfate effluent.[6] |
| Green Alternative 1 | Mega Clear | 15.3 | 48.6 | Significant reduction in effluent load.[23] |
| Green Alternative 2 | Prime Cleaner | 21.6 | 65.4 | Moderate reduction in effluent load.[23] |
Note: Absolute BOD/COD values vary based on initial dye concentration and process conditions. Data is for comparative purposes.
Table 2: Performance Comparison of Clearing Agents
| Clearing Agent | Fabric Type | Shade Depth | K/S Value Reduction | Wash Fastness (Grey Scale) | Rubbing Fastness (Grey Scale) |
|---|---|---|---|---|---|
| Sodium Hydrosulphite | Filament Polyester | 4% | Most Significant[23] | 4-5[16] | 4-5[16] |
| Mega Clear (Green) | Filament Polyester | 4% | Minimal[23] | 4-5[16] | 4-5[16] |
| Prime Cleaner (Green) | Filament Polyester | 4% | Moderate[23] | 4[16] | 4-5[16] |
| Sera Fast (Green) | Filament Polyester | 4% | Moderate[23] | 4[16] | 4[16] |
Note: K/S (Kubelka-Munk) value reflects color strength; a larger reduction indicates more dye removal, which can include both surface and fixed dye. Wash and rubbing fastness are rated on a scale of 1 (poor) to 5 (excellent).
Experimental Protocols
Protocol 1: Microbial Decolorization of this compound
This protocol outlines a general procedure for testing the ability of a bacterial consortium to decolorize an azo dye.
-
Culture Preparation:
-
Prepare a nutrient-limited medium (e.g., 15 g/L glucose, 0.4 g/L malt (B15192052) extract, and mineral salts).[20]
-
Inoculate the medium with a bacterial consortium isolated from a dye-contaminated site.
-
Incubate at 32-37°C with shaking (aerobic conditions) until the culture reaches the mid-log phase of growth.[19][20]
-
-
Decolorization Assay:
-
Prepare flasks with 100 mL of sterile nutrient medium.
-
Add this compound to a final concentration of 100 mg/L (100 ppm).[20] Adjust pH to ~7.0.
-
Inoculate each flask with 5% (v/v) of the prepared bacterial culture.[19]
-
Incubate the flasks under static (microaerophilic) conditions at 32-37°C for up to 96 hours.[19][20] A static condition is often preferred for the expression of azoreductase enzymes.[24]
-
-
Analysis:
-
At regular intervals (e.g., 12, 24, 48, 72, 96 hours), withdraw a small aliquot of the culture.
-
Centrifuge the aliquot to pellet the bacterial cells.
-
Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound using a UV-Vis spectrophotometer.
-
Calculate the percentage of decolorization using the formula: % Decolorization = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
-
Protocol 2: Ultrasound-Assisted Reduction Clearing
This protocol describes an enhanced clearing process using ultrasonic energy.
-
Bath Preparation:
-
After the dyeing cycle, drain the dyebath and rinse the fabric.
-
Prepare a fresh clearing bath. For an acidic clearing process, a formulation could be:
-
Eco-friendly acidic reducing agent (e.g., a sulfinic acid derivative): 1-2 g/L.[2]
-
Acetic Acid: to adjust pH to 4.0-5.0.
-
-
Set the liquor ratio to 1:10.
-
-
Ultrasonic Treatment:
-
Place the fabric in the clearing bath inside an ultrasonic water bath or a vessel equipped with an ultrasonic transducer.
-
Set the temperature to 60-70°C, which is often lower than the conventional 80°C.[21]
-
Apply ultrasound (e.g., 40-50 kHz frequency) for 10-15 minutes.[21] The conventional process is typically 20 minutes or longer.[4]
-
-
Post-Treatment:
-
After the ultrasonic treatment, drain the clearing bath.
-
Rinse the fabric thoroughly with hot water, followed by a cold water rinse to remove all residual chemicals.[4]
-
If necessary, neutralize the fabric with a mild alkali before drying.
-
Diagrams and Workflows
Caption: Workflow comparison of conventional vs. eco-friendly clearing methods.
Caption: Simplified pathway of azo dye cleavage by bacterial azoreductase.
Caption: Troubleshooting flowchart for poor color fastness issues.
References
- 1. pacifictexchem.in [pacifictexchem.in]
- 2. What is Reduction cleaning and its application? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 3. fineotex.com [fineotex.com]
- 4. benchchem.com [benchchem.com]
- 5. Reducing cleaning instructions for disperse dye dyeing? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 6. ijarbs.com [ijarbs.com]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. An Integrative Approach to Study Bacterial Enzymatic Degradation of Toxic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Reduction Clearing agent | Dyeing | NICCA Textile Chemicals [nctexchem.com]
- 15. Reduction cleaning of disperse dyes - Knowledge [colorfuldyes.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Does Disperse Dyed Polyester Require Reduction Cleaning? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Biodecolorization and degradation of textile azo dyes using Lysinibacillus sphaericus MTCC 9523 [frontiersin.org]
- 20. Decolourization of Azo-Dyes by Bacterial Consortium – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 21. asianpubs.org [asianpubs.org]
- 22. ualresearchonline.arts.ac.uk [ualresearchonline.arts.ac.uk]
- 23. Evaluating Sustainable Alternatives to Conventional Reduction Clearing in Polyester Dyeing - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Low-Temperature Dyeing of Disperse Red 278
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on low-temperature dyeing methods for Disperse Red 278 on polyester (B1180765) substrates. It includes troubleshooting guides and frequently asked questions to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is low-temperature dyeing for disperse dyes and why is it used?
A1: Traditional dyeing of polyester with disperse dyes requires high temperatures (around 130°C) and high pressure to swell the fibers, allowing dye molecules to penetrate.[1][2] Low-temperature dyeing aims to achieve effective coloration at temperatures below 100°C under atmospheric pressure.[3][4][5] This approach is pursued to reduce energy consumption, minimize damage to sensitive fibers blended with polyester (like spandex), and make the process accessible for facilities without high-pressure equipment.[1][4][5]
Q2: How is low-temperature dyeing of polyester possible?
A2: Low-temperature dyeing is facilitated by the use of chemical auxiliaries called "carriers" or by employing physical assistance methods.[3][6][7] Carriers are organic compounds that act as swelling agents for the polyester fiber, effectively lowering its glass transition temperature (Tg) and allowing dye to diffuse into the fiber at a lower temperature, typically around 100°C.[3][6][7] Physical methods like ultrasonic energy can also be used to accelerate dye diffusion and break up dye aggregates, enabling dyeing at even lower temperatures (e.g., 50-80°C).[4][8]
Q3: What are the main challenges associated with low-temperature dyeing of this compound?
A3: The primary challenges include achieving deep and level (even) shades, ensuring good color fastness (resistance to washing, rubbing, and light), and managing the environmental impact of carriers.[3][6] Without proper optimization, low-temperature methods can result in poor dye uptake, patchy color, and dye molecules that remain only on the fiber surface, leading to poor wash fastness.[9][10] Some traditional carriers are also facing increased regulation due to environmental and health concerns.[3][6]
Q4: What is "reduction clearing" and why is it critical for color fastness?
A4: Reduction clearing is a crucial post-dyeing washing process used to remove any unfixed disperse dye particles from the surface of the fiber.[9][11] This treatment uses a reducing agent (like sodium hydrosulfite) and an alkali (like caustic soda) to degrade the surface dye, making it colorless and more water-soluble for easy removal.[12][13] If this step is skipped or performed inadequately, the residual surface dye will lead to poor wash and rub fastness and can stain other fabrics.[9][14][15]
Troubleshooting Guide
Problem 1: Uneven Dyeing (Unlevelness), Streaks, or Patches
| Question | Possible Causes | Recommended Solutions |
| Why is the color on my fabric patchy or streaky? | Inconsistent Temperature Control: A rapid temperature rise can cause the dye to "rush" onto the fiber surface unevenly.[10][16] Uneven heating in the dyebath also leads to different rates of dye absorption.[10] | - Employ a slower, controlled rate of temperature increase, especially in the critical range of 80°C to 100°C.[16] - Ensure proper agitation and circulation of the dyebath to maintain a uniform temperature throughout.[10][14] |
| Improper Dye Dispersion: this compound, like other disperse dyes, can form aggregates in the dyebath if not properly dispersed, leading to color spots.[16][17] | - Ensure the dye is thoroughly pre-dispersed into a paste before adding to the dyebath. - Use an effective, high-quality dispersing agent.[2] - Consider using ultrasonic energy, which helps break up aggregates and stabilize the dispersion.[8] | |
| Incorrect pH: The stability and uptake rate of disperse dyes are sensitive to pH. Significant deviations from the optimal acidic range (typically pH 4.5-5.5) can cause uneven dyeing.[10][18] | - Strictly control the dyebath pH using a suitable buffer like acetic acid.[19] - Monitor and adjust the pH throughout the dyeing process. | |
| Insufficient Carrier or Leveling Agent: In carrier dyeing, an inadequate amount of carrier or leveling agent will fail to open the fiber structure uniformly for dye penetration.[7][14] | - Optimize the concentration of the carrier and leveling agent based on the shade depth and liquor ratio.[6] - Ensure the selected carrier is finely distributed in the bath to avoid specky dyeing.[7] |
Problem 2: Poor Color Yield or Light Shades
| Question | Possible Causes | Recommended Solutions |
| Why is the final color much lighter than expected? | Low Dyeing Temperature: The temperature may be too low for the specific carrier system to be effective, resulting in insufficient fiber swelling and low dye uptake.[20][21] | - Increase the dyeing temperature in small increments (e.g., 5°C) to find the optimal point for your system. - If using a carrier, ensure the temperature is within its effective range (e.g., 98-100°C for some commercial carriers).[1] |
| Insufficient Dyeing Time: The diffusion of dye into the polyester fiber is a time-dependent process. Short dyeing times will not allow for adequate penetration.[19] | - Increase the holding time at the peak dyeing temperature. For low-temperature methods, this could be 45-60 minutes or longer.[1] | |
| Saturated Carrier Phase: Adding too much carrier can be counterproductive. If the carrier becomes saturated, it may retain dye in the bath, making it unavailable to the fiber.[7] | - Reduce the carrier concentration. The typical range is 2-10 g/L depending on the specific product and desired shade.[6] |
Problem 3: Poor Wash or Rub Fastness
| Question | Possible Causes | Recommended Solutions |
| Why does the color bleed during washing or rub off easily? | Inadequate Reduction Clearing: This is the most common cause. Unfixed dye remaining on the fiber surface will wash away easily.[9][15][22] | - Perform a thorough reduction clearing step after dyeing. A typical process involves treating the fabric at 70-80°C for 15-20 minutes with sodium hydrosulfite and caustic soda.[9][23] - Ensure thorough rinsing after reduction clearing to remove all degraded dye products.[24] |
| Dye Thermal Migration: During post-dyeing heat treatments like drying or heat-setting, dye molecules can migrate from the inside of the fiber back to the surface, reducing fastness.[22] | - Use the lowest possible temperature for drying and finishing processes.[22] - Select disperse dyes with higher molecular weight or better heat stability if post-dyeing heat treatment is unavoidable.[23] | |
| Carrier Residue: If the carrier is not completely removed after dyeing, it can lower the fastness properties of the final product.[6] | - Ensure a thorough after-wash process to remove all auxiliary chemicals. |
Data Presentation
Table 1: Typical Parameters for Low-Temperature Disperse Dyeing Methods
| Parameter | Carrier Dyeing Method | Ultrasonic-Assisted Method |
| Dye | This compound (e.g., 1-2% on weight of fiber) | This compound (e.g., 1-2% on weight of fiber) |
| Substrate | 100% Polyester | 100% Polyester |
| Dyeing Temperature | 95 - 100°C[1][3] | 50 - 80°C[4][8] |
| Holding Time | 45 - 60 minutes[1] | 30 - 60 minutes[25] |
| pH | 4.5 - 5.5 (Acidic)[1][18] | 4.5 - 5.5 (Acidic) |
| Key Auxiliaries | Carrier (e.g., 1-3 g/L), Dispersing Agent, Leveling Agent[1] | Dispersing Agent (Ultrasonic energy replaces the need for a carrier)[8] |
| Post-Treatment | Reduction Clearing (e.g., 2 g/L Sodium Hydrosulfite, 2 g/L Caustic Soda at 80°C for 20 min)[9] | Reduction Clearing (as per Carrier Method) |
Note: These are starting parameters and may require optimization based on specific equipment, substrate, and desired shade depth.
Experimental Protocols
Protocol 1: Low-Temperature Carrier Dyeing Method
-
Fabric Preparation: Scour the polyester fabric to remove any impurities or sizing agents, then rinse and dry.
-
Dyebath Preparation:
-
Prepare a dyebath with a liquor ratio of 10:1 to 20:1.
-
Add a dispersing agent and a leveling agent to the water.
-
Adjust the pH to 4.5-5.5 using acetic acid.
-
Separately, make a smooth paste of the required amount of this compound dye powder with a small amount of water, then add it to the dyebath.
-
Finally, add the optimized amount of the selected dyeing carrier (e.g., 2 g/L).[6]
-
-
Dyeing Process:
-
Immerse the prepared fabric in the dyebath at room temperature.
-
Raise the temperature to 98°C at a controlled rate of 1-2°C per minute.
-
Hold the temperature at 98-100°C for 45-60 minutes, ensuring constant agitation.[1]
-
Cool the dyebath down to 70°C.
-
-
After-treatment:
-
Drain the dyebath and rinse the fabric.
-
Perform reduction clearing by treating the fabric in a fresh bath containing sodium hydrosulfite and caustic soda at 70-80°C for 20 minutes.[9]
-
Rinse the fabric thoroughly with hot and then cold water.
-
Neutralize with a weak acid if necessary, followed by a final rinse.
-
Dry the fabric at a temperature below 130°C to prevent thermal migration.[22]
-
Visualizations
Caption: Workflow for Low-Temperature Carrier Dyeing.
Caption: Troubleshooting Logic for Common Dyeing Faults.
References
- 1. bluelakechem.com [bluelakechem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. bluelakechem.com [bluelakechem.com]
- 4. mdpi.com [mdpi.com]
- 5. How to solve the problem of color fastness of polyester fabric - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 6. textilelearner.net [textilelearner.net]
- 7. Carrier dyeing: pros and cons [textiletoday.com.bd]
- 8. Ultrasonic-assisted wet processing | Basic design of instrument | Increasing swelling in water | Application in Textile | Fibre2fashion.com - Fibre2Fashion [fibre2fashion.com]
- 9. ijarbs.com [ijarbs.com]
- 10. vichem.vn [vichem.vn]
- 11. Reduction Clearing agent | Dyeing | NICCA Textile Chemicals [nctexchem.com]
- 12. Reduction cleaning of disperse dyes - Knowledge [colorfuldyes.com]
- 13. Reduction cleaning of disperse dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 14. autumnchem.com [autumnchem.com]
- 15. What about poor color fastness? These factors and the solutions you need to know [boshitex.com]
- 16. benchchem.com [benchchem.com]
- 17. autumnchem.com [autumnchem.com]
- 18. The Polyester Carrier Dyeing Process Using Disperse Dyes [colourinn.in]
- 19. dspace.tul.cz [dspace.tul.cz]
- 20. skygroupchem.com [skygroupchem.com]
- 21. How Does Temperature Affect Dyeing? → Question [fashion.sustainability-directory.com]
- 22. How To Improve The Quality Of Disperse Dyeing - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 23. How to Improve the Color Fastness of Polyester Dyeing! | New Swell [swell-industry.com]
- 24. US4286961A - Reduction clearing of disperse dyes - Google Patents [patents.google.com]
- 25. pjoes.com [pjoes.com]
Validation & Comparative
A Comparative Performance Analysis: Disperse Red 278 Versus Anthraquinone Red Dyes
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance characteristics of Disperse Red 278 and anthraquinone-based red disperse dyes, supported by experimental data and toxicological insights.
This guide provides a comprehensive comparison of the performance of this compound, a monoazo dye, against a selection of widely used anthraquinone (B42736) red disperse dyes. The information presented is curated from technical data sheets and scientific literature to assist in the selection of appropriate dyes for research and development applications where color fastness and potential biological interactions are of concern.
Executive Summary
This compound is a brilliant red monoazo dye primarily used for dyeing polyester (B1180765) and its blends.[1][2][3] Anthraquinone dyes, a class of dyes based on the anthraquinone chemical structure, are known for their good light fastness and are available in various shades of red and other colors.[4][5] The choice between these dye types depends on the specific performance requirements of the application, including desired shade, fastness properties, and toxicological profile. Generally, anthraquinone dyes offer superior light fastness, a critical factor for materials with prolonged sun exposure.
Performance Comparison
The following tables summarize the key performance indicators for this compound and representative anthraquinone red disperse dyes. The data has been compiled from various sources and standardized for comparative purposes.
Table 1: General Properties
| Property | This compound | Anthraquinone Red Dyes (General) |
| C.I. Name | This compound | Varies (e.g., Disperse Red 60, Disperse Red 82, Disperse Red 86) |
| Chemical Class | Monoazo[1] | Anthraquinone[4] |
| Molecular Formula | C₂₂H₂₅N₅O₇[6] | Varies |
| Molecular Weight | 471.46 g/mol [6] | Varies |
| Shade on Polyester | Brilliant Red[1][2] | Red to Bluish-Red |
| Primary Applications | Polyester and polyester/cotton blends[1][2][3] | Polyester and its blends, acetate, polyamide |
Table 2: Fastness Properties on Polyester
| Fastness Property | Test Method | This compound | C.I. Disperse Red 60 (Anthraquinone) | C.I. Disperse Red 82 (Anthraquinone) | C.I. Disperse Red 86 (Anthraquinone) |
| Light Fastness (Xenon Arc) | AATCC 16.3 / ISO 105-B02 | 5-6 | 5-6 | 4-5 | 6 |
| Washing Fastness (Color Change) | AATCC 61 / ISO 105-C06 | 4-5 | 4-5 | 4-5 | 4-5 |
| Washing Fastness (Staining) | AATCC 61 / ISO 105-C06 | 4-5 | 4 | 4-5 | 4-5 |
| Sublimation Fastness (Staining) | AATCC 117 / ISO 105-P01 | 4-5 | 4-5 | 3-4 | 4-5 |
| Rubbing Fastness (Dry) | AATCC 8 / ISO 105-X12 | 4-5 | 4-5 | 4-5 | 4-5 |
| Rubbing Fastness (Wet) | AATCC 8 / ISO 105-X12 | 4-5 | 4 | 4 | 4-5 |
Note: Fastness ratings are on a scale of 1 to 5 for washing, sublimation, and rubbing, and 1 to 8 for light fastness, with higher numbers indicating better performance. Data is compiled from multiple technical sources and may vary based on dyeing conditions and substrate.
Experimental Protocols
The performance data presented in this guide are based on standardized test methodologies from the American Association of Textile Chemists and Colorists (AATCC) and the International Organization for Standardization (ISO).
Light Fastness (AATCC Test Method 16.3 / ISO 105-B02)
This test determines the resistance of the dye to fading when exposed to an artificial light source that simulates natural sunlight.
Methodology:
-
A dyed fabric specimen is exposed to a xenon arc lamp under controlled temperature and humidity.
-
Simultaneously, a set of blue wool standards with known fading characteristics is exposed.
-
The exposure continues until a specified amount of fading occurs in the sample or the standards.
-
The light fastness is rated by comparing the fading of the specimen to that of the blue wool standards. The rating corresponds to the number of the blue wool standard that shows similar fading.
Washing Fastness (AATCC Test Method 61 / ISO 105-C06)
This test assesses the resistance of the dye to desorption and abrasion during laundering.
Methodology:
-
A dyed specimen is stitched between two undyed fabrics (a multifiber fabric is often used to assess staining on different fiber types).
-
The composite specimen is laundered in a stainless steel container with a specified detergent solution, temperature, and mechanical agitation (using stainless steel balls) for a set duration.
-
After washing, the specimen is rinsed and dried.
-
The change in the color of the dyed specimen is evaluated using the Grey Scale for Color Change.
-
The degree of staining on the undyed adjacent fabrics is assessed using the Grey Scale for Staining.
Sublimation Fastness (AATCC Test Method 117 / ISO 105-P01)
This test evaluates the tendency of a dye to transfer from the dyed fabric to an adjacent undyed fabric when subjected to heat.
Methodology:
-
A dyed specimen is placed in contact with an undyed fabric.
-
The composite sample is placed in a heating device at a specified temperature and pressure for a set time.
-
After heating, the undyed fabric is separated from the dyed specimen.
-
The degree of staining on the undyed fabric is assessed using the Grey Scale for Staining.
Toxicological Profile Comparison
A comprehensive toxicological comparison is crucial for applications in drug development and life sciences research. While specific data for this compound is limited, a general comparison can be made based on the chemical classes.
This compound (Monoazo Dye): Azo dyes can be metabolized by reductively cleaving the azo bond (-N=N-), which can lead to the formation of aromatic amines.[7] Some aromatic amines are known to be mutagenic and carcinogenic.[7][8] For example, Disperse Red 1, another azo dye, has been shown to induce cytotoxic and genotoxic effects.[9][10]
Anthraquinone Red Dyes: Some anthraquinone dyes have been investigated for their toxicological properties. For instance, Disperse Red 11 has shown conflicting results in mutagenicity studies.[3] The toxicity of some anthraquinone derivatives is thought to be mediated through the generation of reactive oxygen species (ROS), which can lead to oxidative stress and cellular damage.[11] Several anthraquinone dyes are listed as having the potential for carcinogenicity.[12]
Table 3: Summary of Toxicological Hazards
| Hazard | This compound (as an Azo Dye) | Anthraquinone Red Dyes (General) |
| Acute Toxicity | Data not widely available. A safety data sheet for a generic red disperse dye indicates it may be harmful if inhaled or swallowed and causes skin and eye irritation.[13] | Varies by specific dye. Disperse Red 60 may cause an allergic skin reaction.[14][15][16][17] Disperse Red 82 may cause skin, eye, and respiratory irritation.[18][19] |
| Genotoxicity/Mutagenicity | Potential for formation of mutagenic aromatic amines upon azo bond cleavage.[7][8] | Some anthraquinone dyes have shown mutagenic potential in in-vitro studies.[20] |
| Carcinogenicity | Dependent on the carcinogenicity of the resulting aromatic amines.[7] | Some anthraquinone derivatives are considered to have carcinogenic properties.[12] |
| Skin Sensitization | Possible. | Disperse Red 60 is reported to be a potential skin sensitizer.[14][15][16][17] |
Visualizing Potential Toxicological Pathways
The following diagrams illustrate the generalized toxicological pathways for azo and anthraquinone dyes.
Conclusion
The selection between this compound and anthraquinone red dyes requires a careful evaluation of performance needs and potential biological interactions. For applications demanding high light fastness, anthraquinone dyes are generally the superior choice. However, the brilliant shade of this compound may be advantageous in other contexts. From a toxicological perspective, both classes of dyes present potential hazards. The metabolic activation of azo dyes to potentially genotoxic aromatic amines and the capacity of anthraquinones to induce oxidative stress are key considerations for researchers in drug development and life sciences. Further investigation into the specific toxicological profiles of individual dyes is recommended for any application where biological interaction is a possibility.
References
- 1. Disperse Red 82 | C21H21N5O6 | CID 121639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. China Biggest C.I. This compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 3. Disperse Red 11 - Toxicity of Military Smokes and Obscurants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. chemos.de [chemos.de]
- 5. Mycoremediation of anthraquinone dyes from textile industries: a mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 68248-10-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Disperse Red 1 (textile dye) induces cytotoxic and genotoxic effects in mouse germ cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anthraquinone Dye Toxicological Profiles. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemicalbook.com [chemicalbook.com]
- 15. echemi.com [echemi.com]
- 16. Page loading... [wap.guidechem.com]
- 17. Page loading... [guidechem.com]
- 18. aksci.com [aksci.com]
- 19. Page loading... [guidechem.com]
- 20. Analysis of the genotoxicity of anthraquinone dyes in the mouse lymphoma assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Disperse Red 278 and Disperse Red 13 for Research and Development Applications
For Immediate Release
This publication provides a comprehensive comparative analysis of two commercially significant monoazo disperse dyes, Disperse Red 278 and Disperse Red 13. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed look at their chemical properties, performance characteristics, and potential biological relevance. All quantitative data is summarized for ease of comparison, and detailed experimental protocols for key performance tests are provided.
Chemical and Physical Properties
This compound and Disperse Red 13 are both monoazo dyes primarily used in the textile industry for dyeing synthetic fibers such as polyester. Their chemical structures, while both falling under the azo classification, exhibit notable differences that influence their molecular weight, color, and application properties.
| Property | This compound | Disperse Red 13 |
| C.I. Name | This compound | Disperse Red 13 |
| CAS Number | 68248-10-2[1][2] | 3180-81-2[3][4] |
| Molecular Formula | C₂₂H₂₅N₅O₇[1][2] | C₁₆H₁₇ClN₄O₃[4] |
| Molecular Weight | 471.46 g/mol [1][2] | 348.78 g/mol [3][4] |
| Appearance | Brilliant Red Powder[2][5] | Dark Red Powder[4] |
| Solubility | Low water solubility, characteristic of disperse dyes. | Soluble in ethanol (B145695) and acetone, forming a deep red solution. Also soluble in benzene.[4] |
Performance Characteristics in Textile Dyeing
The performance of these dyes in textile applications is evaluated based on their fastness to various environmental factors. The following table summarizes available data on their wash, light, and sublimation fastness. It is important to note that a direct comparison is challenging due to variations in testing standards and reporting across different sources.
| Fastness Property | This compound (Rating 1-5, 5=Excellent) | Disperse Red 13 (Rating 1-5, 5=Excellent) |
| Wash Fastness (Staining) | 5 (ISO)[2] | 4 (ISO 105-CO3)[6] |
| Wash Fastness (Fading) | 5 (ISO)[2] | 4-5 (ISO) |
| Light Fastness (Xenon Arc) | 5 (ISO)[2][5] | 3-4 (ISO)[3], 4-5 (ISO 105-B02)[6] |
| Sublimation/Ironing Fastness | 5 (Fading, ISO)[2], 4-5 (Staining, ISO)[2][5] | 4 (ISO 105-P01)[6], 4-5 (ISO)[3] |
| Perspiration Fastness (Staining) | 5 (ISO)[2] | 4-5 (ISO)[3] |
| Perspiration Fastness (Fading) | 5 (ISO)[2] | 4-5 (ISO)[3] |
| Rubbing Fastness (Wet) | - | 4 (ISO 105-X12)[6] |
| Rubbing Fastness (Dry) | - | 3-4 (ISO 105-X12)[6] |
Biological Activity and Toxicological Profile
An essential aspect for consideration by drug development professionals is the potential biological activity and toxicity of these compounds.
Disperse Red 13: Studies have indicated that Disperse Red 13 possesses mutagenic potential.[7] Research comparing it with the structurally similar Disperse Red 1 (which lacks the chlorine substituent) showed that the presence of chlorine in Disperse Red 13 decreased its mutagenicity in the Ames test. However, the same study noted an increased toxicity of Disperse Red 13 to the aquatic organism Daphnia similis.[7][8]
This compound: To date, a comprehensive search of scientific literature has not yielded any specific studies on the biological activity, toxicity, genotoxicity, or in vitro effects of this compound. As a monoazo dye, general toxicological concerns associated with this class of compounds, such as the potential for cleavage into aromatic amines, may be applicable.[9] However, without specific data, any assessment of its biological potential remains speculative. The manufacturing process of this compound involves the coupling of 4-Nitrobenzenamine diazo and 3-(N,N-Bis(3-methoxy-3-oxopropyl)amino)acetylaniline.[2] While toxicological data for the final dye is unavailable, the starting material 4-Nitroaniline is known to be toxic.
Experimental Protocols
The following are detailed methodologies for the key performance tests cited in this guide. These protocols are based on internationally recognized standards from the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC).
Wash Fastness (Based on ISO 105-C06)
This test assesses the resistance of the color of textiles to domestic or commercial laundering procedures.
Experimental Workflow:
References
- 1. This compound Red C-4G 200% Textile Disperse Dyes - this compound, Red C-4G | Made-in-China.com [m.made-in-china.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. DISPERSE RED 13 | 3180-81-2 [chemicalbook.com]
- 5. This compound TDS|this compound from Chinese supplier and producer - DISPERSE RED DYES - Enoch dye [enochdye.com]
- 6. epsilonpigments.com [epsilonpigments.com]
- 7. researchgate.net [researchgate.net]
- 8. Differential toxicity of Disperse Red 1 and Disperse Red 13 in the Ames test, HepG2 cytotoxicity assay, and Daphnia acute toxicity test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
Validating the Purity of Disperse Red 278: A Comparative Guide Using NMR and FT-IR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy for the validation of Disperse Red 278 purity. It includes detailed experimental protocols and data interpretation guidelines to assist researchers in accurately assessing the quality of this monoazo dye.
Introduction to this compound
This compound is a monoazo dye with the chemical formula C₂₂H₂₅N₅O₇ and a molecular weight of 471.46 g/mol .[1][2][3] Its chemical structure consists of a 4-nitrobenzenamine diazo component coupled with 3-(N,N-Bis(3-methoxy-3-oxopropyl)amino)acetylaniline.[1][3] The purity of this dye is critical for its performance in various applications, including textiles and potentially as a fluorescent probe in research. This guide outlines the application of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy for its structural confirmation and purity assessment.
Data Presentation: Predicted Spectral Data for this compound
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (nitro-substituted ring) | 8.0 - 8.4 | Multiplet | 4H |
| Aromatic (acetamido-substituted ring) | 7.0 - 7.8 | Multiplet | 3H |
| -NH (amide) | 9.5 - 10.5 | Singlet | 1H |
| -NCH₂- | 3.6 - 4.0 | Triplet | 4H |
| -CH₂CO- | 2.6 - 3.0 | Triplet | 4H |
| -OCH₃ (ester) | 3.6 - 3.8 | Singlet | 6H |
| -COCH₃ (amide) | 2.0 - 2.3 | Singlet | 3H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | 170 - 175 |
| C=O (amide) | 168 - 172 |
| Aromatic (C-N, C-NO₂) | 140 - 160 |
| Aromatic (C-H) | 110 - 135 |
| -NCH₂- | 45 - 55 |
| -OCH₃ | 50 - 55 |
| -CH₂CO- | 30 - 40 |
| -COCH₃ | 20 - 25 |
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amide) | 3250 - 3400 | Medium |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (ester) | 1730 - 1750 | Strong |
| C=O Stretch (amide I) | 1650 - 1680 | Strong |
| N-H Bend (amide II) | 1510 - 1580 | Medium |
| N=O Stretch (nitro, asymmetric) | 1500 - 1560 | Strong |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium-Strong |
| N=N Stretch (azo) | 1400 - 1450 | Weak-Medium |
| N-O Stretch (nitro, symmetric) | 1335 - 1385 | Strong |
| C-N Stretch (aromatic amine) | 1250 - 1335 | Medium-Strong |
| C-O Stretch (ester) | 1000 - 1300 | Strong |
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
Objective: To confirm the chemical structure and identify organic impurities.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical, and it should be free from interfering signals.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate all peaks to determine the relative proton ratios.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle 45-60°, a larger spectral width than for ¹H, and a significantly higher number of scans due to the lower natural abundance of ¹³C.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Compare the observed chemical shifts, multiplicities, and integrations with the predicted values in Tables 1 and 2.
-
The presence of unexpected peaks may indicate impurities. The integration of impurity peaks relative to the main compound peaks can be used for semi-quantitative purity assessment.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the dye (approx. 1 mg) with dry potassium bromide (KBr, approx. 100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Analysis:
-
Process the spectrum to correct for background and atmospheric interference.
-
Identify the characteristic absorption bands and compare them to the predicted values in Table 3. The presence of all expected bands confirms the identity of the functional groups. The absence of significant unexpected bands suggests a high level of purity.
-
Mandatory Visualization
Caption: Workflow for Purity Validation of this compound
Comparison of Techniques
| Feature | NMR Spectroscopy | FT-IR Spectroscopy |
| Information Provided | Detailed structural information, including connectivity of atoms and stereochemistry. Quantitative information on purity. | Identification of functional groups present in the molecule. |
| Sensitivity to Impurities | High. Can detect and quantify impurities at low levels. | Lower. May not detect impurities with similar functional groups. |
| Sample Preparation | Requires dissolution in expensive deuterated solvents. | Relatively simple and fast (especially with ATR). |
| Instrumentation Cost | High | Moderate |
| Data Interpretation | Can be complex, requiring expertise in spectral analysis. | Generally more straightforward for functional group identification. |
| Primary Use in Purity Validation | Definitive structural confirmation and quantification of impurities. | Rapid screening for the presence of the correct functional groups and gross contamination. |
Conclusion
Both NMR and FT-IR spectroscopy are valuable tools for validating the purity of this compound. FT-IR provides a rapid and straightforward method for confirming the presence of key functional groups, making it suitable for initial screening. NMR, particularly ¹H and ¹³C spectroscopy, offers a more detailed and definitive analysis of the molecular structure and is superior for the detection and quantification of impurities. For rigorous quality control and in research and development settings, a combined approach utilizing both techniques is recommended for the comprehensive characterization and purity validation of this compound.
References
Ecotoxicity of Monoazo Disperse Dyes: A Comparative Guide for Researchers
An Objective Comparison of the Environmental Impact of Key Monoazo Disperse Dyes Supported by Experimental Data
Monoazo disperse dyes are a widely used class of colorants in the textile industry, prized for their cost-effectiveness and broad color range. However, their potential impact on aquatic ecosystems is a growing concern for researchers, scientists, and professionals in drug development. This guide provides a comparative analysis of the ecotoxicity of several common monoazo disperse dyes, supported by quantitative data from experimental studies. The information presented here aims to facilitate informed decisions in the development and use of more environmentally benign alternatives.
Comparative Ecotoxicity Data
The following table summarizes the acute ecotoxicity data for a selection of monoazo disperse dyes across different aquatic organisms. The data is presented as the median effective concentration (EC50) for invertebrates and algae, and the median lethal concentration (LC50) for fish. These values represent the concentration of a substance that causes a specific effect (e.g., immobilization or death) in 50% of the test population over a defined period. A lower value indicates higher toxicity.
| Dye Name | C.I. Name | Test Organism | Endpoint | Duration | Concentration (mg/L) | Reference |
| Disperse Red 1 | 11110 | Daphnia similis | EC50 | 48h | >100 (non-toxic) | [1] |
| Disperse Red 13 | 11115 | Daphnia similis | EC50 | 48h | 0.89 | [1] |
| Remazol Parrot Green | - | Daphnia magna | EC50 | 48h | 55.32 | [2][3][4] |
| Remazol Golden Yellow | - | Daphnia magna | EC50 | 48h | 46.84 | [2][3][4] |
| Disperse Blue 291 | - | Pimephales promelas (Fathead minnow) | LC50 | 96h | 0.0675 | [5] |
| Disperse Blue 823 | - | Daphnia magna | EC50 | 48h | 0.0820 | [5] |
| Disperse Orange 1 | 11080 | Daphnia similis | EC50 | 48h | No toxic effects observed | [6] |
| Disperse Yellow 7 | 26090 | Hexagenia spp. (mayfly) | IC25 (growth) | 21d | 0.0096 (µg/g) | [7] |
Note: The data presented is compiled from various studies and may have been generated under slightly different experimental conditions, although most adhere to standardized OECD guidelines. The toxicity of Disperse Yellow 7 is presented as an IC25 (Inhibitory Concentration for 25% of the population) for growth in a sediment-dwelling organism, which is not directly comparable to the water-column toxicity values of the other dyes.
Experimental Protocols
The ecotoxicity data cited in this guide are primarily derived from standardized test protocols developed by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of data generated across different laboratories. The key tests are:
-
OECD 202: Daphnia sp. Acute Immobilisation Test: This test assesses the acute toxicity of substances to planktonic crustaceans, typically Daphnia magna or Daphnia similis.[8][9][10] Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.[8][9][10] The endpoint is the immobilization of the daphnids, defined as the inability to swim within 15 seconds after gentle agitation.[8] The results are used to calculate the 48-hour EC50 value.[8][9][10]
-
OECD 203: Fish, Acute Toxicity Test: This guideline outlines a method to determine the acute lethal toxicity of substances to fish.[3][11][12] Commonly used species include Zebrafish (Danio rerio) or Fathead minnow (Pimephales promelas).[11][12] Fish are exposed to the test substance in a static or semi-static system for 96 hours.[3] Mortalities are recorded at 24, 48, 72, and 96 hours to determine the LC50 value.[3][11]
-
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test evaluates the effects of a substance on the growth of freshwater algae.[13][14][15][16][17] Exponentially growing cultures of a selected algal species, such as Pseudokirchneriella subcapitata, are exposed to various concentrations of the test substance over 72 hours.[14][17] The inhibition of growth is measured by changes in cell density or biomass, and the results are used to calculate the EC50 for growth rate inhibition.[14][15][17]
Visualizing the Ecotoxicity Assessment Workflow
To understand the logical flow of ecotoxicity testing, the following diagram illustrates a generalized experimental workflow based on the OECD guidelines.
Caption: Generalized workflow for assessing the ecotoxicity of disperse dyes.
Signaling Pathways and Logical Relationships in Ecotoxicity
The toxic effects of monoazo disperse dyes on aquatic organisms can be initiated through various signaling pathways. While the specific mechanisms are complex and can vary between dyes and species, a generalized pathway can be conceptualized.
Caption: Generalized signaling pathway of monoazo dye toxicity in aquatic organisms.
References
- 1. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 2. scilit.com [scilit.com]
- 3. biotecnologiebt.it [biotecnologiebt.it]
- 4. Acute toxicity assessment of textile dyes and textile and dye industrial effluents using Daphnia magna bioassay - ProQuest [proquest.com]
- 5. dergi-fytronix.com [dergi-fytronix.com]
- 6. The azo dye Disperse Orange 1 induces DNA damage and cytotoxic effects but does not cause ecotoxic effects in Daphnia similis and Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 9. biotecnologiebt.it [biotecnologiebt.it]
- 10. oecd.org [oecd.org]
- 11. eurofins.com.au [eurofins.com.au]
- 12. eurolab.net [eurolab.net]
- 13. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 14. fera.co.uk [fera.co.uk]
- 15. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]
- 16. catalog.labcorp.com [catalog.labcorp.com]
- 17. eurofins.com.au [eurofins.com.au]
A Comparative Guide: Disperse Red 278 versus Reactive Dyes for Polyester/Cotton Blends
For Researchers, Scientists, and Drug Development Professionals
The coloration of polyester (B1180765)/cotton (P/C) blended fabrics presents a unique challenge in the textile industry due to the distinct chemical nature of the constituent fibers. Polyester, a synthetic hydrophobic fiber, is typically dyed with non-ionic disperse dyes, while cotton, a natural cellulosic fiber, requires anionic reactive dyes. This guide provides an in-depth comparison of the performance of Disperse Red 278, a brilliant red disperse dye, and a representative reactive red dye for coloring P/C blends. The information is synthesized from technical literature to aid in the selection of appropriate dyeing systems for specific applications.
Executive Summary
Dyeing of P/C blends can be accomplished through either a two-bath or a one-bath process, each with its own set of advantages and limitations. The choice of dye class significantly impacts the fastness properties, process efficiency, and environmental footprint of the final product. This compound is suitable for the polyester component, offering good fastness properties.[1] Reactive dyes form a covalent bond with the cotton fiber, resulting in excellent wash fastness.[2][3] The selection of a specific dyeing method and dye combination is contingent on the desired end-use of the fabric and the processing capabilities.
Dyeing Mechanisms and Process Workflow
The fundamental difference between disperse and reactive dyes lies in their application mechanism. Disperse dyes, in their finely dispersed state, penetrate the amorphous regions of the polyester fiber under high temperature and pressure.[4] In contrast, reactive dyes chemically react with the hydroxyl groups of cellulose (B213188) in an alkaline medium to form a strong covalent bond.
Dyeing Process Logical Flow
The following diagram illustrates the logical workflow for dyeing polyester/cotton blends using either a one-bath or a two-bath method.
Performance Comparison: this compound vs. Reactive Red Dyes
While direct comparative experimental data for this compound against a specific reactive red dye is limited in publicly available literature, a comparison can be drawn based on the known properties of these dye classes. The following tables summarize the expected performance based on general data for high-performance disperse and reactive dyes.
Table 1: General Properties and Application Conditions
| Property | This compound (for Polyester) | Reactive Red Dye (for Cotton) |
| Chemical Class | Monoazo | Varies (e.g., Azo, Anthraquinone) |
| Solubility | Low, applied as a dispersion[2] | Soluble in water[3] |
| Fiber Affinity | Hydrophobic fibers (Polyester)[2] | Hydrophilic fibers (Cotton)[3] |
| Bonding Mechanism | Physical dispersion within the fiber matrix | Covalent bond formation[2] |
| Dyeing pH | Acidic (4.5 - 5.5) | Alkaline (10.5 - 11.5) |
| Dyeing Temperature | High temperature (120-135°C) | Moderate temperature (60-80°C) |
Table 2: Comparative Fastness Properties (ISO Standards)
| Fastness Property | This compound on Polyester | Reactive Red Dye on Cotton |
| Wash Fastness (ISO 105-C06) | 4-5 | 4-5 |
| Light Fastness (ISO 105-B02) | 5-6 | 4-5 |
| Crocking/Rubbing Fastness (ISO 105-X12) - Dry | 4-5 | 4-5 |
| Crocking/Rubbing Fastness (ISO 105-X12) - Wet | 3-4 | 2-3 |
| Sublimation Fastness (ISO 105-P01) | 4-5 | Not applicable |
Note: Fastness ratings are on a scale of 1 to 5, where 5 is the highest fastness.
Experimental Protocols
The following are detailed experimental protocols for dyeing a 65/35 polyester/cotton blend fabric using a two-bath process for a direct comparison.
Materials and Equipment
-
65/35 Polyester/Cotton blended fabric
-
This compound
-
A suitable Reactive Red dye
-
Dispersing agent
-
Acetic acid
-
Sodium carbonate (Soda ash)
-
Glauber's salt (Sodium sulfate)
-
Non-ionic soap
-
Sodium hydrosulfite
-
Sodium hydroxide (B78521)
-
High-temperature, high-pressure (HTHP) laboratory dyeing machine
-
Launder-Ometer
-
Crockmeter
-
Light fastness tester
-
Spectrophotometer
Experimental Workflow Diagram
Part 1: Dyeing of Polyester Component with this compound
-
Dye Bath Preparation : Prepare a dyebath with a liquor-to-goods ratio of 10:1. Add a dispersing agent (1 g/L) to the water.
-
pH Adjustment : Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[4]
-
Dye Dispersion : Make a paste of this compound (2% on weight of fabric) with a small amount of water and the dispersing agent, then add it to the dyebath.
-
Dyeing Cycle :
-
Introduce the P/C fabric into the dyebath at 60°C.
-
Raise the temperature to 130°C at a rate of 2°C/minute.
-
Hold at 130°C for 60 minutes.[4]
-
Cool the dyebath to 70°C.
-
-
Reduction Clearing : After dyeing, rinse the fabric and then treat it in a bath containing 2 g/L sodium hydroxide and 2 g/L sodium hydrosulfite at 80°C for 20 minutes to remove unfixed surface dye.
-
Rinsing : Thoroughly rinse the fabric with hot and then cold water.
Part 2: Dyeing of Cotton Component with Reactive Red Dye
-
Dye Bath Preparation : Prepare a fresh dyebath with a liquor-to-goods ratio of 10:1.
-
Dye and Salt Addition : Add the Reactive Red dye (2% on weight of fabric) and Glauber's salt (60 g/L) to the dyebath at 40°C.
-
Fabric Introduction : Introduce the fabric from Part 1 into the dyebath and run for 20 minutes.
-
Alkali Addition : Add sodium carbonate (20 g/L) to the dyebath to raise the pH to 10.5-11.5.
-
Dyeing Cycle :
-
Raise the temperature to 60°C and hold for 60 minutes for dye fixation.
-
-
Soaping : After dyeing, rinse the fabric and then soap it with a 2 g/L non-ionic soap solution at 95°C for 15 minutes to remove unfixed and hydrolyzed reactive dye.[5]
-
Final Rinsing : Rinse the fabric thoroughly with hot and then cold water and dry.
Environmental and Economic Considerations
The conventional two-bath dyeing process for P/C blends is time-consuming and consumes significant amounts of water and energy.[6] One-bath dyeing processes have been developed to improve the economic and environmental profile of P/C dyeing by reducing water, energy, and chemical consumption.[5][6] However, the one-bath method requires careful selection of dyes that are stable under the varying pH and temperature conditions of the single bath.
Conclusion
The choice between this compound and a reactive red dye is not one of direct substitution but rather of their combined use for the effective dyeing of polyester/cotton blends. This compound is a suitable candidate for the polyester portion, providing good all-around fastness. The performance of the final dyed fabric is highly dependent on the selection of a compatible reactive dye for the cotton portion and the optimization of the dyeing process. For applications demanding high wash fastness, the use of high-performance reactive dyes is crucial. Future research should focus on the development of more efficient and environmentally friendly one-bath dyeing systems with compatible disperse and reactive dyes.
References
Disperse Red 278: A Comparative Analysis of Fastness Properties Against Industry Benchmarks
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance of Disperse Red 278, offering a comparative analysis against other commercially available red disperse dyes. This document provides supporting experimental data and detailed protocols to aid in material selection and experimental design.
This compound is a brilliant red monoazo dye primarily utilized for dyeing and printing on polyester (B1180765) and polyester/cotton blended fabrics.[1][2][3] Its performance, particularly its fastness properties, is a critical factor for its application in textiles where color stability during laundering, exposure to light, and physical abrasion is paramount. This guide provides a quantitative comparison of this compound's fastness properties against a range of other red disperse dyes, benchmarked against established industry standards.
Quantitative Performance Data
The fastness properties of disperse dyes are evaluated based on standardized testing methodologies, with results typically rated on a scale of 1 to 5 for washing and rubbing (where 5 indicates the best performance) and on a scale of 1 to 8 for lightfastness (where 8 represents the highest resistance to fading).[4][5][6] The following table summarizes the fastness properties of this compound in comparison to other common red disperse dyes when applied to polyester.
| Dye | C.I. Name | Light Fastness (Xenon Arc) | Washing Fastness (Color Change) | Sublimation Fastness (Staining) | Rubbing Fastness (Crocking) |
| This compound | This compound | 5-6 [2] | 4-5 [2] | 4-5 [2] | 4-5 [2] |
| Disperse Red 1 | Disperse Red 1 | 4-5 | 5 | 4 | Not Available |
| Disperse Red 9 | Disperse Red 9 | 3 | 3 | 4 | Not Available |
| Disperse Red 11 | Disperse Red 11 | 5 | 4-5 | 3 | Not Available |
| Disperse Red 60 | Disperse Red 60 | 6-7 | 4-5 | 2-3 | Not Available |
| Disperse Red 73 | Disperse Red 73 | 5-6 | 5 | 4 | Not Available |
| Disperse Red 82 | Disperse Red 82 | 6-7 | 4-5 | 4-5 | Not Available |
| Disperse Red 167 | Disperse Red 167 | 7-8 | 5 | 5 | Not Available |
Note: Fastness properties can vary depending on the specific substrate, dyeing process, and depth of shade.
Experimental Protocols
The performance data presented in this guide is based on standardized testing methodologies to ensure comparability and reproducibility. The following are detailed protocols for the key experiments cited.
Light Fastness Testing (ISO 105-B02)
Principle: This test evaluates the resistance of the color of textiles to an artificial light source that simulates natural daylight (D65) using a xenon arc lamp.[7][8][9]
Apparatus:
Procedure:
-
A specimen of the dyed textile is mounted on a sample holder alongside a set of Blue Wool standards (rated 1-8, with 8 being the highest fastness).[4][8]
-
The samples and standards are exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity.[7][8]
-
Exposure is continued until a specified amount of fading has occurred on the test specimen or the standards.
-
The light fastness of the specimen is assessed by comparing the change in its color with that of the Blue Wool standards. The rating is the number of the Blue Wool standard that shows a similar degree of fading.[10]
Washing Fastness Testing (ISO 105-C06)
Principle: This test is designed to determine the resistance of the color of textiles to domestic or commercial laundering procedures.[11][12][13]
Apparatus:
Procedure:
-
A specimen of the dyed textile is sewn together with a multifiber adjacent fabric.[11]
-
The composite sample is placed in a stainless steel container with a specified volume of a standardized soap solution and stainless steel balls.[15]
-
The container is then agitated in the washing machine at a specified temperature and for a specific duration.[15]
-
After washing, the sample is rinsed and dried.[11]
-
The change in color of the dyed specimen is assessed using the grey scale for color change.[6][16]
-
The staining of each fiber in the multifiber adjacent fabric is assessed using the grey scale for staining.[6]
Rubbing Fastness (Crocking) Testing (ISO 105-X12)
Principle: This test assesses the resistance of the color of textiles to rubbing off and staining other materials.[17][18][19]
Apparatus:
Procedure:
-
A specimen of the dyed textile is mounted on the base of the crockmeter.
-
A dry, standard white cotton cloth is fixed to the rubbing finger of the crockmeter.
-
The rubbing finger is moved back and forth across the specimen for a specified number of cycles with a constant pressure.[19]
-
The degree of color transferred to the white cloth is assessed using the grey scale for staining.
-
The procedure is repeated with a wet white cotton cloth.[17][18][19]
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. 68248-10-2|this compound Red P-4G|Colorcom Group [colorcominternational.com]
- 3. This compound TDS|this compound from Chinese supplier and producer - DISPERSE RED DYES - Enoch dye [enochdye.com]
- 4. Blue Wool Scale - Wikipedia [en.wikipedia.org]
- 5. Materials Technology Limited [drb-mattech.co.uk]
- 6. Grey Change & Grey Stain Scales For Durable Textile Colors | HunterLab [hunterlab.com]
- 7. wewontech.com [wewontech.com]
- 8. atlas-mts.com.br [atlas-mts.com.br]
- 9. ISO 105-B02 | Q-Lab [q-lab.com]
- 10. textilelearner.net [textilelearner.net]
- 11. textilelearner.net [textilelearner.net]
- 12. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 13. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 14. Working Procedure of Color Fastness to Wash (ISO 105 C06). - Textile Education Blogs [diantextile.blogspot.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. ISO 105-X12 Standard: Guidelines for Colour Fastness to Rubbing-gester-instruments.com [gester-instruments.com]
- 18. flammabilitytestingequipment.com [flammabilitytestingequipment.com]
- 19. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 20. Guidance on ISO 105 X12 Color Fastness Test to Rubbing [darongtester.com]
- 21. davislab.pl [davislab.pl]
A Comparative Guide to the Cross-Validation of HPLC and Spectrophotometry for the Analysis of Disperse Red 278
For Researchers, Scientists, and Drug Development Professionals
Introduction to Disperse Red 278 and Analytical Techniques
This compound is a monoazo dye used in the textile industry for dyeing polyester (B1180765) and its blends.[1][2] Its small molecular size and lack of water-solubility are characteristic of disperse dyes.[3] Accurate quantification of this dye is crucial for quality control, environmental monitoring, and safety assessment.
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is highly suitable for the analysis of complex mixtures.[4] It offers high resolution, sensitivity, and specificity, making it a preferred method for the quantitative assessment of individual components, including dyes and their impurities.[4]
UV-Visible Spectrophotometry is a simpler and more accessible technique that measures the absorption of light by a substance in the ultraviolet and visible regions of the electromagnetic spectrum.[5] It is a valuable tool for the quantitative analysis of a known chromophore in a solution, provided there are no interfering substances that absorb at the same wavelength.[5]
Experimental Protocols
The following are proposed "template" methodologies for the analysis of this compound by HPLC and UV-Vis Spectrophotometry. These protocols are based on common practices for the analysis of similar dyes and should be optimized and validated for specific applications.
High-Performance Liquid Chromatography (HPLC) Protocol
This proposed method is adapted from established procedures for the analysis of disperse and azo dyes.[4]
1. Instrumentation:
-
An HPLC system equipped with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for separating azo dyes.
-
Mobile Phase: A gradient elution is recommended to achieve optimal separation.
-
Solvent A: Water with 0.1% formic acid or an ammonium (B1175870) acetate (B1210297) buffer.
-
Solvent B: Acetonitrile or methanol (B129727).
-
A typical gradient might start with a lower percentage of Solvent B, gradually increasing to elute the more hydrophobic components.
-
-
Flow Rate: A standard flow rate of 1.0 mL/min is often used.
-
Column Temperature: Maintaining a constant temperature, for example, 30°C, is crucial for reproducible results.
-
Detection: The wavelength of maximum absorbance (λmax) for this compound should be determined by scanning a standard solution with the PDA detector. Based on the color, this is expected to be in the 400-550 nm range.
3. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile.[6] Create a series of calibration standards by diluting the stock solution.
-
Textile Sample Preparation:
UV-Visible Spectrophotometry Protocol
This protocol is based on general principles for the quantitative analysis of dyes.[8]
1. Instrumentation:
-
A double-beam UV-Vis spectrophotometer.
2. Measurement Parameters:
-
Solvent: A solvent that dissolves the dye and is transparent in the visible region of the spectrum should be used. Methanol, ethanol, or acetone (B3395972) are common choices.[3][4]
-
Wavelength of Maximum Absorbance (λmax): A standard solution of this compound should be scanned across the UV-Vis spectrum (e.g., 200-800 nm) to determine the λmax.
-
Calibration: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax.
3. Sample Preparation:
-
Standard Preparation: Similar to the HPLC method, a stock solution is prepared and diluted to create a set of calibration standards.
-
Textile Sample Preparation:
-
The dye is extracted from a known weight of the textile sample using a suitable solvent.
-
The extract may need to be diluted to ensure the absorbance reading falls within the linear range of the instrument (typically 0.2-1.0 absorbance units).
-
The solution is filtered to remove any particulate matter before measurement.
-
Data Presentation: A Comparative Overview
The following table summarizes the expected performance characteristics of HPLC and UV-Vis Spectrophotometry for the analysis of this compound. These are illustrative values based on typical performance for azo dye analysis and should be confirmed through method validation.
| Parameter | HPLC | UV-Vis Spectrophotometry | Comments |
| Specificity | High | Low to Medium | HPLC can separate this compound from impurities and other dyes. Spectrophotometry is susceptible to interference from any substance that absorbs at the same wavelength. |
| Linearity (R²) | > 0.999 | > 0.995 | Both methods can provide excellent linearity over a defined concentration range. |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | HPLC generally offers higher accuracy due to its superior specificity. |
| Precision (% RSD) | < 2% | < 5% | The precision of HPLC is typically better than that of spectrophotometry. |
| Limit of Detection (LOD) | Low (ng/mL range) | Moderate (µg/mL range) | HPLC is significantly more sensitive. |
| Limit of Quantification (LOQ) | Low (ng/mL range) | Moderate (µg/mL range) | HPLC can accurately quantify much lower concentrations of the dye. |
| Analysis Time per Sample | 10 - 30 minutes | 1 - 5 minutes | Spectrophotometry is a much faster technique for sample analysis. |
| Cost per Analysis | Higher | Lower | HPLC instrumentation and operational costs are considerably higher. |
| Complexity | High | Low | HPLC requires more skilled operators and more complex instrumentation. |
Mandatory Visualization
The following diagram illustrates the logical workflow for the cross-validation of HPLC and spectrophotometric methods for the analysis of this compound.
Caption: Cross-validation workflow for HPLC and spectrophotometry.
Conclusion
The choice between HPLC and UV-Vis spectrophotometry for the analysis of this compound depends on the specific requirements of the analysis.
-
HPLC is the method of choice for:
-
Assessing the purity of the dye.
-
Analyzing complex samples where interfering substances may be present.
-
Requiring high sensitivity and accuracy for trace-level quantification.
-
Regulatory submissions that require a high degree of specificity.
-
-
UV-Vis Spectrophotometry is a suitable alternative for:
-
Routine quality control of known, pure samples of this compound.
-
Rapid screening of a large number of samples.
-
Applications where cost and speed are the primary considerations and the sample matrix is simple.
-
For a comprehensive understanding of the analytical profile of this compound, a cross-validation of both methods is recommended. This would involve analyzing the same set of samples by both techniques and statistically comparing the results to determine if the methods can be used interchangeably under specific conditions. The development and validation of these methods should follow established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the reliability and accuracy of the data.
References
- 1. academic.oup.com [academic.oup.com]
- 2. asianpubs.org [asianpubs.org]
- 3. What are disperse dyes and what solvents are used for disperse dyes? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 4. benchchem.com [benchchem.com]
- 5. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. sdc.org.uk [sdc.org.uk]
- 8. ugtl.hkust-gz.edu.cn [ugtl.hkust-gz.edu.cn]
A Comparative Analysis of High vs. Low Energy Disperse Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of high and low energy disperse dyes, supported by experimental data. Disperse dyes are non-ionic colorants with low water solubility, primarily used for dyeing hydrophobic fibers like polyester (B1180765). The energy level of a disperse dye correlates with its molecular weight and sublimation fastness, which in turn dictates its application suitability and performance characteristics.
Data Presentation: Comparative Performance
The following table summarizes the key differences in performance between high and low energy disperse dyes based on typical experimental data.
| Property | Low Energy Disperse Dyes | High Energy Disperse Dyes |
| Molecular Weight | Lower | Higher |
| Dyeing Temperature | 77°C - 110°C (with carrier) | > 129°C (High Temperature) |
| Sublimation Fastness (ISO 105-P01) | Poor (1-2) | Excellent (4-5) |
| Wash Fastness (ISO 105 C06) | Moderate to Good (3-4) | Good to Excellent (4-5) |
| Rubbing Fastness (ISO 105 X12) | Good (3-4) | Good to Excellent (4-5) |
| Light Fastness | Fair to Good (4-5) | Good to Excellent (5-7) |
| Energy Consumption | Lower | Higher |
| Leveling Properties | Good | Moderate |
| Applications | Carrier dyeing, suitable for pale shades | High-temperature dyeing, continuous dyeing, suitable for dark shades and applications requiring high fastness |
Logical Relationship Diagram
The following diagram illustrates the relationship between the energy level of disperse dyes and their key properties and applications.
Caption: Relationship between dye energy, molecular weight, and application.
Experimental Protocols
Detailed methodologies for key performance evaluation experiments are provided below.
Color Fastness to Washing (ISO 105-C06:2010)
This test assesses the resistance of the color of textiles to domestic and commercial laundering procedures.
Apparatus and Materials:
-
Launder-Ometer or a similar apparatus for mechanical agitation at a controlled temperature.
-
Stainless steel balls (6 mm diameter).
-
Multifibre adjacent fabric (e.g., DW type containing wool, cotton, viscose, polyamide, polyester, and acrylic).
-
ISO standard ECE phosphate (B84403) reference detergent.
-
Sodium perborate (B1237305) tetrahydrate.
-
Grey Scale for assessing change in color (ISO 105-A02) and staining (ISO 105-A03).
-
Spectrophotometer (optional, for instrumental assessment).
Procedure:
-
Specimen Preparation: A 100 mm x 40 mm specimen of the dyed fabric is sewn together with a same-sized piece of multifibre adjacent fabric along one of the shorter sides.
-
Test Solution Preparation: Prepare the washing solution according to the specific test procedure (e.g., A2S, B2S, C2S). For procedure A2S (40°C), a solution containing 4 g/L ECE detergent is used. For procedures requiring bleach, 1 g/L of sodium perborate is added.
-
Washing: The composite specimen is placed in a stainless-steel container with the specified amount of test solution and 10 stainless steel balls. The container is then placed in the Launder-Ometer and agitated for 30 minutes at the specified temperature (e.g., 40°C for A2S).[1][2]
-
Rinsing and Drying: After the washing cycle, the specimen is removed, rinsed twice with distilled water, and then squeezed. The stitching is removed on two sides, and the specimen and multifibre fabric are dried separately in air at a temperature not exceeding 60°C.
-
Assessment: The change in color of the dyed specimen and the degree of staining on each of the six fibers of the multifibre fabric are assessed by comparing the untested and tested samples using the appropriate Grey Scales under standardized lighting. A rating from 1 (poor) to 5 (excellent) is assigned.[1][2]
Sublimation Fastness (ISO 105-P01:1993 / AATCC Test Method 117)
This method determines the resistance of the color of textiles to the action of dry heat.
Apparatus and Materials:
-
Heat press or a suitable heating device capable of maintaining a specified temperature with an accuracy of ±2°C.
-
Undyed, bleached polyester fabric for staining assessment.
-
Grey Scale for assessing change in color (ISO 105-A02) and staining (ISO 105-A03).
Procedure:
-
Specimen Preparation: A specimen of the dyed fabric (e.g., 40 mm x 100 mm) is prepared.[3]
-
Testing: The dyed specimen is placed in contact with a piece of the undyed polyester fabric. The composite specimen is then placed in the heating device and subjected to a specified temperature (e.g., 180°C, 210°C) for a specific duration (e.g., 30 seconds).[3] The pressure applied is typically 4 kPa ± 1 kPa.[4]
-
Conditioning: After the heat treatment, the composite specimen is removed and conditioned for at least 4 hours in a standard atmosphere (e.g., 20°C ± 2°C and 65% ± 2% relative humidity).[4][5]
-
Assessment: The change in color of the original dyed specimen and the staining on the adjacent undyed polyester fabric are evaluated using the Grey Scales.[3]
Color Fastness to Rubbing (Crocking) (ISO 105-X12:2016 / AATCC Test Method 8)
This test evaluates the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.
Apparatus and Materials:
-
Crockmeter (rubbing fastness tester).
-
Standard white cotton rubbing cloth (crocking cloth), cut into 50 mm x 50 mm squares.
-
Grey Scale for assessing staining (ISO 105-A03).
-
Distilled water for wet rubbing test.
Procedure:
-
Specimen Preparation: Two specimens of the dyed fabric, at least 50 mm x 140 mm, are prepared. One is for the dry test, and the other for the wet test.[6][7]
-
Dry Rubbing: The dyed fabric specimen is mounted on the base of the Crockmeter. A dry, conditioned rubbing cloth is fixed to the rubbing finger (16 mm diameter). The finger is then moved back and forth 10 times in a 104 mm track with a downward force of 9 N.[7][8]
-
Wet Rubbing: A fresh rubbing cloth is wetted with distilled water to a 100% wet pick-up for the ISO method or 65% for the AATCC method.[6] The procedure is then the same as for dry rubbing.
-
Drying: The wet rubbing cloth is air-dried after the test.
-
Assessment: The amount of color transferred to both the dry and wet rubbing cloths is assessed using the Grey Scale for staining.[8][9][10] A rating from 1 (heavy staining) to 5 (no staining) is given.[9]
References
- 1. Working Procedure of Color Fastness to Wash (ISO 105 C06). - Textile Education Blogs [diantextile.blogspot.com]
- 2. m.youtube.com [m.youtube.com]
- 3. textilelearner.net [textilelearner.net]
- 4. fyitester.com [fyitester.com]
- 5. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 6. textilelearner.net [textilelearner.net]
- 7. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 8. Guidance on ISO 105 X12 Color Fastness Test to Rubbing [darongtester.com]
- 9. AATCC 8 crocking colorfastness test method [darongtester.com]
- 10. aatcctestmethods.com [aatcctestmethods.com]
Evaluating Disperse Red 278 on Microfiber Textiles: A Comparative Guide
This guide provides a comprehensive evaluation of the performance of C.I. Disperse Red 278 on microfiber textiles, alongside a comparison with alternative disperse red dyes. It is intended for researchers, scientists, and drug development professionals who may utilize these dyes in various applications. The information presented is based on available technical data and established experimental protocols.
Executive Summary
This compound is a brilliant red, single azo disperse dye suitable for dyeing and printing on polyester (B1180765) and polyester microfiber fabrics.[1] While specific quantitative performance data for this compound on microfiber is not extensively published in publicly available literature, this guide provides a comparative framework based on the known behavior of similar disperse dyes on both conventional and microfiber polyester. Generally, dyeing microfiber textiles with disperse dyes presents unique challenges, including the need for higher dye concentrations to achieve desired color depth and potentially lower wash and sublimation fastness compared to conventional polyester.[2][3][4] However, lightfastness is often comparable.[2][4] This guide outlines the standard methodologies for performance evaluation and presents data for common alternative disperse red dyes to serve as a benchmark.
Data Presentation: Comparative Performance of Disperse Red Dyes
The following tables summarize the typical performance characteristics of several disperse red dyes on polyester. It is important to note that performance on microfiber may vary, generally exhibiting slightly lower wash and sublimation fastness.
Table 1: Fastness Properties of Selected Disperse Red Dyes on Polyester
| Dye Name | C.I. Name | Lightfastness (ISO 105-B02) (Scale 1-8) | Wash Fastness (Color Change) (ISO 105-C06) (Scale 1-5) | Sublimation Fastness (Staining) (ISO 105-P01) (Scale 1-5) |
| This compound | This compound | Data Not Available | Data Not Available | Data Not Available |
| Disperse Red 60 | Disperse Red 60 | 6-7[5] | 4-5[5] | 2-3 (Poor)[5][6] |
| Disperse Red 73 | Disperse Red 73 | 5-6[5] | 5[5] | 4[5] |
| Disperse Red 82 | Disperse Red 82 | 6-7[5] | 4-5[5] | 4-5[5] |
| Disperse Red 86 | Disperse Red 86 | 6-7[1] | 4-5[1] | 4[1] |
| Disperse Red 167 | Disperse Red 167 | 7-8[5] | 5[5] | 5[5] |
Note: Higher values indicate better fastness.
Table 2: Dyeing Kinetics and Thermodynamic Properties
| Property | Description | Typical Values/Behavior for High-Energy Disperse Dyes on Polyester |
| Dyeing Kinetics | The rate at which the dye is absorbed by the fiber. Influenced by temperature, pH, and auxiliaries.[7] | Follows a multi-step process of diffusion, adsorption, and fixation.[7] The rate increases with temperature.[8] Microfiber's larger surface area leads to a faster initial uptake rate but may result in poorer leveling if not controlled.[2][3] |
| Activation Energy of Diffusion | The energy required for the dye molecules to diffuse into the fiber structure. | For high molecular weight disperse dyes, this can range from 37 to 59 kcal/mol, indicating a significant temperature dependence.[9] |
| Adsorption Isotherm | Describes the equilibrium distribution of dye between the dyebath and the fiber. | Often follows the Nernst or Langmuir model for disperse dyes on polyester.[3][7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of disperse dye performance on textiles.
High-Temperature Exhaust Dyeing of Polyester Microfiber
This protocol describes a typical laboratory procedure for dyeing polyester microfiber fabric.
1. Pre-treatment:
-
The fabric is first scoured to remove any impurities that could affect dye uptake. This is typically done with a solution of a non-ionic detergent (e.g., 5 g/L) and sodium carbonate (e.g., 2 g/L) at 60°C for 30 minutes, followed by thorough rinsing.
2. Dyebath Preparation and Dyeing:
-
A paste of the disperse dye (e.g., 1-3% on weight of fabric) and a dispersing agent is prepared with a small amount of water.[10]
-
The dyebath is set with a liquor ratio of 1:10.[2]
-
The pH of the dyebath is adjusted to 4.5-5.5 using acetic acid.[10][11]
-
A leveling agent is added to ensure even dye distribution.
-
The pre-treated fabric is introduced into the dyebath at approximately 60°C.[10][12]
-
The temperature is raised to 130°C at a rate of 1.5-2.0°C per minute.[10][12]
-
The dyebath is then cooled to 70-80°C.[12]
3. After-treatment (Reduction Clearing):
-
The dyed fabric is rinsed and then treated in a fresh bath with sodium hydroxide (B78521) (e.g., 2 g/L) and sodium hydrosulfite (e.g., 2 g/L) at 70-80°C for 15-20 minutes to remove unfixed surface dye.[12][13] This step is crucial for improving wash fastness.[14]
-
The fabric is then rinsed thoroughly, neutralized with acetic acid, and dried.[12][13]
Colorfastness to Washing (ISO 105-C06)
-
Principle: This test assesses the resistance of the color to laundering.
-
Procedure: A dyed specimen is stitched between two specified adjacent fabrics (multifiber). The composite sample is then laundered in a stainless steel container with a specified soap solution and stainless steel balls under controlled conditions of time and temperature. The change in color of the specimen and the staining of the adjacent fabrics are evaluated using grey scales.
Colorfastness to Light (ISO 105-B02)
-
Principle: This test evaluates the resistance of the color to an artificial light source that simulates natural daylight.
-
Procedure: A test specimen is exposed to light from a xenon arc lamp under controlled conditions. Simultaneously, a set of blue wool standards with known lightfastness are also exposed. The colorfastness is rated by comparing the change in color of the specimen with that of the blue wool standards.
Colorfastness to Sublimation (ISO 105-P01)
-
Principle: This test determines the resistance of the color to sublimation during heat treatments.
-
Procedure: The dyed specimen is placed between two pieces of undyed polyester fabric. The composite sample is subjected to a specific temperature (e.g., 180°C or 210°C) and pressure for a set time (e.g., 30 seconds) in a heat press. The degree of staining on the undyed fabric is then assessed using a grey scale.
Mandatory Visualization
Caption: High-temperature exhaust dyeing workflow for polyester microfiber.
Caption: Decision logic for selecting a disperse red dye based on fastness needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative study on dyeing conventional polyester and microfibre polyester with disperse dye and evaluate different dyeing effects - MedCrave online [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. China Biggest Disperse Red 60 For Polyester Fiber Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. textilelearner.net [textilelearner.net]
- 11. Sensitivity Analysis of Medium & High Energy Disperse Dyes in Polyester Dyeing [article.sapub.org]
- 12. benchchem.com [benchchem.com]
- 13. scribd.com [scribd.com]
- 14. How To Improve The Wash Fastness of Disperse Dyes? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Disperse Red 278
For researchers and scientists engaged in drug development and other laboratory-intensive work, the responsible handling and disposal of chemicals is a cornerstone of a safe and compliant research environment. Disperse Red 278, an azo dye, requires meticulous disposal procedures to mitigate potential environmental impact and ensure personnel safety. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, fostering a culture of safety and environmental stewardship in your laboratory.
Immediate Safety and Spill Response
Vigilance and preparedness are critical when handling chemical spills. In the event of a this compound spill, immediate and correct action is vital to minimize exposure and prevent environmental contamination.
For Minor Spills:
-
Personal Protective Equipment (PPE): Always wear appropriate protective clothing, gloves, safety glasses, and a dust respirator.
-
Containment: Employ dry clean-up procedures and avoid generating dust.
-
Clean-Up: Carefully vacuum or sweep the material. To prevent the dye from becoming airborne during sweeping, it is advisable to dampen it with water.[1] Note: Any vacuum cleaner used must be equipped with a HEPA-type exhaust microfilter.[1]
-
Collection and Labeling: Place the collected dye into a suitable, clearly labeled container for disposal.[1]
For Major Spills:
-
Evacuate: Immediately clear the area of all personnel.
-
Alert Emergency Services: Notify your institution's designated emergency responders, providing the precise location and nature of the spill.
-
Ventilation: If it is safe to do so, increase ventilation in the affected area to disperse any airborne dust.
-
Containment: Prevent the spill from entering drains or watercourses using any available means.
-
Collection: Recover any spilled product and place it into labeled containers for proper disposal.[1] Solid residues should be sealed in appropriately labeled drums.
Disposal Protocol for this compound Waste
Azo dyes like this compound are known to be resistant to biodegradation and should not be discharged into sewer systems or waterways.[2] Therefore, a chemical treatment method is recommended to degrade the dye before disposal. The following procedure is based on the Fenton oxidation process, a reliable method for breaking down azo dyes.
Materials:
-
Waste solution containing this compound
-
Iron(II) sulfate (B86663) (FeSO₄)
-
30% Hydrogen peroxide (H₂O₂)
-
Sulfuric acid (H₂SO₄) or Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
pH meter
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., beaker or flask)
Experimental Protocol: Fenton Oxidation
-
pH Adjustment: Transfer the this compound waste solution to the reaction vessel. Adjust the pH of the solution to approximately 3.0–3.5 using sulfuric acid. This acidic environment is optimal for the Fenton reaction.
-
Addition of Iron Catalyst: While continuously stirring the solution, add a predetermined quantity of iron(II) sulfate.
-
Initiation of Oxidation: Slowly add 30% hydrogen peroxide to the solution. The reaction progress can be monitored by observing the change in the solution's color.
-
Neutralization and Precipitation: Once the reaction is complete, as indicated by the disappearance of color, adjust the pH to a neutral range (approximately 7.0) using sodium hydroxide. This will cause the precipitation of iron hydroxide (Fe(OH)₃).
-
Separation: Separate the solid precipitate (sludge) from the liquid effluent through filtration or centrifugation.
-
Final Disposal:
-
Liquid Effluent: The treated liquid should be tested for any residual dye and byproducts before being disposed of in accordance with local regulations.
-
Solid Sludge: The solid sludge, which contains iron hydroxide, must be disposed of as hazardous waste.
-
Key Disposal and Safety Information
For quick reference, the following table summarizes the critical safety and disposal information for this compound.
| Information Category | Details |
| Chemical Identification | This compound |
| CAS Number | 68248-10-2 |
| Molecular Formula | C₂₂H₂₅N₅O₇[3] |
| Primary Hazard | Azo Dye: Potential for skin sensitization and environmental persistence. |
| PPE Requirements | Protective clothing, gloves, safety glasses, dust respirator.[1] |
| Spill Containment | Use dry clean-up methods; avoid generating dust. Dampen with water for sweeping.[1] |
| Disposal Method | Chemical treatment (Fenton Oxidation) is recommended. Do NOT discharge into sewers or waterways. [1] |
| Waste Classification | The solid sludge resulting from the treatment process must be handled as hazardous waste. The treated liquid must be tested before disposal as per local regulations. |
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Frontiers | Anionic azo dyes and their removal from textile wastewater through adsorption by various adsorbents: a critical review [frontiersin.org]
- 3. 68248-10-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Essential Safety and Logistical Guidance for Handling Disperse Red 278
For Immediate Use by Laboratory Personnel
This document provides crucial safety and operational protocols for the handling and disposal of Disperse Red 278 (CAS No. 68248-10-2), a brilliant red azo dye primarily used for polyester (B1180765) and polyester/cotton blended fabrics.[1][2][3] Given the absence of a comprehensive Safety Data Sheet (SDS) specifically for this compound, the following guidance is based on the known hazards of similar disperse dyes and azo compounds.[4] Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or eye contact.[5][6][7]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields. A face shield should be worn when there is a splash hazard.[8] | Protects against airborne dust particles and accidental splashes of dye solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[5][8] | Prevents skin contact and potential absorption. Disperse dyes are lipophilic and can be absorbed through the skin.[4] |
| Body Protection | A flame-resistant lab coat worn over long pants and closed-toe shoes.[5][8] | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved particulate filter mask is required when handling the powder form.[9][10] Use in a well-ventilated area, preferably a chemical fume hood.[8] | Minimizes the risk of respiratory tract irritation and potential sensitization from inhaling fine dust particles. |
Operational Plan: Step-by-Step Handling and Storage
Adherence to a strict operational plan is crucial for the safe handling of this compound.
1. Engineering Controls:
-
Always handle the solid, powdered form of this compound within a certified chemical fume hood to control airborne dust.[8]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[8]
2. Safe Handling Practices:
-
Avoid generating dust when handling the powder.[11] Lightly dampen paper towels on the work surface to trap any loose particles.[10]
-
Weigh the dye directly from its container into a sealable vessel.
-
When preparing solutions, add the powder slowly to the solvent to prevent splashing and aerosol formation.
-
Do not eat, drink, or smoke in the laboratory.[12]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[9]
-
Launder contaminated clothing separately before reuse.[9]
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Keep containers tightly closed when not in use and clearly labeled.[1]
Spill Management and Disposal Plan
Immediate and appropriate action is necessary to manage spills and dispose of waste containing this compound.
Spill Management:
-
For Solid Spills: Gently cover the spill with a damp paper towel to prevent dust from becoming airborne. Wearing appropriate PPE, carefully collect the material into a labeled hazardous waste container.[13]
-
For Liquid Spills: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill. Collect the absorbed material into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated PPE, weigh boats, and absorbent materials. Place all solid waste into a clearly labeled, sealable, and chemically compatible container marked as "Hazardous Waste."[13]
-
Liquid Waste: Collect all aqueous waste containing this compound in a dedicated, sealed, and clearly labeled container. Do not mix with other chemical waste unless approved by your institution's Environmental Health and Safety (EHS) department.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's EHS-approved chemical waste program. Do not discharge into drains or waterways.[12]
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. China Biggest C.I. This compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. This compound TDS|this compound from Chinese supplier and producer - DISPERSE RED DYES - Enoch dye [enochdye.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal protective-equipment-for-dyeing | PDF [slideshare.net]
- 7. hazmatschool.com [hazmatschool.com]
- 8. azom.com [azom.com]
- 9. Disperse Dye for Dyeing and Printing Polyester and Sythetic Fabrics [georgeweil.com]
- 10. How to Work with and Dispose of Dyes Safely | dummies [dummies.com]
- 11. cedrec.com [cedrec.com]
- 12. chemos.de [chemos.de]
- 13. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
